Product packaging for 8-Azidoadenosine(Cat. No.:CAS No. 4372-67-2)

8-Azidoadenosine

Número de catálogo: B559645
Número CAS: 4372-67-2
Peso molecular: 308.25 g/mol
Clave InChI: KYJLJOJCMUFWDY-UUOKFMHZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

8-Azidoadenosine is a biochemical probe featuring an azido group at the 8-position of the adenine ring. This analog is primarily used as a crucial precursor in the synthesis of photoaffinity labeling reagents such as 8-azido-ATP and 8-azido-ADP. These compounds are extensively employed to investigate ATP-binding sites and the catalytic mechanisms of enzymes like ATP synthase, allowing researchers to covalently cross-link and identify nucleotide-binding subunits within protein complexes . Beyond its role in studying ATPases, this compound exhibits significant research value in cancer and cell proliferation studies. It demonstrates potent cytostatic properties by inhibiting the incorporation of thymidine into DNA, effectively halting cell growth . Its mechanism of action involves interaction with ribonucleotide reductase, a key enzyme responsible for generating the deoxyribonucleotides required for DNA synthesis and a recognized target for antiproliferative agents. The corresponding diphosphate derivative of this compound can act as a substrate for this enzyme, while the triphosphate form functions as an allosteric effector, enabling multifaceted disruption of nucleotide metabolism . This makes this compound a valuable tool for probing the mechanisms of DNA replication and for developing novel therapeutic strategies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N8O4 B559645 8-Azidoadenosine CAS No. 4372-67-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJLJOJCMUFWDY-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4372-67-2
Record name 8-Azidoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of 8-Azidoadenosine in Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine and its derivatives are indispensable photoaffinity labeling agents in the fields of biochemical research and drug development.[1] As structural analogs of adenosine, they serve as powerful tools to investigate the intricacies of ATP-dependent processes, identify novel nucleotide-binding proteins, and elucidate drug-target interactions.[2][3] The key to their utility lies in the 8-azido group, a photoreactive moiety that, upon exposure to ultraviolet (UV) light, enables the covalent crosslinking of the molecule to its interacting partners.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in photo-crosslinking, detailed experimental protocols, and quantitative data to facilitate its effective application in the laboratory.

Core Mechanism of Action

The photo-crosslinking capability of this compound is centered on the chemical properties of the aryl azide group at the 8th position of the adenine ring.[5] In its ground state, the azido group is chemically inert. However, upon irradiation with UV light, typically in the range of 254-365 nm, it undergoes photolysis to form a highly reactive nitrene intermediate.

Recent studies have elucidated that the photolysis of this compound in an aqueous solution first generates a singlet nitrene, which is extremely short-lived (less than 400 fs). This singlet nitrene rapidly tautomerizes to form a more stable, closed adenosine diazaquinodimethane. It is this closed diazaquinodimethane, and not the nitrene itself, that is the pivotal reactive intermediate in photoaffinity labeling experiments. This intermediate has a longer lifetime (approximately 1 minute or more in water) and reacts readily with nucleophiles such as amines, thiols, and phenolates found in amino acid side chains within the binding pocket of a target protein. This reaction results in the formation of a stable, covalent bond, effectively "trapping" the interaction between the this compound analog and its binding partner.

The photo-inducible nature of this crosslinking reaction provides temporal control, allowing researchers to initiate the covalent labeling at a desired point in an experiment.

Quantitative Data on this compound Analogs

The effectiveness of this compound analogs as photoaffinity probes is dependent on their binding affinity for the target protein and the efficiency of the crosslinking reaction. The following tables summarize key quantitative parameters for various this compound derivatives across different protein targets.

ATP AnalogProtein TargetKd / Ki (µM)Comments
8-Azido-ATPrecA protein4Cross-linking efficiency of 10% to 70% depending on conditions.
8-Azido-ATPKir6.2ΔC262800 ± 400 (Ki)Less potent inhibitor than ATP (Ki = 172 ± 7 µM).
8-Azido-ATPChlamydomonas 12 S dyneinCompetitive inhibitorHydrolyzed by the dynein, indicating binding to the hydrolytic site.
8-Azido-ATPEcto-ATPase (chromaffin cells)256.30 ± 36.41 (Km)Good substrate for the enzyme.
8-Azido-ADPEcto-ADPase (chromaffin cells)595.29 ± 67.44 (Km)Dephosphorylated by the enzyme.
TNP-8N3-ATPCa2+-ATPase (sarcoplasmic reticulum)0.04 - 0.4 (Kd)Binds with high affinity to the catalytic site.
TNP-8N3-ADPCa2+-ATPase (sarcoplasmic reticulum)0.04 - 0.4 (Kd)Binds with high affinity to the catalytic site.
TNP-8N3-AMPCa2+-ATPase (sarcoplasmic reticulum)0.04 - 0.4 (Kd)Binds with high affinity to the catalytic site.
ParameterRecommended RangeNotes
8-N3-AMP Concentration10 µM - 1 mMShould be optimized for each specific protein of interest.
Protein Concentration1 - 50 µMHigher concentrations can favor specific cross-linking.
UV Wavelength254 - 310 nmShorter wavelengths are generally more efficient for aryl azide activation but can cause more protein damage.
UV Irradiation Time1 - 30 minutesHighly dependent on the UV source intensity and distance to the sample.
UV Energy0.1 - 2 J/cm²A good starting range for testing if the UV cross-linker allows for energy setting.

Experimental Protocols

This section provides detailed methodologies for a typical photoaffinity labeling experiment using an this compound analog to identify nucleotide-binding proteins from a complex biological sample, such as a cell lysate.

Protocol 1: Photoaffinity Labeling in Cell Lysate

1. Cell Lysate Preparation:

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Prepare a cell lysate using a lysis buffer compatible with your target protein's stability and the photoaffinity labeling reaction (e.g., a buffer without high concentrations of detergents or primary amines like Tris, and free of reducing agents like DTT).

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Labeling Reaction:

  • In a microcentrifuge tube, incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of the this compound probe (e.g., 8-N3-AMP). A typical starting point is in the low micromolar to millimolar range.

  • Incubate the reaction mixture in the dark on ice for 15-30 minutes to allow for the binding of the probe to its target proteins.

  • Controls: Prepare parallel samples including:

    • A no-UV irradiation control.

    • A competition control with a 100-fold molar excess of the corresponding non-azido nucleotide (e.g., AMP or ATP) to demonstrate specificity.

3. UV Crosslinking:

  • Place the samples on ice in a suitable container (e.g., petri dish or multi-well plate).

  • Irradiate the samples with a UV lamp at a wavelength between 254-310 nm. The distance from the lamp and the irradiation time will need to be optimized. A time-course experiment is recommended to determine the optimal exposure time.

4. (Optional) Quenching:

  • To quench any unreacted nitrene intermediates, dithiothreitol (DTT) can be added to a final concentration of 10 mM after UV irradiation.

5. Enrichment of Labeled Proteins (if using a tagged probe):

  • If a biotinylated or "clickable" alkyne-tagged this compound probe is used, the crosslinked proteins can be selectively enriched from the lysate.

  • For biotinylated probes, use streptavidin-coated beads to pull down the labeled proteins.

  • For alkyne-tagged probes, perform a click chemistry reaction (e.g., Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) with a biotin-azide or fluorescent-azide reporter molecule for enrichment or visualization.

6. Sample Analysis:

  • Add SDS-PAGE loading buffer to the samples.

  • Separate the proteins by SDS-PAGE.

  • Analyze the gel to visualize the labeled proteins. This can be done by:

    • Autoradiography if a radiolabeled probe was used.

    • Western blotting using an antibody against a known target protein to observe a mobility shift.

    • Staining the gel (e.g., with Coomassie or silver stain) to visualize all proteins.

Protocol 2: Target Identification by Mass Spectrometry

1. In-gel or In-solution Digestion:

  • Excise the protein bands of interest from the SDS-PAGE gel or use the enriched protein solution.

  • Perform an in-gel or in-solution tryptic digestion to generate peptides.

2. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3. Data Analysis:

  • Use appropriate software (e.g., MaxQuant) to search the MS/MS data against a protein database to identify the proteins.

  • For quantitative proteomics experiments (e.g., using SILAC), quantify the relative abundance of proteins between the experimental and control samples. Proteins specifically interacting with the this compound probe will show a high enrichment ratio.

4. Validation of Mass Spectrometry Results:

  • It is crucial to validate the identified protein targets using orthogonal methods to eliminate false positives.

  • Western Blotting: Confirm the identity and enrichment of a specific protein of interest using an antibody.

  • Competition Assays: Demonstrate that the interaction is specific by showing that an excess of the natural ligand (e.g., AMP or ATP) can compete with the probe for binding and reduce the crosslinking efficiency.

Visualizing Workflows and Pathways

Mechanism of Photo-Crosslinking

G Mechanism of this compound Photo-Crosslinking cluster_0 Initial State cluster_1 Photoactivation cluster_2 Covalent Crosslinking 8_Azidoadenosine This compound (Inert) UV_Light UV Light (254-365 nm) Target_Protein Target Protein (with binding pocket) Covalent_Complex Covalent this compound- Protein Complex Reactive_Intermediate Reactive Intermediate (Closed Diazaquinodimethane) UV_Light->Reactive_Intermediate Photolysis Reactive_Intermediate->Covalent_Complex Reaction with Amino Acid Residue G Experimental Workflow for Photoaffinity Labeling and Target ID Start Start: Cell Lysate or Purified Protein Incubation Incubation with This compound Probe Start->Incubation UV_Crosslinking UV Crosslinking Incubation->UV_Crosslinking Enrichment Enrichment of Labeled Proteins (e.g., Streptavidin Pulldown) UV_Crosslinking->Enrichment SDS_PAGE SDS-PAGE Enrichment->SDS_PAGE Analysis Analysis SDS_PAGE->Analysis Western_Blot Western Blot Validation Analysis->Western_Blot Known Target Mass_Spectrometry Mass Spectrometry (Target ID) Analysis->Mass_Spectrometry Unknown Target End End: Identified Target Proteins Mass_Spectrometry->End G PKA Signaling Pathway with ATP Analog Intervention Signal Signal (e.g., Hormone) Receptor GPCR Signal->Receptor G_Protein G Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Substrate Substrate Protein PKA_active->Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response 8_N3_ATP 8-Azido-ATP (Photoaffinity Probe) 8_N3_ATP->PKA_active Covalent Labeling of ATP-binding site

References

An In-depth Technical Guide to the Stability and Storage of 8-Azidoadenosine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 8-azidoadenosine compounds, a critical class of photoaffinity labeling and click chemistry reagents used in biomedical research and drug discovery. Understanding the stability profile of these molecules is paramount for ensuring experimental reproducibility and the integrity of research data.

Core Stability & Storage Recommendations

Proper handling and storage are crucial to maintain the chemical integrity and functionality of this compound derivatives. The primary factors influencing their stability are temperature, light, pH, and the presence of reducing agents.

Storage Conditions

For optimal long-term stability, this compound compounds should be stored under the following conditions:

  • Solid Form: Store as a lyophilized powder at -20°C or below, protected from light.

  • Solutions: Prepare solutions fresh whenever possible. If storage of solutions is necessary, they should be prepared in a suitable buffer (pH 6.5-7.5), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C, protected from light. It is not recommended to store solutions for extended periods.[1]

Key Stability Considerations
  • Light Sensitivity: this compound and its derivatives are highly sensitive to light, particularly UV light.[2][3] Exposure to light can lead to the photolysis of the azido group, rendering the compound inactive for its intended photoaffinity labeling applications. All handling steps should be performed in the dark or under dim lighting conditions.

  • Thermal Lability: While short-term exposure to ambient temperatures (up to one week, cumulative) may be acceptable for some derivatives, prolonged exposure can lead to degradation.[4] Elevated temperatures can accelerate the decomposition of the azido group.

  • pH Sensitivity: The stability of nucleotides is pH-dependent. While specific pH-rate profiles for this compound compounds are not extensively published, it is recommended to maintain solutions at a near-neutral pH (7.0-8.0) to minimize hydrolysis of the phosphate backbone and other potential degradation pathways.

  • Incompatibility with Reducing Agents: The azido group is susceptible to reduction by thiol-containing reagents such as dithiothreitol (DTT) and β-mercaptoethanol. This reaction converts the 8-azido group to an 8-amino group, rendering the compound unsuitable for photoaffinity labeling. The reaction with thiols can occur even in the dark and is catalyzed by basic conditions.

Quantitative Stability Data

CompoundFormRecommended Storage TemperatureShelf Life (Manufacturer's Guideline)Key Instabilities
This compound Solid-20°CNot specifiedLight, heat, reducing agents
8-Azido-AMP Solid-20°C or belowNot specifiedLight, heat, reducing agents
8-Azido-ADP Solution (in water)-20°C12 monthsLight, heat, reducing agents, freeze-thaw cycles
8-Azido-ATP Solution (in water)-20°C or -80°C12 months to ≥ 2 yearsLight, heat, reducing agents, enzymatic hydrolysis, freeze-thaw cycles
8-Azido-cAMP Powder-20°C3 yearsLight, heat, reducing agents
8-Azido-cAMP Solution-80°C1 yearLight, heat, reducing agents, freeze-thaw cycles

Degradation Pathways

The two primary degradation pathways for this compound compounds are photolysis and reduction.

Photolytic Degradation

Upon exposure to UV light (typically around 254 nm), the 8-azido group undergoes photolysis to form a highly reactive singlet nitrene. In aqueous solutions, this nitrene is extremely short-lived and rapidly tautomerizes to form a more stable, closed adenosine diazaquinodimethane intermediate. This intermediate is the key reactive species in photoaffinity labeling experiments, reacting with nucleophiles in its vicinity.

Photodegradation_Pathway This compound This compound Singlet Nitrene Singlet Nitrene This compound->Singlet Nitrene UV Light (hν) Closed Adenosine Diazaquinodimethane Closed Adenosine Diazaquinodimethane Singlet Nitrene->Closed Adenosine Diazaquinodimethane Tautomerization (<400 fs) Covalent Adduct with Target Protein Covalent Adduct with Target Protein Closed Adenosine Diazaquinodimethane->Covalent Adduct with Target Protein Reaction with Nucleophiles

Photodegradation pathway of this compound.
Reductive Degradation

In the presence of reducing agents, particularly thiols like DTT, the 8-azido group is reduced to an 8-amino group. This conversion eliminates the photoreactive properties of the molecule.

Reductive_Degradation_Pathway This compound This compound 8-Aminoadenosine 8-Aminoadenosine This compound->8-Aminoadenosine Reducing Agent (e.g., DTT)

Reductive degradation of this compound.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound compounds. These should be adapted and validated for specific compounds and experimental setups.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a method to separate the parent this compound compound from its primary degradation product, the corresponding 8-aminoadenosine derivative.

1. Materials and Reagents:

  • This compound compound of interest

  • Reference standard for the corresponding 8-aminoadenosine compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate or phosphate buffer components

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 20 mM Ammonium acetate, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-30% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 260 nm and 281 nm (this compound has a characteristic absorbance around 281 nm)

3. Procedure:

  • Prepare a stock solution of the this compound compound in the desired buffer.

  • Prepare a stock solution of the 8-aminoadenosine reference standard.

  • Prepare a mixed standard solution containing both the parent compound and the degradation product to confirm peak separation and resolution.

  • Inject the mixed standard to determine the retention times of both compounds.

  • Subject the this compound solution to the desired stress conditions (e.g., elevated temperature, light exposure, addition of a reducing agent).

  • At specified time points, withdraw aliquots, dilute if necessary, and inject into the HPLC system.

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product over time.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Stock_Solution Prepare Stock Solution of This compound Compound Stress_Conditions Apply Stress Conditions (Heat, Light, etc.) Stock_Solution->Stress_Conditions Time_Points Withdraw Aliquots at Different Time Points Stress_Conditions->Time_Points Injection Inject Sample into HPLC System Time_Points->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (260/281 nm) Separation->Detection Quantification Quantify Peak Areas of Parent and Degradant Detection->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics

Workflow for HPLC-based stability testing.
Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

1. Acid and Base Hydrolysis:

  • Incubate the compound in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C) for several hours.

  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

3. Thermal Degradation:

  • Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

4. Photodegradation:

  • Expose the compound in a photostability chamber to a controlled light source (e.g., Xenon lamp) with a defined illumination and UV energy, as per ICH Q1B guidelines.

Signaling Pathways

This compound compounds are analogs of endogenous nucleotides and thus interact with various signaling pathways.

P2Y Receptor Signaling (8-Azido-ATP/ADP)

8-Azido-ATP and 8-Azido-ADP can act as agonists or antagonists at P2Y purinergic receptors, which are G protein-coupled receptors (GPCRs). Depending on the receptor subtype, they can activate different G proteins (Gq, Gs, Gi) and downstream signaling cascades.

P2Y_Signaling 8-Azido-ATP_ADP 8-Azido-ATP/ADP P2Y_Receptor P2Y Receptor (GPCR) 8-Azido-ATP_ADP->P2Y_Receptor G_Protein G Protein (Gq/Gs/Gi) P2Y_Receptor->G_Protein Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling (e.g., Ca2+ release, PKC activation) Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Generalized P2Y receptor signaling pathway.
Adenylyl Cyclase Signaling (8-Azido-cAMP)

8-Azido-cAMP is an analog of cyclic AMP (cAMP), a key second messenger. It can activate downstream effectors of cAMP signaling, such as Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPAC).

cAMP_Signaling 8-Azido-cAMP 8-Azido-cAMP PKA Protein Kinase A (PKA) 8-Azido-cAMP->PKA EPAC EPAC 8-Azido-cAMP->EPAC PKA_Substrates Phosphorylation of PKA Substrates PKA->PKA_Substrates GEF_Activity Guanine Nucleotide Exchange Factor Activity EPAC->GEF_Activity PKA_Response Cellular Response (PKA-mediated) PKA_Substrates->PKA_Response EPAC_Response Cellular Response (EPAC-mediated) GEF_Activity->EPAC_Response

Downstream signaling of 8-azido-cAMP.

References

An In-depth Technical Guide on the Biological Properties of 8-Azido-Substituted Oligoadenylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological properties of 8-azido-substituted 2',5'-oligoadenylates (8-N₃-2-5A), potent photoaffinity labeling agents and activators of the endoribonuclease RNase L. This document details their interaction with the 2-5A system, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological and experimental pathways.

Core Biological Properties

8-Azido-substituted 2',5'-oligoadenylates are synthetic analogs of the natural RNase L activator, 2-5A. The strategic placement of an azido (-N₃) group at the 8-position of the adenine base serves a dual purpose: it confers the ability to act as a photoaffinity label while often retaining significant biological activity.

Structural Conformation and Stability: Unlike naturally occurring 2',5'-oligoadenylates which adopt an anti-orientation of the glycosidic base, 8-azido-substituted analogs exist predominantly in a syn-conformation. Despite this structural difference, they demonstrate a remarkable ability to bind and activate RNase L. Furthermore, these analogs exhibit enhanced resistance to degradation by enzymes such as snake venom phosphodiesterase, increasing their stability in experimental systems.

Interaction with RNase L: The trimeric and tetrameric forms of 8-azidoadenylate are potent binders and activators of RNase L, while the dimeric form is inactive. This activation is crucial for the function of the 2-5A system, a key pathway in the innate immune response to viral infections. Upon activation by 2-5A or its analogs, RNase L dimerizes and cleaves single-stranded viral and cellular RNA, thereby inhibiting protein synthesis and viral replication.

Photoaffinity Labeling: The defining feature of 8-azido analogs is their utility as photoaffinity probes. Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene intermediate. This intermediate rapidly forms a stable covalent bond with amino acid residues within the 2-5A binding site of RNase L, allowing for the precise identification and characterization of the binding domain.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding and activation of RNase L by 8-azido-substituted oligoadenylates and their natural counterparts. These values are compiled from various studies and experimental conditions, providing a comparative reference.

Table 1: Binding Affinity for RNase L

CompoundMethodKd / Ka (Binding Constant)Cell/SystemReference
2-5A Trimer (Natural)Analytical UltracentrifugationKa = 1.69 µMHuman RNase L[1]
Biotinylated 2-5ASurface Plasmon Resonance (SPR)Kd = 57 ± 16 nMFull-length RNase L[2][3]

Table 2: RNase L Activation and Photoaffinity Labeling Efficiency

CompoundAssayEC₅₀ / Half-Maximal ConcentrationTargetReference
pppA(2'p5'A)₂ (Natural Trimer)FRET-based RNA CleavageEC₅₀ ≈ 0.5 nMHuman RNase L
[(³²P)pApAp(8-azidoA)]Photoaffinity LabelingHalf-maximal photoinsertion = 3.7 x 10⁻⁸ M80-kDa Human RNase L[4]
[(³²P)pApAp(8-azidoA)]Photoaffinity LabelingHalf-maximal photoinsertion = 6.3 x 10⁻⁸ M37-kDa Human RNase L[4]

Note: Ka represents the association constant, while Kd represents the dissociation constant. EC₅₀ is the concentration of an agonist that gives half-maximal response.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and experimental workflows associated with 8-azido-substituted oligoadenylates.

2-5A_Signaling_Pathway cluster_cell Infected Cell dsRNA Viral dsRNA OAS OAS (2-5A Synthetase) dsRNA->OAS Activates p25A ppp(A2'p5')nA (2-5A) OAS->p25A Synthesizes ATP ATP ATP->OAS RNaseL_inactive RNase L (Monomer, Inactive) p25A->RNaseL_inactive Binds & Activates RNaseL_active RNase L (Dimer, Active) RNaseL_inactive->RNaseL_active Dimerization RNA Viral & Cellular ssRNA RNaseL_active->RNA Cleaves RNA_degraded Degraded RNA RNA->RNA_degraded Inhibition Inhibition of Protein Synthesis RNA_degraded->Inhibition

The 2-5A/RNase L antiviral signaling pathway.

Photoaffinity_Labeling_Workflow cluster_workflow Photoaffinity Labeling Experimental Workflow cluster_reagents Key Reagents step1 Step 1: Incubation Cell lysate or purified RNase L is incubated with radiolabeled 8-azido-2-5A probe. step2 Step 2: UV Irradiation Sample is exposed to UV light (e.g., 254 nm) to activate the azido group. step1->step2 step3 Step 3: Covalent Cross-linking Reactive nitrene forms a covalent bond with amino acids in the binding site. step2->step3 step4 Step 4: SDS-PAGE Separation Proteins are denatured and separated by size using SDS-PAGE. step3->step4 step5 Step 5: Detection Covalently labeled RNase L is visualized by autoradiography. step4->step5 probe [³²P]pApAp(8-azidoA) target RNase L uv UV Light

Workflow for photoaffinity labeling of RNase L.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-azido-substituted oligoadenylates. These protocols are synthesized from established methods in the field.

Protocol for RNase L Binding Assay (Competitive Radiobinding)

This assay measures the ability of a compound (e.g., non-radiolabeled 8-N₃-2-5A) to compete with a radiolabeled 2-5A probe for binding to RNase L.

Materials:

  • Cell extracts containing RNase L (e.g., from interferon-treated L929 cells)

  • Radiolabeled probe: 2-5A trimer 3'-[³²P]pCp (³²P-pA₃)

  • Unlabeled competitor: 8-N₃-2-5A trimer (or other analogs)

  • Binding Buffer: 20 mM HEPES (pH 7.5), 90 mM KCl, 10 mM Mg(OAc)₂, 1 mM DTT, 10% (v/v) glycerol

  • Wash Buffer: Same as Binding Buffer

  • Nitrocellulose membrane (0.45 µm)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled 8-N₃-2-5A competitor in Binding Buffer.

  • In a microcentrifuge tube, combine 50 µL of cell extract (containing a standardized amount of protein, e.g., 100 µg), 10 µL of the competitor dilution (or buffer for total binding control), and 10 µL of ³²P-pA₃ (e.g., 20,000 cpm).

  • Incubate the reaction mixture on ice for 60 minutes to allow binding to reach equilibrium.

  • Filter the mixture through a nitrocellulose membrane pre-soaked in Wash Buffer using a dot-blot or filter-binding apparatus. RNase L and any bound radiolabel will be retained on the membrane.

  • Wash the membrane twice with 200 µL of ice-cold Wash Buffer to remove unbound radiolabel.

  • Allow the membrane to air dry completely.

  • Excise the individual spots, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioactivity against the logarithm of the competitor concentration to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled probe).

Protocol for RNase L Activation Assay (rRNA Cleavage)

This assay determines the ability of 8-N₃-2-5A to activate RNase L by measuring the degradation of ribosomal RNA (rRNA).

Materials:

  • Cell-free extract (e.g., from HeLa or L929 cells)

  • Activator: 8-N₃-2-5A trimer (or other analogs) at various concentrations

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 90 mM KCl, 10 mM Mg(OAc)₂, 7 mM 2-mercaptoethanol, 2.5 mM ATP

  • RNA extraction kit

  • Agarose gel (1.8-2.0%), denaturing (e.g., formaldehyde-based)

  • Gel electrophoresis system and imaging equipment

  • Ethidium bromide or other nucleic acid stain

Procedure:

  • Prepare dilutions of 8-N₃-2-5A in nuclease-free water.

  • In a microcentrifuge tube, combine 15 µL of cell-free extract with 5 µL of the 8-N₃-2-5A dilution. Include a negative control (no activator) and a positive control (natural 2-5A).

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by placing the tubes on ice and immediately proceed to RNA extraction using a commercial kit according to the manufacturer's instructions.

  • Denature the extracted RNA (e.g., by heating at 65°C for 10 minutes in formamide-based loading buffer).

  • Load equal amounts of RNA onto a denaturing agarose gel.

  • Perform electrophoresis until the dye fronts have migrated sufficiently to resolve the 28S and 18S rRNA bands.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Activation of RNase L is indicated by the appearance of specific rRNA cleavage products and a decrease in the intensity of the intact 28S and 18S rRNA bands. The potency of the activator can be estimated by the lowest concentration that produces visible cleavage.

Protocol for Photoaffinity Labeling of RNase L

This protocol details the covalent cross-linking of an 8-azido-substituted probe to RNase L.

Materials:

  • Radiolabeled photoaffinity probe: e.g., [³²P]pApAp(8-azidoA)

  • Purified RNase L or cell extract containing RNase L

  • Labeling Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • UV cross-linking instrument (e.g., Stratalinker) with a 254 nm UV source

  • SDS-PAGE sample buffer (Laemmli buffer)

  • SDS-PAGE system

  • Autoradiography film or phosphorimager screen

Procedure:

  • In a microcentrifuge tube on ice, combine purified RNase L or cell extract with the [³²P]pApAp(8-azidoA) probe in Labeling Buffer. A typical final probe concentration is in the nanomolar range (e.g., 10-50 nM).

  • For a competition control, prepare a parallel reaction containing a 100-fold molar excess of non-radiolabeled, non-photoreactive 2-5A.

  • Incubate the mixtures on ice for 30-60 minutes in the dark to allow for binding.

  • Place the open tubes on ice directly under a 254 nm UV lamp.

  • Irradiate the samples for a predetermined optimal time (e.g., 1-10 minutes). The optimal time and energy should be determined empirically to maximize specific labeling while minimizing protein damage.

  • After irradiation, add an equal volume of 2x SDS-PAGE sample buffer to quench the reaction and denature the proteins.

  • Boil the samples for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled protein bands.

  • A specifically labeled band corresponding to the molecular weight of RNase L (approx. 80 kDa) should be observed, which is diminished or absent in the competition control lane.

References

Illuminating the Proteome: A Technical Guide to the Synthesis and Application of Fluorescent and Photosensitive 8-Azido-ATP Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent and photosensitive 8-azido-ATP analogs. These powerful chemical tools are invaluable for the identification and characterization of ATP-binding proteins, offering a means to covalently label and visualize these crucial cellular components. This document details the necessary experimental protocols, presents key quantitative data for comparative analysis, and illustrates the underlying workflows and pathways to facilitate a deeper understanding of their utility in research and drug development.

Introduction: The Power of Photoaffinity Labeling

Adenosine triphosphate (ATP) is the primary energy currency of the cell, participating in a vast array of cellular processes through its interaction with a multitude of ATP-binding proteins. The study of these proteins is fundamental to understanding cellular signaling, metabolism, and disease. 8-azido-ATP (8-N₃-ATP) is a photoreactive analog of ATP that serves as a powerful tool for photoaffinity labeling.[1] Upon exposure to ultraviolet (UV) light, the azido group at the 8-position of the adenine ring forms a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues within the ATP-binding pocket of a protein.[1] This irreversible labeling allows for the identification and subsequent characterization of ATP-binding proteins.

By incorporating fluorescent moieties into the structure of 8-azido-ATP, researchers can create bifunctional probes that not only allow for covalent capture but also for direct visualization and tracking of the labeled proteins. This guide focuses on the synthesis and application of such fluorescent and photosensitive ATP analogs.

Synthesis of Fluorescent and Photosensitive 8-Azido-ATP Analogs

The synthesis of these specialized ATP analogs typically involves a multi-step process, starting with the modification of ATP or its precursors to introduce the photosensitive azido group, followed by the attachment of a fluorescent reporter.

A key example is the synthesis of 8-azido-1,N⁶-etheno-ATP, a fluorescent and photoreactive analog.[2][3][4] The synthesis involves the reaction of 8-azido-ATP with chloroacetaldehyde to form the fluorescent 1,N⁶-etheno adduct. Another strategy involves the modification of the ribose moiety, as demonstrated by the synthesis of 8-azido-2'-O-dansyl-ATP, which incorporates the environmentally sensitive fluorophore, dansyl.

More recent chemo-enzymatic strategies offer efficient routes to base-modified ATP analogs. These methods often involve the chemical synthesis of a modified adenosine monophosphate (AMP) analog, followed by enzymatic phosphorylation to the corresponding triphosphate using enzymes like polyphosphate kinase 2 (PPK2).

General Synthetic Workflow

The synthesis of a fluorescent, photosensitive 8-azido-ATP analog can be generalized into the following workflow:

G General Synthetic Workflow for Fluorescent 8-Azido-ATP Analogs A Starting Material (e.g., ATP, AMP) B Introduction of Azido Group (e.g., using NaN3) A->B Azidation C Introduction of Fluorescent Moiety (e.g., etheno or dansyl group) B->C Fluorescent Labeling D Purification (e.g., Chromatography) C->D Purification E Characterization (Spectroscopy, etc.) D->E Analysis

Caption: Generalized workflow for synthesizing fluorescent 8-azido-ATP analogs.

Quantitative Data Presentation

The selection of an appropriate ATP analog is critical and often depends on its binding affinity (Kd) and inhibitory potential (Ki) for the target protein. The following tables summarize key quantitative parameters for 8-azido-ATP and other ATP analogs, providing a basis for comparison.

Table 1: Binding Affinity (Kd) and Inhibition Constants (Ki) of ATP Analogs for Various Proteins

ATP AnalogProtein TargetKd (μM)Ki (μM)Notes
8-Azido-ATPrecA protein4-Exhibits a cross-linking efficiency of 10% to 70% depending on conditions.
ATP-γ-SrecA protein< 4-Higher affinity than ATP and 8-azido-ATP for recA.
AMP-PNPrecA protein> 4-Lower affinity than ATP and 8-azido-ATP for recA.
8-Azido-ATPKir6.2 ΔC26-2800 ± 400Less potent inhibitor than ATP (Ki = 172 ± 7 μM).
2-Azido-ATPCreatine Kinase (MM isoform)5 (Half-maximal saturation)-Substrate for creatine kinase.
8-Azido-ATPCreatine Kinase (MM isoform)12 (Half-maximal saturation)-Substrate for creatine kinase.
8-azido-2'-O-dansyl-ATPAdenylate Kinase-0.25 ± 0.01Reversible and competitive inhibitor in the dark.

Table 2: Comparison of Photo-Crosslinking ATP Analogs

AnalogPhotoreactive GroupActivation Wavelength (nm)Crosslinking Characteristics
8-Azido-ATPAryl azide~254-365Forms a reactive nitrene that can insert into C-H and N-H bonds.
ATP-BenzophenoneBenzophenone~350-360Forms a diradical with higher crosslinking efficiency but can be less specific.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these analogs in research.

Protocol 1: Synthesis of 8-Azido-1,N⁶-etheno-ATP

Materials:

  • 8-azido-ATP triethylammonium salt

  • Potassium acetate buffer (1 M, pH 4.5)

  • Chloroacetaldehyde (45% aqueous solution)

  • Cold ethanol

  • Water

Procedure:

  • Dissolve 255 mg (0.3 mmol) of 8-azido-ATP triethylammonium salt in 6.5 ml of potassium acetate buffer.

  • Add 2.0 ml of the aqueous chloroacetaldehyde solution.

  • After vigorous shaking, keep the reaction vessel in the dark at room temperature for 70 hours.

  • Pour the reaction mixture into 200 ml of cold ethanol and allow it to stand at 0 °C for one hour to precipitate the nucleotide.

  • Collect the precipitate and redissolve it in 3.0 ml of water.

  • Purify the product using chromatographic techniques.

Protocol 2: Photoaffinity Labeling of an ATP-Binding Protein with 8-Azido-ATP

Materials:

  • Purified ATP-binding protein

  • 8-Azido-ATP

  • Binding buffer (protein-specific)

  • UV lamp (e.g., 254 nm)

  • Microcentrifuge tubes

  • Ice

Procedure:

  • Binding Reaction Setup: In a microcentrifuge tube on ice, prepare the binding reaction by mixing the purified protein (final concentration typically in the low micromolar range) with the desired concentration of 8-azido-ATP (typically 10-100 μM) in the binding buffer.

  • Incubation: Incubate the reaction mixture on ice for 10-15 minutes in the dark to allow for the binding of 8-azido-ATP to the protein.

  • UV Irradiation: Place the microcentrifuge tube directly under a UV lamp and irradiate for a predetermined time to induce covalent cross-linking.

  • Quenching (Optional): To quench any unreacted nitrene radicals, dithiothreitol (DTT) can be added to a final concentration of 10 mM after UV irradiation.

  • Sample Preparation for Analysis: The sample is now ready for analysis by methods such as SDS-PAGE to visualize the covalently labeled protein.

Experimental Workflow for Photoaffinity Labeling

G Photoaffinity Labeling Workflow A Mix Protein and 8-Azido-ATP Analog B Incubate in Dark (Allow Binding) A->B C UV Irradiation (Induce Crosslinking) B->C D Quench Reaction (Optional, with DTT) C->D E Analysis (SDS-PAGE, Mass Spec, etc.) D->E

Caption: Step-by-step workflow for a typical photoaffinity labeling experiment.

Application in Signaling Pathways and Drug Development

Fluorescent and photosensitive 8-azido-ATP analogs are instrumental in elucidating complex signaling pathways. By identifying the direct targets of ATP, researchers can map out kinase cascades, ATPase functions, and other nucleotide-dependent regulatory networks.

In drug development, these analogs can be used for:

  • Target Identification and Validation: Covalently labeling the cellular targets of small molecule inhibitors to elucidate their mechanism of action.

  • Activity-Based Protein Profiling (ABPP): Identifying and characterizing enzyme families, such as kinases, in complex proteomes.

  • High-Throughput Screening: Developing assays to screen for compounds that modulate the activity of ATP-binding proteins.

Illustrative Signaling Pathway Application

G Kinase Cascade Investigation cluster_0 Cellular Environment KinaseA Upstream Kinase KinaseB Target Kinase KinaseA->KinaseB Activates Substrate Substrate Protein KinaseB->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Probe Fluorescent 8-Azido-ATP Analog Probe->KinaseB Labels ATP Binding Site

Caption: Use of a fluorescent 8-azido-ATP analog to identify a target kinase.

Conclusion

The synthesis and application of fluorescent and photosensitive 8-azido-ATP analogs represent a powerful approach in chemical biology and drug discovery. These versatile tools provide a means to covalently capture and visualize ATP-binding proteins, enabling a deeper understanding of their roles in cellular processes. The protocols and data presented in this guide offer a solid foundation for researchers to employ these analogs in their own investigations, ultimately contributing to the advancement of our knowledge of the proteome and the development of novel therapeutics.

References

8-Azidoadenosine and its Derivatives as Probes of Ribonucleotide Reductase Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonucleotide reductase (RNR) is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair. Its central role in cell proliferation has made it a key target for anticancer and antiviral therapies. Nucleoside analogs that act as substrates or inhibitors of RNR are valuable tools for both therapeutic intervention and for elucidating the enzyme's complex mechanism. This technical guide provides an in-depth examination of 8-azidoadenosine and its phosphorylated derivatives as chemical probes to study ribonucleotide reductase. While this compound diphosphate has been identified as a substrate for RNR, with the corresponding triphosphate acting as an allosteric effector, detailed kinetic parameters for this interaction are not extensively documented in publicly available literature. This guide consolidates the current understanding, provides detailed experimental protocols for the enzymatic assays required to characterize this interaction, and presents visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to this compound and Ribonucleotide Reductase

Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This reaction is a cornerstone of nucleic acid metabolism and is tightly regulated to ensure a balanced supply of dNTPs for DNA synthesis. The catalytic cycle of RNR involves a complex free radical mechanism.

This compound is a purine nucleoside analog that, in its diphosphate form (8-azido-ADP), has been shown to act as a substrate for ribonucleotide reductase[1]. The triphosphate form (8-azido-ATP) serves as an allosteric effector, influencing the enzyme's activity and substrate specificity[1]. The azido group at the 8-position of the adenine base makes these compounds valuable as photoaffinity labels to identify and characterize nucleotide-binding sites on RNR and other enzymes. Upon photolysis with UV light, the azido group forms a highly reactive nitrene intermediate that can covalently crosslink to nearby amino acid residues in the binding pocket.

Interaction of this compound Derivatives with Ribonucleotide Reductase

The interaction of this compound derivatives with RNR is multifaceted, with the phosphorylation state of the nucleoside determining its function.

  • This compound Diphosphate (8-azido-ADP): This analog acts as a substrate for RNR, undergoing reduction to 8-azido-2'-deoxyadenosine diphosphate.

  • This compound Triphosphate (8-azido-ATP): This derivative functions as an allosteric effector, binding to the activity-regulating sites of the enzyme to modulate its catalytic rate.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific kinetic parameters (e.g., Km, Vmax, kcat) for the interaction of 8-azido-ADP with ribonucleotide reductase. The available information qualitatively describes it as a substrate. To obtain this quantitative data, detailed kinetic analysis as outlined in the experimental protocols section would be required.

CompoundRoleKinetic ParametersReference
This compound DiphosphateSubstrateNot available in cited literature[1]
This compound TriphosphateAllosteric EffectorNot available in cited literature[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for conducting enzymatic assays to determine the kinetic parameters of 8-azido-ADP as a substrate for ribonucleotide reductase.

Synthesis of this compound Phosphates

The synthesis of this compound and its subsequent phosphorylation to the diphosphate and triphosphate forms are crucial preliminary steps.

3.1.1. Synthesis of this compound:

This synthesis can be adapted from established methods for the preparation of 8-azido-purine nucleosides. A common route involves the diazotization of 8-aminoadenosine followed by displacement with an azide salt.

3.1.2. Enzymatic Synthesis of 8-Azido-ADP and 8-Azido-ATP:

A chemo-enzymatic approach is often employed for the phosphorylation of nucleoside analogs.

  • Monophosphorylation: this compound is first converted to this compound monophosphate (8-azido-AMP) using a suitable nucleoside kinase.

  • Diphosphorylation: 8-azido-AMP is then phosphorylated to 8-azido-ADP using an adenylate kinase with ATP as the phosphate donor.

  • Triphosphorylation: 8-azido-ADP can be further phosphorylated to 8-azido-ATP using a nucleoside diphosphate kinase.

The products at each step should be purified by chromatographic techniques such as ion-exchange chromatography or reverse-phase HPLC.

Ribonucleotide Reductase Activity Assay

This protocol is a generalized method for determining the kinetic parameters of a substrate analog for RNR and can be adapted for 8-azido-ADP. The assay measures the conversion of the ribonucleoside diphosphate to the corresponding deoxyribonucleoside diphosphate.

3.2.1. Materials and Reagents:

  • Purified ribonucleotide reductase (e.g., from E. coli)

  • This compound diphosphate (substrate)

  • ATP (allosteric activator)

  • Dithiothreitol (DTT) or thioredoxin/thioredoxin reductase system (reducing equivalents)

  • HEPES or other suitable buffer

  • MgCl2

  • HPLC system with a suitable column (e.g., C18 reverse-phase) for product separation and quantification.

3.2.2. Assay Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl2, ATP, and the reducing system.

  • Enzyme and Substrate Addition: Add a known concentration of purified RNR to the reaction mixture. Initiate the reaction by adding varying concentrations of 8-azido-ADP.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period, ensuring that the product formation is in the linear range.

  • Quenching: Stop the reaction by adding a quenching solution, such as perchloric acid or by heat inactivation.

  • Sample Preparation for HPLC: Neutralize the quenched reaction mixture and centrifuge to remove precipitated protein.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the substrate (8-azido-ADP) from the product (8-azido-dADP) and quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

  • Data Analysis: Plot the initial velocity of the reaction (rate of product formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of reduction of 8-azido-ADP by ribonucleotide reductase, which is expected to follow the general mechanism for canonical substrates.

Mechanism_of_Action cluster_0 Ribonucleotide Reductase Active Site 8_azido_ADP 8-azido-ADP RNR_complex RNR-Substrate Complex 8_azido_ADP->RNR_complex Binding Radical_transfer 3'-C-H Abstraction (Thiyl Radical) RNR_complex->Radical_transfer Intermediate 3'-Radical Intermediate Radical_transfer->Intermediate H2O_loss Loss of 2'-OH as H2O Intermediate->H2O_loss Reduction Reduction at C-2' H2O_loss->Reduction Product_release 8-azido-dADP Product Reduction->Product_release

Caption: Proposed enzymatic reduction of 8-azido-ADP by RNR.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of 8-azido-ADP with ribonucleotide reductase.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reaction Components (Buffer, RNR, Reductants, 8-azido-ADP) Start->Prepare_Reagents Setup_Assay Set up Reactions with Varying [8-azido-ADP] Prepare_Reagents->Setup_Assay Incubate Incubate at 37°C Setup_Assay->Incubate Quench Quench Reaction Incubate->Quench Analyze_HPLC Analyze by HPLC to Quantify 8-azido-dADP Quench->Analyze_HPLC Data_Analysis Plot Velocity vs. [Substrate] and Fit to Michaelis-Menten Analyze_HPLC->Data_Analysis End Determine Km and Vmax Data_Analysis->End

Caption: Workflow for kinetic analysis of 8-azido-ADP with RNR.

Allosteric Regulation of Ribonucleotide Reductase

This diagram illustrates the general principle of allosteric regulation of RNR, where molecules like 8-azido-ATP would bind to regulate enzyme activity.

Allosteric_Regulation RNR Ribonucleotide Reductase Catalytic Site Activity Site Specificity Site Activity_Modulation Enzyme Activity (Increased or Decreased) RNR->Activity_Modulation Substrate Substrate (e.g., 8-azido-ADP) Substrate->RNR:f1 Activator Activator (e.g., ATP/8-azido-ATP) Activator->RNR:f2 Inhibitor Inhibitor (dATP) Inhibitor->RNR:f2

Caption: Allosteric regulation of ribonucleotide reductase activity.

Conclusion

This compound and its phosphorylated derivatives represent valuable chemical tools for the study of ribonucleotide reductase. While the qualitative roles of 8-azido-ADP as a substrate and 8-azido-ATP as an allosteric effector have been established, a significant knowledge gap exists regarding the quantitative kinetic parameters of these interactions. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to undertake a detailed characterization of this compound's interaction with RNR. Such studies will not only enhance our fundamental understanding of the enzyme's mechanism and regulation but also have the potential to inform the design of novel RNR inhibitors for therapeutic applications. The use of this compound derivatives as photoaffinity probes remains a powerful technique for mapping the nucleotide-binding sites of RNR, which can further aid in structure-based drug design.

References

Inhibitory Effects of 8-Azidoadenosine on Transcription: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine, a purine nucleoside analog, has emerged as a potent inhibitor of transcription, the fundamental process of synthesizing RNA from a DNA template. Its multifaceted mechanism of action, which involves metabolic activation and subsequent interference with multiple stages of transcription, makes it a subject of significant interest in cancer research and drug development. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on transcription, detailing its molecular mechanisms, presenting key quantitative data, outlining experimental protocols for its study, and visualizing the involved signaling pathways.

Core Mechanisms of Action

This compound exerts its inhibitory effects on transcription through a cascade of intracellular events, beginning with its metabolic conversion to the active triphosphate form, this compound triphosphate (8-N3-ATP) or its reduced form 8-aminoadenosine triphosphate (8-amino-ATP). These active metabolites then disrupt transcription through several key mechanisms:

  • Depletion of Intracellular ATP Pools: The cellular machinery phosphorylates this compound to 8-amino-ATP, a process that consumes intracellular ATP. The accumulation of 8-amino-ATP coincides with a significant decrease in the endogenous ATP pool, thereby limiting the availability of the essential energy source and substrate for RNA synthesis.[1][2]

  • Inhibition of RNA Polymerase II CTD Phosphorylation: The phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) is a critical step for the initiation and elongation phases of transcription. This process is primarily mediated by cyclin-dependent kinases (CDKs), particularly CDK7 and CDK9 (as part of the P-TEFb complex). 8-amino-ATP acts as a competitive inhibitor of these kinases, leading to a sharp decline in the phosphorylation of serine residues (Ser2 and Ser5) on the Pol II CTD.[1][2][3] This hypophosphorylation state prevents the transition from transcription initiation to productive elongation.

  • Incorporation into Nascent RNA and Chain Termination: 8-amino-ATP can be recognized by RNA polymerases and incorporated into the growing RNA chain. The presence of the bulky azido or amino group at the 8-position of the adenine ring disrupts the normal Watson-Crick base pairing and the helical structure of the RNA, leading to premature termination of transcription.

  • Inhibition of Polyadenylation: The addition of a poly(A) tail to the 3' end of pre-mRNA is crucial for its stability, export from the nucleus, and translation. 8-amino-ATP can interfere with the activity of poly(A) polymerase, thereby inhibiting the polyadenylation process and leading to the degradation of mRNA transcripts.

  • Photoaffinity Labeling: The azido group in this compound and its derivatives makes it a valuable tool for photoaffinity labeling studies. Upon UV irradiation, the azido group forms a highly reactive nitrene intermediate that can covalently crosslink to nearby amino acid residues in ATP-binding pockets of proteins. This technique has been instrumental in identifying the subunits of RNA polymerase and other ATP-dependent enzymes that interact with ATP.

Quantitative Data on the Effects of 8-Amino-Adenosine

The following tables summarize the quantitative effects of 8-amino-adenosine on various cellular processes related to transcription, primarily in multiple myeloma (MM.1S) cells. It is important to note that this compound is a precursor to 8-amino-adenosine's active triphosphate form, and the literature often uses "8-amino-adenosine" to describe the effects of the metabolically active compound.

Table 1: Effect of 8-Amino-Adenosine on RNA Synthesis and Intracellular ATP Levels in MM.1S Cells (4-hour treatment)

Concentration of 8-Amino-AdenosineInhibition of RNA Synthesis (%)Depletion of Intracellular ATP Pool (%)
10 µM94%92%

Data sourced from Frey et al., 2010.

Table 2: Effect of 10 µM 8-Amino-Adenosine on RNA Polymerase II CTD Phosphorylation in MM.1S Cells (4-hour treatment)

Phosphorylation SiteReduction in Phosphorylation (% of untreated control)
Serine 23-16%
Serine 525-49%

Data sourced from Frey et al., 2007.

Signaling Pathways and Experimental Workflows

Signaling Pathway of P-TEFb-Mediated Transcription Elongation and its Inhibition

The Positive Transcription Elongation Factor b (P-TEFb), a complex of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1, plays a pivotal role in stimulating transcription elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, facilitating its release from promoter-proximal pausing. 8-amino-ATP, the active metabolite of this compound, competitively inhibits CDK9, thereby blocking this crucial step.

PTEFb_Pathway cluster_nucleus Nucleus RNAPII RNA Polymerase II (paused) Elongation Transcription Elongation RNAPII->Elongation Release from pausing PTEFb_inactive Inactive P-TEFb (7SK snRNP) PTEFb_active Active P-TEFb (CDK9/CycT1) PTEFb_inactive->PTEFb_active Activation Signals PTEFb_active->RNAPII Phosphorylates Ser2 of CTD Azidoadenosine This compound AminoATP 8-Amino-ATP Azidoadenosine->AminoATP Metabolic Activation AminoATP->PTEFb_active Competitive Inhibition

P-TEFb pathway and its inhibition by 8-Amino-ATP.
General Experimental Workflow for Photoaffinity Labeling

Photoaffinity labeling with 8-azido-ATP is a powerful technique to identify ATP-binding proteins and map their ATP-binding sites. The workflow involves incubation of the probe with the biological sample, UV crosslinking, and subsequent analysis to identify the labeled proteins.

Photoaffinity_Labeling_Workflow cluster_detection_methods start Start: Biological Sample (e.g., Cell Lysate, Purified Protein) incubation Incubation with 8-Azido-ATP start->incubation uv_crosslinking UV Irradiation (e.g., 254 nm) Covalent Crosslinking incubation->uv_crosslinking sds_page SDS-PAGE uv_crosslinking->sds_page detection Detection of Labeled Proteins sds_page->detection mass_spec Protein Identification by Mass Spectrometry sds_page->mass_spec autoradiography Autoradiography (if radiolabeled probe) detection->autoradiography western_blot Western Blot (with specific antibody) detection->western_blot end End: Identification of ATP-Binding Proteins mass_spec->end

Workflow for photoaffinity labeling experiments.

Experimental Protocols

Measurement of Intracellular ATP Levels

Principle: This protocol utilizes a luciferase-based assay to quantify intracellular ATP levels. The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light that is proportional to the ATP concentration.

Materials:

  • Cells of interest

  • This compound

  • Commercial ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Opaque-walled multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time points. Include untreated and vehicle-treated controls.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the luciferase and luciferin substrate.

    • Mix the contents of the wells by shaking the plate for a few minutes.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the experimental samples by interpolating from the standard curve.

    • Express the results as a percentage of the untreated control.

Immunoblotting for Phosphorylated RNA Polymerase II

Principle: This protocol uses specific antibodies to detect the total and phosphorylated forms of the RNA Polymerase II CTD by Western blotting, allowing for the assessment of the impact of this compound on its phosphorylation status.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Anti-RNA Polymerase II (total)

    • Anti-phospho-RNA Polymerase II (Ser2)

    • Anti-phospho-RNA Polymerase II (Ser5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described above.

    • Wash the cells with cold PBS and lyse them in lysis buffer on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated Pol II bands to the total Pol II band intensity.

    • Express the results as a fold change or percentage relative to the untreated control.

In Vitro Transcription Assay

Principle: This assay measures the synthesis of RNA from a DNA template in a cell-free system. It can be used to directly assess the inhibitory effect of 8-amino-ATP on the activity of RNA polymerase.

Materials:

  • Linearized DNA template containing a promoter (e.g., T7 or CMV promoter)

  • RNA polymerase (e.g., T7 RNA polymerase or HeLa nuclear extract)

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • 8-amino-ATP

  • [α-³²P]UTP or other labeled nucleotide

  • Transcription buffer

  • RNase inhibitor

  • Stop solution (e.g., formamide-containing loading dye)

  • Denaturing polyacrylamide gel

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup:

    • In a microfuge tube, assemble the transcription reaction mixture containing the DNA template, RNA polymerase, transcription buffer, and RNase inhibitor.

    • Add a mixture of NTPs, including the radiolabeled nucleotide, and varying concentrations of 8-amino-ATP. Maintain a constant total nucleotide concentration.

  • Transcription Reaction:

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Analysis of Transcripts:

    • Stop the reaction by adding the stop solution.

    • Denature the samples by heating.

    • Separate the RNA transcripts by size on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled transcripts using a phosphorimager or by exposing the gel to autoradiography film.

  • Data Analysis:

    • Quantify the intensity of the full-length transcript bands.

    • Calculate the percentage of transcription inhibition at each concentration of 8-amino-ATP relative to the control reaction without the inhibitor.

Conclusion

This compound is a powerful tool for studying and inhibiting transcription. Its multifaceted mechanism of action, targeting key cellular processes from energy metabolism to the direct function of RNA polymerase and its regulatory kinases, underscores its potential as a therapeutic agent, particularly in oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate effects of this compound and to explore its therapeutic applications. The use of this compound and its derivatives in photoaffinity labeling also continues to be an invaluable technique for dissecting the complex protein machinery involved in transcription and other ATP-dependent cellular processes.

References

Methodological & Application

Application Notes and Protocols for Protein Identification using 8-Azidoadenosine Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine (8-N3-Ado) and its derivatives are powerful photoaffinity labeling probes used to identify and characterize nucleotide-binding proteins, which play crucial roles in numerous cellular processes.[1][2][3] This technique is invaluable for drug discovery, target validation, and elucidating complex signaling pathways.[2][4] 8-N3-Ado is an analog of adenosine containing a photoreactive azido group at the C8 position of the adenine ring. Upon exposure to ultraviolet (UV) light, this azido group converts into a highly reactive nitrene intermediate, which forms a stable covalent bond with amino acid residues in the binding pocket of interacting proteins. This irreversible crosslinking allows for the capture, enrichment, and subsequent identification of these target proteins using mass spectrometry.

The key advantages of using this compound probes include their structural similarity to endogenous nucleotides, allowing them to bind specifically to nucleotide-dependent proteins. The photo-inducible nature of the crosslinking provides precise temporal control over the labeling reaction. Furthermore, the azide group serves as a bioorthogonal handle for "click chemistry" reactions, enabling the attachment of reporter tags like biotin for affinity purification or fluorescent dyes for visualization.

Principle of this compound Photoaffinity Labeling

The methodology is based on a multi-step process that begins with the incubation of the this compound probe with a biological sample, such as a purified protein or a complex cell lysate. The probe non-covalently binds to its target proteins. Subsequent UV irradiation activates the azido group, leading to the formation of a covalent bond between the probe and the protein. The covalently labeled proteins can then be selectively enriched and identified.

Experimental Protocols

This section provides a generalized protocol for photoaffinity labeling using this compound derivatives. Optimal conditions, including probe concentration, incubation times, and UV irradiation parameters, should be empirically determined for each specific biological system.

Protocol 1: Photoaffinity Labeling of Purified Proteins
  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing the purified target protein (e.g., 1-10 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2).

    • Add the this compound probe to the desired final concentration (e.g., 1-100 µM). A starting concentration 10-fold higher than the expected dissociation constant (Kd) is recommended.

    • Controls are crucial for validating the specificity of the labeling:

      • No UV control: A sample that is not irradiated with UV light to check for non-specific covalent binding.

      • Competition control: Pre-incubate the protein sample with a 100-fold molar excess of the corresponding non-photoreactive nucleotide (e.g., AMP or ATP) for 15-30 minutes before adding the this compound probe.

      • No probe control: A sample without the this compound probe to identify endogenous protein bands.

  • Incubation:

    • Incubate the reaction mixtures in the dark at 4°C, room temperature, or on ice for 15-60 minutes to allow the probe to bind to its target protein.

  • UV Crosslinking:

    • Place the open tubes on ice and irradiate with a UV lamp at 254 nm.

    • The distance from the lamp and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a distance of 5 cm.

    • Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment.

  • Sample Analysis:

    • After irradiation, add SDS-PAGE loading buffer to the samples.

    • Separate the proteins by SDS-PAGE.

    • Analyze the gel for the labeled protein. If using a radiolabeled or fluorescently tagged probe, detection can be done by autoradiography or fluorescence scanning. Alternatively, the labeled protein can be detected by Western blotting.

Protocol 2: Photoaffinity Labeling in Cell Lysate
  • Cell Lysate Preparation:

    • Harvest cells and prepare a cell lysate using a lysis buffer compatible with your target protein's stability and the photoaffinity labeling reaction (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate using a standard method like the BCA assay.

  • Labeling Reaction:

    • Incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of the this compound probe in the dark on ice for 15-30 minutes.

    • Include the same controls as described in Protocol 1.

  • UV Crosslinking:

    • Irradiate the samples with UV light at 254 nm as described in Protocol 1.

  • Downstream Processing for Protein Identification (Click Chemistry and Enrichment):

    • The azide-labeled proteins in the lysate are now ready for bioorthogonal ligation via click chemistry.

Protocol 3: Click Chemistry for Biotinylation of Labeled Proteins

This protocol is for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-alkyne tag for subsequent enrichment.

  • Prepare Click Chemistry Reagents:

    • Biotin-Alkyne: Prepare a 1-10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO4): Prepare a 20-50 mM stock solution in water.

    • Copper Ligand (e.g., THPTA or TBTA): Prepare a 100 mM stock solution in water or DMSO.

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 300 mM stock solution in water immediately before use.

  • Click Reaction:

    • To the protein lysate from the photoaffinity labeling step, add the following reagents in order, vortexing briefly after each addition:

      • Biotin-Alkyne (to a final concentration of 20-100 µM)

      • Copper Ligand (to a final concentration of 1 mM)

      • CuSO4 (to a final concentration of 1 mM)

      • Sodium Ascorbate (to a final concentration of 5 mM)

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

Protocol 4: Affinity Purification of Biotinylated Proteins
  • Protein Precipitation (Optional but Recommended):

    • Precipitate the proteins from the click reaction mixture to remove excess reagents. A common method is methanol-chloroform precipitation.

    • Resuspend the protein pellet in a buffer containing 1% SDS (e.g., 50 mM Tris-HCl, pH 8.0).

  • Streptavidin Affinity Purification:

    • Equilibrate streptavidin-conjugated beads by washing them three times with a suitable binding buffer (e.g., PBS with 0.1% SDS).

    • Add the resuspended protein lysate to the equilibrated streptavidin beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, urea buffer, and a final wash with a buffer compatible with digestion).

Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Trypsin Digestion:

    • Add mass spectrometry grade trypsin to the bead slurry (e.g., 1:50 to 1:100 trypsin-to-protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Elute any remaining peptides from the beads with a solution containing formic acid and acetonitrile.

    • Combine the eluates and desalt the peptides using C18 spin columns.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize key quantitative data from photoaffinity labeling experiments using this compound analogs.

Table 1: Recommended Starting Concentrations for 8-Azido-Nucleotide Probes

8-N3-DerivativeTypical Concentration RangeTarget Class Example
8-N3-AMP1.5 µM - 40 µMAllosteric AMP site
8-N3-cAMP10⁻⁷ McAMP-dependent protein kinase
8-N3-ATP15 µM - 250 µMPoly(A) polymerase

Table 2: Binding Affinity and Labeling Conditions for 8-Azido-Nucleotide Probes

Target Protein8-N3-ProbeConcentration for Half-Maximal LabelingBinding Affinity (Kd)UV Wavelength
Bovine Brain Protein Kinase8-N3-cAMP7 x 10⁻⁸ MNot Reported253.7 nm
cGMP-dependent protein kinase8-N3-cGMPNot Reported~6 times higher than cGMPNot Reported
Na,K-ATPaseTNP-8N3-ADPNot Reported0.11 µMNot Reported
Rabbit skeletal muscle G-actin8-N3-[α-³²P]ATPSpecific incorporationNot ReportedNot Reported

Mandatory Visualizations

G Experimental Workflow for Protein Identification using this compound Photoaffinity Labeling cluster_0 Sample Preparation and Labeling cluster_1 Enrichment cluster_2 Protein Identification A Biological Sample (Purified Protein or Cell Lysate) B Incubation with This compound Probe A->B Binding C UV Crosslinking (254 nm) B->C Covalent Bond Formation D Click Chemistry with Biotin-Alkyne C->D Biotinylation E Streptavidin Affinity Purification D->E Capture F Washing Steps E->F Remove Non-specific Binders G On-Bead Trypsin Digestion F->G Proteolysis H Peptide Desalting G->H Purification I LC-MS/MS Analysis H->I Separation and Fragmentation J Protein Identification and Data Analysis I->J

Caption: General experimental workflow for photoaffinity labeling and protein identification.

G Probing a Signaling Pathway with this compound cluster_pathway Cellular Environment cluster_probe Photoaffinity Labeling Ligand Extracellular Signal Receptor Receptor Ligand->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger TargetProtein Target Protein (e.g., Protein Kinase A) SecondMessenger->TargetProtein Downstream Downstream Cellular Response TargetProtein->Downstream UV UV Light Probe 8-N3-cAMP Probe Probe->TargetProtein Binds to Target LabeledProtein Covalently Labeled Target Protein UV->LabeledProtein Crosslinks

Caption: Probing a signaling pathway with an this compound analog.

References

Application Notes: UV Crosslinking of Proteins with 8-Azidoadenosine in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Photoaffinity labeling is a powerful technique for identifying and characterizing protein-ligand interactions. 8-azidoadenosine, a photoactivatable analog of adenosine, and its derivatives like this compound 5'-monophosphate (8-N₃-AMP), are invaluable tools in this regard.[1][2] The azido group at the C8 position of the adenine ring is chemically inert in the dark. Upon exposure to ultraviolet (UV) light, this group is converted into a highly reactive nitrene intermediate.[1] This intermediate rapidly forms a stable, covalent bond with amino acid residues in the binding pocket of an interacting protein. This irreversible crosslinking allows for the capture and subsequent identification of adenosine-binding proteins from complex biological mixtures such as cell lysates.

These application notes provide a comprehensive protocol for utilizing this compound analogs for UV crosslinking in cell lysates, a method crucial for elucidating drug-target interactions, mapping ligand-binding sites, and discovering novel protein functions.

Principle of the Method

The experimental workflow for photoaffinity labeling using this compound in cell lysates involves several key stages. First, the this compound probe is incubated with the cell lysate to allow for non-covalent binding to target proteins. Subsequently, the sample is irradiated with UV light to induce covalent crosslinking. The covalently labeled proteins can then be detected and identified using various analytical techniques, including SDS-PAGE, Western blotting, and mass spectrometry. For enhanced detection and purification, the this compound probe can be functionalized with a reporter tag, such as biotin or a "clickable" alkyne group, enabling enrichment of the crosslinked proteins.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling & Crosslinking prep_lysate Prepare Cell Lysate add_probe Incubate with this compound Probe prep_lysate->add_probe uv_crosslink UV Irradiation (e.g., 254 nm) add_probe->uv_crosslink sds_page SDS-PAGE uv_crosslink->sds_page western_blot Western Blotting sds_page->western_blot mass_spec Mass Spectrometry sds_page->mass_spec

Caption: General experimental workflow for this compound crosslinking studies.

Quantitative Data Summary

The success of a photoaffinity labeling experiment relies on the efficiency of both probe binding and the subsequent crosslinking and enrichment steps. The following tables summarize key quantitative parameters.

Table 1: Representative Quantitative Data for Enrichment of Azide-Labeled Proteins

ParameterTypical Value
Enrichment Fold100 to 1000-fold increase in target protein concentration
Depletion Efficiency of Azide-labeled Protein from LysateApproximately 80%
Number of Enriched Proteins (Specific Example)168 significantly enriched proteins identified from probe-treated lysates
ReproducibilityHigh fidelity with ~87% of identified proteins being consistently enriched

Data sourced from studies employing azide-based photoaffinity labeling and click chemistry enrichment strategies.

Table 2: Recommended Starting Concentrations for 8-N₃-AMP Labeling

Sample TypeProbe ConcentrationProtein Concentration
Purified Protein1-100 µM (a 10-fold excess over the expected Kd is a good starting point)1-10 µM
Cell LysateLow micromolar range100-500 µg of total protein

These concentrations should be optimized for each specific protein and lysate.

Experimental Protocols

This section provides a general protocol for photoaffinity labeling in cell lysates using an this compound analog.

Protocol 1: Photoaffinity Labeling in Cell Lysate

Materials:

  • Cells of interest

  • Lysis buffer compatible with your target protein (avoid high concentrations of primary amines like Tris and reducing agents like DTT during UV irradiation)

  • This compound probe (e.g., 8-N₃-AMP)

  • UV crosslinking apparatus (e.g., Stratalinker) with 254 nm or 365 nm bulbs

  • Protease inhibitors

  • Microcentrifuge tubes

  • Ice

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Labeling Reaction:

    • In a microcentrifuge tube, incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of the this compound probe.

    • Incubate the reaction mixture in the dark on ice for 15-30 minutes to allow for binding.

    • Controls are critical:

      • No-UV control: A sample that is not exposed to UV light to check for non-covalent interactions or probe instability.

      • Competition control: A sample pre-incubated with a 100-fold molar excess of the corresponding non-azido nucleotide (e.g., AMP or ATP) to demonstrate the specificity of probe binding to the target site.

  • UV Crosslinking:

    • Place the microcentrifuge tubes on ice and irradiate with a UV lamp.

    • The optimal UV wavelength, energy, and duration must be determined empirically. A common starting point is 254 nm.

    • Perform a time-course experiment to determine the optimal irradiation time, as prolonged exposure can lead to protein damage and non-specific labeling.

  • Sample Analysis:

    • After irradiation, add SDS-PAGE loading buffer to the samples.

    • Separate the proteins by SDS-PAGE.

    • Analyze the gel for labeled proteins. This can be done by autoradiography if a radiolabeled probe is used, or by downstream methods like Western blotting or mass spectrometry.

Signaling Pathway of Interest: AMPK Signaling

Proteins identified through 8-N₃-AMP crosslinking are often involved in cellular energy homeostasis and signal transduction, as AMP is a crucial signaling molecule in these processes. A key pathway of interest is the AMP-activated protein kinase (AMPK) signaling pathway.

ampk_pathway cluster_input Input Signal cluster_core AMPK Activation cluster_output Downstream Effects AMP_ATP Increased AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK Activates catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->catabolism anabolism Decreased Anabolism (e.g., Protein Synthesis, Fatty Acid Synthesis) AMPK->anabolism LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates

Caption: Simplified diagram of the AMPK signaling pathway.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
No or low labeling Inactive probeCheck the integrity of the this compound probe. Synthesize or purchase a fresh batch.
Low affinity of the probe for the targetIncrease the probe concentration. Optimize binding conditions (e.g., buffer composition, temperature).
Inefficient UV crosslinkingOptimize UV irradiation time, wavelength, and distance from the lamp. Ensure the UV lamp is functioning correctly.
Presence of quenching agentsAvoid primary amine-containing buffers (e.g., Tris) and high concentrations of reducing agents (e.g., DTT) in the reaction mixture during UV irradiation.
High background/non-specific labeling Excessive UV exposurePerform a time-course experiment to determine the optimal irradiation time.
Probe concentration too highTitrate the probe concentration to find the optimal balance between specific labeling and background.
Aggregation of the labeled protein Protein instabilityPerform labeling and subsequent steps at 4°C. Include non-ionic detergents in the buffers.

Photoaffinity labeling with this compound and its analogs is a robust and versatile method for identifying and characterizing nucleotide-binding proteins in complex biological samples. The protocol provided here serves as a comprehensive guide for researchers. Careful optimization of experimental parameters, particularly probe concentration and UV irradiation conditions, and the inclusion of appropriate controls are critical for obtaining reliable and specific results.

References

Application Notes and Protocols for Identifying ATP-Binding Sites in Kinases Using 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-azidoadenosine-5'-triphosphate (8-azido-ATP), a photoactivatable analog of ATP, for the identification and characterization of ATP-binding sites in protein kinases. This powerful technique, known as photoaffinity labeling, is instrumental in drug discovery and the elucidation of kinase signaling pathways. By covalently modifying the ATP-binding pocket, 8-azido-ATP enables the precise identification of binding sites, facilitating the design of specific kinase inhibitors and the study of enzyme kinetics and regulation.

Introduction to Photoaffinity Labeling with 8-Azido-ATP

Photoaffinity labeling is a powerful technique used to identify and map ligand-binding sites within biological macromolecules. 8-azido-ATP is an analog of ATP where an azido (-N3) group is attached to the C8 position of the adenine ring. This modification allows 8-azido-ATP to be recognized and bound by many ATP-dependent enzymes, including kinases.

The process involves incubating the target kinase with 8-azido-ATP in the dark, during which a reversible enzyme-ligand complex is formed. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with amino acid residues in close proximity within the ATP-binding site. The covalently labeled kinase can then be isolated and analyzed to identify the specific site of modification, typically through proteolysis followed by mass spectrometry.

Data Presentation: Quantitative Analysis of 8-Azido-ATP Interaction with Kinases

The following tables summarize key quantitative data from studies utilizing 8-azido-ATP to probe the ATP-binding sites of various kinases. This data is crucial for designing experiments and for comparing the binding characteristics of different kinases.

Kinase/EnzymeOrganism/IsoformParameterValueReference
Creatine KinaseRabbit Cytosolic (MM and BB isoforms)Half-maximal Saturation ([γ-32P]8N3ATP)12 µM[1]
Na+/K+-ATPaseDog KidneyKi (inhibition of [3H]ATP binding)3.4 µM[2]
Na+/K+-ATPaseNot specifiedKD (binding affinity)3.1 µM[2]
Terminal deoxynucleotidyl transferaseNot specifiedApparent Kd (from photoinactivation)~38 µM[3]
Terminal deoxynucleotidyl transferaseNot specifiedKm (as a substrate)53 µM[3]

Experimental Protocols

Here, we provide detailed methodologies for the key experiments involved in identifying ATP-binding sites in kinases using 8-azido-ATP.

Protocol 1: Photoaffinity Labeling of Kinases with 8-Azido-ATP

This protocol outlines the general procedure for the covalent modification of a target kinase with 8-azido-ATP.

Materials:

  • Purified kinase of interest

  • 8-azido-ATP (radiolabeled or with a tag like biotin for downstream detection)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl2)

  • ATP (for competition experiments)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Quartz cuvettes or microcentrifuge tubes

  • SDS-PAGE reagents and equipment

  • Detection system (e.g., autoradiography film, streptavidin-HRP for Western blotting)

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase (typically in the low micromolar range) in binding buffer.

    • Add 8-azido-ATP to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically.

    • For competition controls, pre-incubate the kinase with a 10-100 fold molar excess of ATP for 15-30 minutes before adding 8-azido-ATP.

    • Incubate the reaction mixture on ice for 10-15 minutes in the dark to allow for the formation of the kinase-8-azido-ATP complex.

  • UV Cross-linking:

    • Place the reaction tubes on ice and expose them to a UV light source. The wavelength, duration, and distance from the source need to be optimized for each specific kinase and experimental setup. A common starting point is irradiation at 254 nm for 5-20 minutes.

    • Caution: UV light is hazardous. Always use appropriate personal protective equipment, including eye and skin protection.

  • Analysis of Labeled Kinase:

    • After UV irradiation, add SDS-PAGE loading buffer to the reaction to quench the reaction and denature the proteins.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled kinase using the appropriate detection method. For radiolabeled 8-azido-ATP, use autoradiography. For biotin-tagged 8-azido-ATP, perform a Western blot and detect with streptavidin-HRP. A successful labeling will show a band corresponding to the molecular weight of the kinase.

Protocol 2: Identification of 8-Azido-ATP Labeled Peptides by Mass Spectrometry

This protocol describes the steps to identify the specific site of covalent modification within the kinase.

Materials:

  • Coomassie-stained gel with the labeled kinase band

  • In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin)

  • Peptide extraction reagents (e.g., acetonitrile, formic acid)

  • C18 desalting columns

  • LC-MS/MS system

Procedure:

  • In-Gel Digestion:

    • Excise the protein band corresponding to the labeled kinase from the Coomassie-stained SDS-PAGE gel.

    • Destain the gel slice using a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.

    • Reduce the disulfide bonds by incubating the gel slice in 10 mM DTT at 56°C for 1 hour.

    • Alkylate the cysteine residues by incubating in 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

    • Wash the gel slice with ammonium bicarbonate and dehydrate with acetonitrile.

    • Rehydrate the gel slice in a solution containing trypsin (e.g., 10-20 µg/mL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel slice using sequential incubations with 50% acetonitrile/5% formic acid and then 100% acetonitrile.

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid) and desalt using a C18 column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a high-resolution mass spectrometer and a data-dependent acquisition method.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

    • Specifically search for peptides with a mass modification corresponding to the remnant of the 8-azido-ATP molecule covalently attached to an amino acid residue. This will pinpoint the exact location of the binding site.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Photoaffinity Labeling cluster_1 Analysis of Labeled Kinase cluster_2 Identification of Binding Site A Incubate Kinase with 8-azido-ATP B UV Cross-linking A->B Formation of reversible complex C SDS-PAGE B->C D Detection (Autoradiography/ Western Blot) C->D E In-gel Digestion (Trypsin) D->E F Peptide Extraction & Desalting E->F G LC-MS/MS Analysis F->G H Data Analysis G->H

Caption: Experimental workflow for identifying ATP-binding sites in kinases using 8-azido-ATP.

Signaling Pathway Diagrams

The following diagrams illustrate key kinase signaling pathways that can be investigated using 8-azido-ATP.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling cascade leading to cellular proliferation and survival.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and growth.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Stimuli Growth Factors, Stress Ras Ras Stimuli->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK CellularResponse Cellular Response (Proliferation, Differentiation) ERK->CellularResponse

Caption: The core cascade of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for Live Cell Labeling and UV Crosslinking with 8-Azido-AMP (8-N3-AMP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-Azidoadenosine monophosphate (8-N3-AMP), a photoactivatable analog of adenosine monophosphate (AMP), for the identification and characterization of AMP-binding proteins in their native cellular environment. This powerful technique facilitates the elucidation of drug-target interactions, the mapping of ligand-binding sites, and the discovery of novel protein functions.

Principle of 8-N3-AMP Photoaffinity Labeling:

8-N3-AMP is structurally similar to endogenous AMP, allowing it to bind to AMP-dependent proteins.[1] The key to its utility lies in the 8-azido group, an aryl azide that is chemically inert in the dark. Upon exposure to ultraviolet (UV) light, typically at a wavelength of 254 nm, the azido group is converted into a highly reactive nitrene intermediate.[1][2] This nitrene can then form a stable, covalent bond with amino acid residues in the immediate vicinity, effectively "trapping" and permanently labeling the interacting protein.[1][3] This irreversible crosslinking provides temporal control and enables the capture of both stable and transient protein-ligand interactions, which can then be identified and characterized using various downstream analytical methods.

Data Presentation

The following tables summarize key quantitative data for experimental design and interpretation.

Table 1: Recommended Starting Conditions for 8-N3-AMP Photoaffinity Labeling

ParameterIn Vitro (Cell Lysate/Purified Protein)Live CellsRationale & Considerations
Protein Concentration 1 - 50 µMN/A (Endogenous Levels)Higher concentrations can favor specific crosslinking but may also lead to aggregation.
8-N3-AMP Concentration 10 µM - 1 mM1 - 50 µMShould be optimized. Start with a molar excess relative to the protein in vitro. For live cells, concentrations must be carefully titrated to minimize cytotoxicity.
UV Wavelength 254 - 310 nm254 - 365 nmShorter wavelengths are generally more efficient for aryl azide activation but can cause more protein and cellular damage. 365 nm can be a gentler option for live cells.
UV Irradiation Time 1 - 30 minutes5 - 20 minutesHighly dependent on the UV source intensity and distance to the sample. Should be minimized in live cells to maintain viability.
UV Energy 150 - 500 mJ/cm²150 - 500 mJ/cm²A critical parameter for efficient crosslinking.
Temperature 4°C or on ice4°C or on iceHelps to maintain protein stability and minimize non-specific reactions.

Table 2: Binding Affinities and Kinetic Data for AMP and Related Analogs

LigandProtein/SystemMethodDissociation Constant (Kd) / IC50Reference
AMPAMP-activated protein kinase (AMPK)Isothermal Titration Calorimetry (ITC)2.1 µM (high affinity site), ~290 µM (low affinity site)
AMPAMP-activated protein kinase (AMPK)Fluorescence CompetitionIC50 = 3 µM
c-di-AMPS. aureus MBP-KdpD(USP) proteinDifferential Radiolabel Affinity (DRaCALA)2 ± 0.18 µM
8-N3-ATPE. coli RNA Polymerase - Poly[d(A-T)]Enzyme KineticsKi = 42 µM
cGAMP analog (8d)human STINGSurface Plasmon Resonance (SPR)0.038 µM
cGAMPhuman STINGSurface Plasmon Resonance (SPR)0.543 µM

Note: Data for the direct binding affinity of 8-N3-AMP to various proteins is limited in the literature. The provided data for AMP and other analogs can serve as a reference for estimating potential binding affinities.

Experimental Protocols

Protocol 1: Live Cell Labeling with 8-N3-AMP and UV Crosslinking

This protocol describes the introduction of 8-N3-AMP into live mammalian cells for photoaffinity labeling of target proteins.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Phenol red-free imaging medium (e.g., FluoroBrite™ DMEM)

  • This compound monophosphate (8-N3-AMP)

  • Phosphate-buffered saline (PBS), ice-cold

  • UV crosslinking apparatus (e.g., Stratalinker) with 254 nm or 365 nm bulbs

  • Cell scraper

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to 70-80% confluency.

  • Media Exchange: Before labeling, gently wash the cells twice with warm PBS. Replace the growth medium with pre-warmed, phenol red-free imaging medium. Equilibrate the cells for at least 30 minutes in a 37°C incubator.

  • Probe Incubation: Prepare a stock solution of 8-N3-AMP in a suitable solvent (e.g., DMSO or water). Add 8-N3-AMP to the cell culture medium to the desired final concentration (typically 1-50 µM). Incubate the cells for 1-4 hours at 37°C in the dark to allow for cellular uptake and binding to target proteins.

  • UV Crosslinking:

    • Place the culture dish on ice.

    • Remove the lid of the culture dish.

    • Position the dish in the UV crosslinker at a defined distance from the lamp.

    • Irradiate with the chosen UV wavelength (254 nm or 365 nm) for a predetermined time (5-20 minutes).

    • Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment (PPE), including UV-blocking face shields and lab coats.

  • Cell Harvesting:

    • After irradiation, immediately wash the cells twice with ice-cold PBS to remove unbound probe.

    • Harvest the cells by scraping in ice-cold PBS.

    • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

    • The cell pellet can be stored at -80°C or used immediately for downstream applications such as cell lysis and protein enrichment.

Protocol 2: Enrichment of 8-N3-AMP Crosslinked Proteins and Identification by Mass Spectrometry

This protocol details the enrichment of azide-labeled proteins using click chemistry followed by identification using mass spectrometry.

Materials:

  • Cell pellet from Protocol 1

  • Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-alkyne tag

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents:

    • Copper(II) sulfate (CuSO₄)

    • Copper-stabilizing ligand (e.g., THPTA)

    • Sodium ascorbate (freshly prepared)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE reagents

  • In-gel digestion reagents (DTT, iodoacetamide, trypsin)

  • Mass spectrometer

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Chemistry Reaction:

    • To the protein lysate, add the biotin-alkyne tag, CuSO₄, THPTA, and freshly prepared sodium ascorbate.

    • Incubate at room temperature for 1-2 hours, protected from light, to allow the click reaction to proceed.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate with rotation for 1-2 hours at 4°C.

    • Wash the beads extensively with lysis buffer and then with high-salt and low-salt wash buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the biotinylated proteins from the beads using an appropriate elution buffer (e.g., containing biotin or by boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue).

    • Excise the protein bands of interest.

  • In-Gel Digestion:

    • Destain the gel pieces.

    • Reduce the proteins with DTT and alkylate the cysteines with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Extract the peptides from the gel pieces.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the crosslinked peptides and their sites of modification by searching the MS/MS spectra against a protein sequence database.

Visualizations

Signaling Pathway Diagram

cGAS_STING_Pathway dsDNA Cytosolic dsDNA (Viral, Mitochondrial, or Self-DNA) cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer Binds & Activates STING_active Activated STING (Oligomer) STING_dimer->STING_active Translocates & Oligomerizes TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes IFN_genes Interferon-Stimulated Genes (ISGs) pIRF3->IFN_genes Induces Transcription

Caption: The cGAS-STING signaling pathway for innate immune response.

Experimental Workflow Diagram

Live_Cell_Labeling_Workflow start Start: Live Mammalian Cells incubation Incubate with 8-N3-AMP (1-4 hours, 37°C, dark) start->incubation uv_crosslinking UV Crosslinking (254 or 365 nm, on ice) incubation->uv_crosslinking harvesting Cell Harvesting (Scraping & Centrifugation) uv_crosslinking->harvesting lysis Cell Lysis (Detergent-based) harvesting->lysis click_chemistry Click Chemistry (Biotin-Alkyne Tag) lysis->click_chemistry enrichment Streptavidin Affinity Purification click_chemistry->enrichment sds_page SDS-PAGE Separation enrichment->sds_page digestion In-Gel Tryptic Digestion sds_page->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis end End: Identification of Labeled Proteins and Peptides ms_analysis->end

Caption: Experimental workflow for identifying AMP-binding proteins.

Logical Relationship Diagram

Photoaffinity_Labeling_Principle cluster_step1 Step 1: Binding (Dark) cluster_step2 Step 2: Photoactivation cluster_step3 Step 3: Covalent Crosslinking probe 8-N3-AMP non_covalent Non-covalent Complex probe->non_covalent protein AMP-Binding Protein protein->non_covalent nitrene Reactive Nitrene Intermediate non_covalent->nitrene Activation of Azido Group uv_light UV Light (254 nm) uv_light->non_covalent covalent_complex Covalent Protein-Probe Adduct nitrene->covalent_complex Forms Covalent Bond with Nearby Amino Acids

Caption: The principle of photoaffinity labeling with 8-N3-AMP.

References

Application Notes and Protocols: Enrichment of 8-Azidoadenosine Crosslinked Proteins for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine and its phosphate derivatives (8-N3-AMP, 8-N3-ADP, 8-N3-ATP) are powerful photo-reactive analogs of endogenous adenosine nucleotides.[1][2] These analogs are invaluable tools in chemical biology and drug discovery for identifying and characterizing nucleotide-binding proteins within their native cellular environment.[1][3] Upon activation with ultraviolet (UV) light, the azido group at the 8th position of the adenine ring forms a highly reactive nitrene intermediate. This intermediate rapidly forms a covalent crosslink with amino acid residues in close proximity within the nucleotide-binding pocket of interacting proteins.[1]

This photoaffinity labeling (PAL) technique, coupled with bioorthogonal click chemistry, enables the selective enrichment of these crosslinked proteins for subsequent identification and quantification by mass spectrometry (MS). This approach provides a robust platform for mapping protein-nucleotide interactions, elucidating signaling pathways, and identifying novel drug targets.

This document provides detailed application notes and protocols for the enrichment of this compound crosslinked proteins, from cell labeling to sample preparation for mass spectrometry analysis.

Principle of the Method

The overall workflow for the enrichment of this compound crosslinked proteins is a multi-step process that leverages the unique properties of the this compound probe. The core principle involves three key stages:

  • Photo-Crosslinking: The this compound analog is introduced to live cells or cell lysates, where it binds to nucleotide-binding proteins. Subsequent UV irradiation triggers the formation of a covalent bond between the analog and the protein.

  • Bioorthogonal Ligation (Click Chemistry): The azide group on the crosslinked probe serves as a handle for bioorthogonal ligation. A reporter tag, typically biotin functionalized with an alkyne group, is "clicked" onto the azide, allowing for high-efficiency labeling of the crosslinked proteins. The most common click reaction used is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Affinity Purification and Mass Spectrometry: The biotinylated proteins are then selectively captured and enriched using streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the enriched proteins are eluted and prepared for analysis by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins and map the crosslinking sites.

Experimental Workflow Diagram

experimental_workflow Overall Experimental Workflow cluster_cell_culture Cellular Labeling cluster_crosslinking Crosslinking & Lysis cluster_enrichment Enrichment cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment with this compound Analog uv_irradiation 2. UV Crosslinking (e.g., 365 nm) cell_culture->uv_irradiation cell_lysis 3. Cell Lysis uv_irradiation->cell_lysis click_chemistry 4. Click Chemistry Reaction (Biotin-Alkyne) cell_lysis->click_chemistry streptavidin_purification 5. Streptavidin Affinity Purification click_chemistry->streptavidin_purification washing 6. Stringent Washes streptavidin_purification->washing elution 7. Elution of Enriched Proteins washing->elution protein_digestion 8. On-Bead or In-Solution Digestion (e.g., Trypsin) elution->protein_digestion ms_analysis 9. LC-MS/MS Analysis protein_digestion->ms_analysis data_analysis 10. Data Analysis & Protein ID ms_analysis->data_analysis signaling_pathway Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Response Cellular Response Substrate->Response Azido_ATP 8-N3-ATP Azido_ATP->Kinase1 Binds & Crosslinks Azido_ATP->Kinase2 Binds & Crosslinks

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 8-Azidoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has revolutionized the study of biomolecules in their native environments. This copper-free click chemistry reaction enables the specific and efficient covalent labeling of azide-modified molecules with cyclooctyne-bearing probes under physiological conditions. 8-Azidoadenosine and its derivatives (8-N₃-AMP, 8-N₃-ATP) are valuable chemical biology tools that can be metabolically or enzymatically incorporated into nucleic acids and proteins, serving as versatile handles for subsequent SPAAC-mediated labeling.

These application notes provide a comprehensive guide to utilizing this compound in SPAAC reactions, including quantitative data on reaction kinetics, detailed experimental protocols for key applications, and visual representations of experimental workflows.

Data Presentation: Quantitative Analysis of SPAAC Reactions

The efficiency of a SPAAC reaction is highly dependent on the structure of the cyclooctyne. The second-order rate constant (k₂) is a critical parameter for comparing the kinetics of different cyclooctyne reagents. The following table summarizes the known kinetic data for the reaction of this compound with various cyclooctynes.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction ConditionsReference(s)
Symmetrically Fused Cyclopropyl CyclooctyneOCT0.11ACN-d₆/D₂O (3:1, v/v), 23 mM[1]
DibenzocyclooctyneDBCO~0.1 - 1.0 (with benzyl azide)Room Temperature[2]
Bicyclonon-4-yneBCNNot specifically reported for this compound, but generally reactive with azides.-
4-DibenzocyclooctynolDIBONot specifically reported for this compound, but known for fast reactions with azides.-[3][4]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Ligation of this compound

This protocol describes a general method for the chemical ligation of this compound with a cyclooctyne-containing molecule.

Materials:

  • This compound

  • Cyclooctyne derivative (e.g., OCT, DBCO-PEG-biotin, DBCO-fluorophore)

  • Acetonitrile (ACN)

  • Deionized water

  • Reaction vessel (e.g., microcentrifuge tube)

  • Analytical equipment for monitoring reaction progress (e.g., HPLC, LC-MS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare a stock solution of the cyclooctyne derivative in a compatible solvent (e.g., DMSO or ACN).

  • Reaction Setup:

    • In a reaction vessel, combine equivalent amounts of this compound and the cyclooctyne derivative.

    • Add the reaction solvent, typically a mixture of acetonitrile and water (e.g., 3:1 v/v), to achieve the desired final concentration (e.g., 23 mM).

  • Reaction Incubation:

    • Allow the reaction to proceed at ambient temperature. Reaction times can vary from minutes to a few hours, depending on the cyclooctyne's reactivity. For the reaction with OCT, a 3-hour incubation results in a quantitative yield.

  • Monitoring and Purification:

    • Monitor the reaction progress by HPLC or LC-MS.

    • Upon completion, the resulting triazole product can be purified by standard methods such as silica gel chromatography or reverse-phase HPLC.

Protocol 2: Metabolic Labeling and Imaging of Nascent RNA in Live Cells

This protocol details the metabolic incorporation of this compound into newly synthesized RNA in mammalian cells, followed by fluorescent labeling via SPAAC for imaging.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a biocompatible solvent like DMSO)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a suitable imaging dish or plate to achieve 70-80% confluency on the day of the experiment.

  • Metabolic Labeling:

    • Prepare labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 25-100 µM.

    • Remove the existing medium from the cells and wash once with warm PBS.

    • Add the labeling medium to the cells and incubate for 1-24 hours at 37°C in a CO₂ incubator. The optimal incubation time depends on the cell type and the desired level of labeling.

  • SPAAC Reaction:

    • Prepare the SPAAC reaction solution by diluting the DBCO-fluorophore stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-20 µM.

    • Wash the cells twice with warm PBS to remove unincorporated this compound.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.

    • Replace the wash buffer with live-cell imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 3: Activity-Based Protein Profiling (ABPP) of ATP-Binding Proteins

This protocol outlines a workflow for identifying ATP-binding proteins using 8-azido-ATP in combination with SPAAC for enrichment and subsequent identification by mass spectrometry.

Materials:

  • Cell lysate or purified protein fraction

  • 8-azido-ATP

  • UV cross-linking instrument (e.g., Stratalinker)

  • DBCO-biotin

  • Streptavidin-agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffers (with varying stringency)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

  • Labeling of ATP-Binding Proteins:

    • Incubate the cell lysate or protein fraction with 8-azido-ATP (typically in the low micromolar range) for a predetermined time to allow for binding to target proteins.

  • UV Cross-linking:

    • Expose the sample to UV radiation (e.g., 254 nm) on ice to covalently cross-link the 8-azido-ATP to the binding pocket of interacting proteins.

  • SPAAC Biotinylation:

    • To the cross-linked lysate, add DBCO-biotin to a final concentration of 10-50 µM.

    • Incubate for 1-2 hours at room temperature to allow for the SPAAC reaction to proceed.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing:

    • Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody of interest or by mass spectrometry for proteome-wide identification of ATP-binding proteins.

Mandatory Visualization

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Azide This compound Triazole Stable Triazole Adduct Azide->Triazole + Cyclooctyne Cyclooctyne Derivative Cyclooctyne->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

RNA_Labeling_Workflow Workflow for Metabolic Labeling and Imaging of Nascent RNA Start Seed Mammalian Cells Labeling Metabolic Labeling with This compound Start->Labeling Wash1 Wash to Remove Unincorporated Azide Labeling->Wash1 SPAAC SPAAC Reaction with DBCO-Fluorophore Wash1->SPAAC Wash2 Wash to Remove Unreacted Probe SPAAC->Wash2 Imaging Fluorescence Imaging Wash2->Imaging

Caption: Workflow for Metabolic Labeling and Imaging of Nascent RNA.

ABPP_Workflow Workflow for Activity-Based Protein Profiling (ABPP) Start Incubate Lysate with 8-Azido-ATP UV_Crosslink UV Cross-linking Start->UV_Crosslink SPAAC_Biotin SPAAC with DBCO-Biotin UV_Crosslink->SPAAC_Biotin Enrichment Enrichment with Streptavidin Beads SPAAC_Biotin->Enrichment Wash Wash to Remove Non-specific Binders Enrichment->Wash Elution Elution of Labeled Proteins Wash->Elution Analysis Analysis by MS or Western Blot Elution->Analysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Azidoadenosine Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-azidoadenosine photo-crosslinking. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful photoaffinity labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its photo-crosslinking mechanism work?

A1: this compound (and its phosphate derivatives like 8-N₃-AMP and 8-N₃-ATP) is a photo-reactive analog of natural adenosine.[1][2][3] It contains an azido group at the 8th position of the adenine ring.[2] This group is chemically inert in the dark.[2] Upon exposure to UV light, the azido group is converted into a highly reactive and short-lived nitrene intermediate. This nitrene can then rapidly form a stable, covalent bond with amino acid residues (by inserting into C-H, N-H, or O-H bonds) in the immediate vicinity, effectively "trapping" and labeling the protein that binds it.

G cluster_0 Mechanism of this compound Photoactivation A This compound (in Binding Pocket) C Reactive Nitrene Intermediate A->C N₂ Release B UV Light (e.g., 254 nm) B->A D Target Protein C->D E Covalently Crosslinked Protein-Probe Complex

Mechanism of this compound photo-crosslinking.

Q2: What is the optimal UV wavelength for activating this compound?

A2: The azide group is most efficiently activated by short-wave UV light, typically at a wavelength of 254 nm. However, activation can occur over a broader range of UV wavelengths (254-365 nm). For most applications, a UV source emitting in the 254-310 nm range is recommended for optimal activation while minimizing potential protein damage, which can be more severe at shorter wavelengths.

Q3: How can I minimize protein and RNA damage during UV irradiation?

A3: Excessive UV exposure can damage proteins and nucleic acids, leading to degradation and non-specific binding. UVB radiation has been shown to damage RNA, which can trigger an inflammatory response in cells. To minimize damage, it is critical to use the lowest effective UV dose. This can be achieved by performing a time-course experiment to find the shortest irradiation time that yields a sufficient crosslinking signal. Additionally, keeping the sample on ice during irradiation can help prevent degradation.

Q4: What buffer components should I avoid in my reaction?

A4: It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) or thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol). These substances can either reduce the azide group or quench the highly reactive nitrene intermediate, preventing the crosslinking reaction. Recommended buffers include HEPES, PBS, or MOPS.

Troubleshooting Guide

This guide addresses common issues encountered during UV cross-linking experiments with this compound.

G Start Problem: Low or No Crosslinking Signal UV_Check Check UV Source & Conditions Start->UV_Check Reagent_Check Check Reagents & Buffer Start->Reagent_Check UV_Energy Cause: Insufficient UV Energy? UV_Check->UV_Energy Is energy/time sufficient? UV_Wavelength Cause: Incorrect Wavelength? UV_Check->UV_Wavelength Is wavelength correct? Solve_UV Solution: - Increase irradiation time/energy - Decrease sample distance - Verify lamp (254 nm) UV_Energy->Solve_UV UV_Wavelength->Solve_UV Probe_Conc Cause: Probe concentration too low? Reagent_Check->Probe_Conc Is concentration optimal? Buffer_Comp Cause: Quenching buffer? Reagent_Check->Buffer_Comp Is buffer compatible? Solve_Reagents Solution: - Titrate probe concentration - Use HEPES or PBS buffer - Avoid Tris, DTT, thiols Probe_Conc->Solve_Reagents Buffer_Comp->Solve_Reagents

Troubleshooting logic for low crosslinking signal.

Problem: I am not seeing any crosslinking signal (or the signal is very weak).

  • Potential Cause: Insufficient UV Activation. The total energy delivered was too low for efficient crosslinking. UV lamp intensity can also decrease with age.

    • Recommended Solution: Perform a time-course experiment (e.g., 1, 5, 10, 20 minutes) to find the optimal exposure time. If possible, use a UV cross-linker with an energy setting (a good starting range is 0.1 - 2 J/cm²). You can also decrease the distance between the UV lamp and the sample to increase intensity.

  • Potential Cause: Incorrect UV Wavelength. Your UV source may not be emitting at the optimal wavelength for activating the 8-azido group.

    • Recommended Solution: Ensure your UV source emits at or near 254 nm for the most efficient activation.

  • Potential Cause: Incompatible Buffer Components. Your buffer may contain substances that inhibit the reaction.

    • Recommended Solution: Avoid buffers with primary amines (Tris) or reducing agents (DTT). Switch to a compatible buffer like HEPES or PBS.

  • Potential Cause: Suboptimal Probe Concentration. The concentration of this compound may be too low for sufficient binding and crosslinking.

    • Recommended Solution: Titrate the concentration of the probe. A typical starting range is in the low micromolar to millimolar range, and it should be optimized for your specific target.

Problem: I am observing high background or non-specific cross-linking.

  • Potential Cause: Excessive UV Exposure. Over-exposure to UV can cause damage to proteins and lead to non-specific interactions.

    • Recommended Solution: Reduce the UV irradiation time or energy. Perform a time-course experiment to determine the minimal exposure needed for a specific signal.

  • Potential Cause: High Probe Concentration. Excessively high concentrations of the probe can lead to non-specific labeling and protein aggregation.

    • Recommended Solution: Reduce the probe concentration. Run a concentration-response experiment to find the optimal balance between specific signal and background. Include a competition control where an excess of non-photoreactive adenosine or AMP is added to demonstrate the specificity of the interaction.

  • Potential Cause: Probe Aggregation. Hydrophobic probes like this compound can sometimes aggregate and interact non-specifically with proteins.

    • Recommended Solution: Ensure the probe is fully solubilized in your buffer. For some systems, the inclusion of a low percentage of a non-ionic detergent might be necessary.

Problem: My protein appears degraded or aggregated after the experiment.

  • Potential Cause: Protein Instability. The protein may be unstable under the experimental conditions (e.g., buffer, temperature, UV exposure).

    • Recommended Solution: Ensure your protein is stable in the chosen buffer and concentration. Perform the UV irradiation step on ice or a cold block to prevent heat-related degradation. The addition of glycerol or other stabilizing agents may also be beneficial.

  • Potential Cause: High Probe Concentration. High concentrations of the probe can sometimes induce protein precipitation.

    • Recommended Solution: Lower the probe concentration or optimize the protein-to-probe molar ratio.

Data Presentation: Recommended Experimental Parameters

The following tables summarize key parameters for designing and optimizing this compound crosslinking experiments.

Table 1: General Reaction Conditions

ParameterRecommended RangeNotes
Protein Concentration 1 - 50 µMHigher concentrations can favor specific cross-linking but may also lead to aggregation.
This compound Probe 10 µM - 1 mMOptimal concentration must be determined empirically for each system.
Incubation Time (Pre-UV) 15 - 60 minAllows for probe to bind to its target. Must be performed in the dark.
Reaction Buffer HEPES, PBS, MOPSMust be free of primary amines (Tris) and reducing agents (DTT).
Competitor (for controls) 10- to 100-fold molar excessUse non-reactive AMP or ATP to demonstrate binding specificity.

Table 2: UV Crosslinking Optimization Parameters

ParameterRecommended Range / ValueNotes
Wavelength 254 nmOptimal for activating the azido group. Wavelengths up to 365 nm can be used.
Irradiation Time 1 - 30 minHighly dependent on the UV source intensity and distance to the sample.
UV Energy 0.1 - 2 J/cm²A common range for crosslinking. Should be optimized via a dose-response experiment.
Distance from Source 2 - 10 cmCloser distances and higher intensity lamps require shorter exposure times.
Temperature On ice or at 4°CCritical for preventing sample degradation and non-specific reactions.
Experimental Protocols

This section provides a general framework for an this compound photo-crosslinking experiment with a purified protein. Specific conditions must be optimized for each experimental system.

G Prep 1. Sample Preparation - Purified Protein - Compatible Buffer (HEPES/PBS) Incubate 2. Incubation with Probe - Add this compound - Incubate 15-60 min in DARK Prep->Incubate Controls Prepare Controls: - No UV Irradiation - Competition (excess AMP) Incubate->Controls Irradiate 3. UV Irradiation - Place sample on ice - Irradiate at 254 nm - Time-course: 1-20 min Incubate->Irradiate Quench 4. Quench Reaction (Optional) - Add excess DTT Irradiate->Quench Analyze 5. Analysis - Add SDS-PAGE loading buffer - Run Gel Electrophoresis - Visualize (e.g., Western Blot, Autoradiography) Quench->Analyze Result Result: Covalently Labeled Protein Analyze->Result

General experimental workflow for photo-crosslinking.

1. Sample Preparation

  • Prepare your purified target protein in a suitable, amine-free buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).

  • Determine the optimal protein concentration, which is typically in the micromolar range.

  • Prepare a fresh stock solution of this compound probe. Always protect this solution from light.

2. Incubation with Probe

  • In a microcentrifuge tube kept in the dark, add the this compound probe to the protein solution to the desired final concentration. For initial experiments, a 10- to 100-fold molar excess of the probe over the protein is a good starting point.

  • For competition controls, pre-incubate a separate reaction with a 100-fold molar excess of a non-photoreactive competitor (e.g., AMP or ATP) for 15-30 minutes before adding the this compound probe.

  • Incubate the mixture for 15-60 minutes on ice or at 4°C to allow for binding. This entire step must be performed in the dark to prevent premature activation of the probe.

3. UV Irradiation

  • Place the reaction tubes (with caps open) on ice in a UV cross-linker or at a fixed distance from a UV lamp. The sample should be in a UV-transparent vessel or as a drop on a cold surface.

  • Irradiate the sample with UV light, preferably at 254 nm.

  • Optimization is key: To determine the optimal irradiation time, perform a time-course experiment (e.g., irradiate separate aliquots for 0, 1, 2, 5, 10, and 20 minutes).

4. Quenching and Analysis

  • (Optional) To quench any unreacted nitrene radicals after irradiation, you can add DTT to a final concentration of 10 mM.

  • Add SDS-PAGE loading buffer to the samples to stop the reaction.

  • Separate the proteins by SDS-PAGE and analyze the results. Visualization can be achieved via Western blotting (if an antibody to the target protein is available), autoradiography (if using a radiolabeled probe), or fluorescence scanning (if using a fluorescently tagged probe). The crosslinked protein should exhibit a mobility shift corresponding to the mass of the probe.

References

Reducing non-specific binding in 8-azidoadenosine pull-down assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and answers to frequently asked questions to help you reduce non-specific binding and improve the specificity of your 8-azidoadenosine-based photoaffinity labeling and pull-down experiments.

Frequently Asked Questions (FAQs)

Q1: What is an this compound pull-down assay?

An this compound (8-N₃-Ado) pull-down assay is a powerful chemoproteomic technique used to identify proteins that bind to adenosine, ATP, or NAD⁺. The workflow involves metabolically labeling cells or incubating a lysate with an this compound analog probe (e.g., 8-N₃-ATP, 8-N₃-ADP). Upon UV irradiation, the azide group on the probe becomes a highly reactive nitrene, which forms a covalent crosslink with amino acids in the binding pocket of interacting proteins.[1] The adenine portion of the probe contains a clickable handle (like an alkyne) to attach a biotin tag via click chemistry. The biotinylated proteins are then enriched from the complex lysate using streptavidin-coated beads, a process known as a pull-down.[2]

Q2: What are the primary sources of non-specific binding in this assay?

Non-specific binding is a common issue that can obscure results by co-purifying unwanted proteins.[3][4] Key sources include:

  • Binding to the affinity beads: Proteins can non-specifically adhere to the surface of streptavidin-coated magnetic or agarose beads through hydrophobic or ionic interactions.[5]

  • Binding to the streptavidin or biotin: Some cellular proteins may have an affinity for streptavidin or the biotin tag itself.

  • Endogenously biotinylated proteins: Cells naturally contain a small number of biotinylated carboxylase enzymes that will be captured by streptavidin beads.

  • Hydrophobic and ionic interactions: "Sticky" proteins, often abundant ones, can associate with the beads or the target-probe complex.

  • Inefficient washing: Wash steps that are not stringent enough will fail to remove weakly interacting proteins.

  • Over-crosslinking: Excessive UV exposure can lead to protein aggregation and non-specific crosslinking.

Q3: What are the essential negative controls for this experiment?

To ensure the identified interactions are specific to the probe and the photo-crosslinking step, several controls are critical:

  • No UV control: Perform the entire experiment without the UV cross-linking step. This control identifies proteins that bind non-covalently to the probe-biotin-bead complex.

  • Beads-only control: Incubate the cell lysate with streptavidin beads alone (no probe). This identifies proteins that bind non-specifically to the beads.

  • Competition control: Before adding the this compound probe, pre-incubate the lysate with a high concentration of a competing, non-azido molecule (e.g., ATP). A significant reduction in the signal of a pulled-down protein indicates specific binding to the nucleotide-binding pocket.

Experimental Workflow and Troubleshooting

The overall experimental process can be broken down into several key stages. Below is a diagram of the workflow, followed by a troubleshooting guide for common problems encountered at each step.

G cluster_prep Phase 1: Labeling & Cross-linking cluster_click Phase 2: Biotinylation cluster_pulldown Phase 3: Affinity Purification cluster_analysis Phase 4: Analysis p1 Cell Culture or Lysate Preparation p2 Incubation with This compound Probe p1->p2 p3 UV Cross-linking (e.g., 254 nm) p2->p3 p4 Cell Lysis (if not done prior) p3->p4 p5 Click Chemistry Reaction (Add Biotin-Alkyne) p4->p5 p6 Incubate with Streptavidin Beads p5->p6 p7 Wash Beads to Remove Non-specific Binders p6->p7 p8 Elute Bound Proteins p7->p8 p9 SDS-PAGE & Western Blot or Mass Spectrometry p8->p9

Caption: Workflow for this compound Pull-Down Assay.

Troubleshooting Guide

This section is organized by common problems observed during the assay.

G problem Problem: High Background or Many Non-specific Bands cause1 Cause 1: Ineffective Washing problem->cause1 cause2 Cause 2: Non-specific Binding to Beads problem->cause2 cause3 Cause 3: Suboptimal Probe Concentration problem->cause3 cause4 Cause 4: Over-crosslinking problem->cause4 sol1a Increase Wash Stringency (see Table 1) cause1->sol1a sol1b Increase Number of Washes (from 3 to 4-5 times) cause1->sol1b sol2a Block Beads Before Use (e.g., 1% BSA) cause2->sol2a sol2b Pre-clear Lysate with Uncoated Beads cause2->sol2b sol3a Titrate Probe Concentration (Use lowest effective dose) cause3->sol3a sol4a Optimize UV Exposure Time and Distance cause4->sol4a

Caption: Troubleshooting logic for high background results.

Problem: High background of non-specific proteins in the final eluate.

  • Possible Cause 1: Ineffective Washing. The wash buffers may not be stringent enough to disrupt weak, non-specific interactions.

    • Solution: Increase the stringency of your wash buffers. This is the most critical step for reducing background. Options include increasing the salt concentration or adding/increasing the concentration of non-ionic detergents. Perform at least 3-4 wash steps. A high-salt wash is particularly effective at removing ionically bound contaminants.

  • Possible Cause 2: Proteins are binding directly to the streptavidin beads.

    • Solution A: Block the beads. Before adding the cell lysate, incubate the streptavidin beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) in a suitable buffer (e.g., PBS) to saturate non-specific binding sites.

    • Solution B: Pre-clear the lysate. Incubate your cell lysate with uncoated streptavidin beads for 1 hour at 4°C before the pull-down. Pellet the beads to remove proteins that bind non-specifically, and use the supernatant for the main experiment.

  • Possible Cause 3: Probe concentration is too high.

    • Solution: An excessively high concentration of the this compound probe can lead to increased non-specific interactions. Perform a concentration-response experiment to find the lowest effective concentration that still provides a robust signal for your target.

  • Possible Cause 4: Over-crosslinking with UV light.

    • Solution: Excessive UV irradiation can cause protein damage and aggregation, leading to non-specific pull-down. Optimize the UV exposure time and the distance of the sample from the UV source. A time-course experiment is recommended to find the optimal balance between efficient cross-linking and minimal non-specific effects.

Problem: Low or no yield of the target protein.

  • Possible Cause 1: Inefficient UV cross-linking.

    • Solution: Ensure you are using the correct UV wavelength, typically 254 nm, for activating the azide group. Check that your UV lamp is functioning correctly and optimize the distance from the sample.

  • Possible Cause 2: The interaction is weak or transient.

    • Solution: Decrease the stringency of your wash buffers (e.g., lower salt or detergent concentration) or reduce the duration of the wash steps. This is a trade-off, as it may increase background.

  • Possible Cause 3: The azide group on the probe was reduced.

    • Solution: Avoid using reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in your buffers prior to the cross-linking step, as they can reduce the azide group and render the probe inactive.

  • Possible Cause 4: Inefficient elution.

    • Solution: If using competitive elution with biotin, ensure the concentration is high enough and incubation is sufficient. For harsher elution, boiling in SDS-PAGE sample buffer is common but will denature the proteins. If the interaction between the probe and protein is very strong, consider competitive elution with a high concentration of free guanosine or ATP.

Data & Protocols

Table 1: Comparison of Wash Buffer Components for Reducing Non-Specific Binding

Optimizing the wash buffer is crucial for clean results. The table below summarizes common additives and their recommended concentration ranges. Start with a base buffer like PBS or HEPES and add components as needed.

ComponentTypical ConcentrationPurposeCitations
Salt (NaCl or KCl) 150 mM - 1 MReduces non-specific ionic interactions. Higher concentrations increase stringency.
Non-ionic Detergent
Tween-200.05% - 0.1% (v/v)Reduces hydrophobic interactions and prevents binding to plasticware.
Triton X-1000.1% - 0.5% (v/v)A slightly stronger detergent for reducing hydrophobic interactions.
NP-400.1% - 0.5% (v/v)Common lysis buffer component that also reduces non-specific binding.
Blocking Agent (BSA) 0.1% - 1% (w/v)Coats surfaces to prevent non-specific protein adhesion.
Urea 2 MA denaturant used in very stringent washes to remove tightly bound contaminants.
Protocol: General this compound Pull-Down

This protocol provides a general framework. All steps should be optimized for your specific system.

1. Lysate Preparation and Labeling: a. Prepare a cell lysate using a lysis buffer compatible with your target protein (e.g., RIPA buffer without DTT). Include protease and phosphatase inhibitors. b. Clarify the lysate by high-speed centrifugation (e.g., >14,000 x g for 15 min at 4°C) to remove insoluble material. c. Determine the protein concentration of the supernatant (e.g., via BCA assay). d. Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the this compound probe at the optimized concentration for 30-60 minutes at 4°C.

2. UV Cross-linking: a. Transfer the lysate-probe mixture to a petri dish or a similar open container on ice. b. Irradiate with 254 nm UV light in a cross-linker device. The energy dose typically ranges from 150 to 500 mJ/cm². This step requires optimization.

3. Click Chemistry Biotinylation: a. To the cross-linked lysate, add the click chemistry reagents: Biotin-Alkyne, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., TBTA). b. Incubate for 1 hour at room temperature with gentle rotation.

4. Bead Preparation and Blocking: a. Resuspend streptavidin magnetic beads in their storage buffer. b. Transfer the required volume of beads to a new tube. Place the tube on a magnetic rack to pellet the beads, and discard the supernatant. c. Wash the beads 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). d. (Optional but Recommended) Block the beads by resuspending them in a blocking buffer (e.g., PBS, 1% BSA) and incubating for 30 minutes at room temperature.

5. Affinity Purification (Pull-Down): a. After blocking, pellet the beads on a magnetic rack and remove the blocking buffer. b. Add the biotinylated lysate to the beads and incubate for 1-2 hours at 4°C with end-over-end rotation.

6. Washing: a. Pellet the beads on the magnetic rack and discard the supernatant (flow-through). b. Resuspend the beads in 1 mL of Wash Buffer 1 (e.g., PBS, 150 mM NaCl, 0.1% Tween-20). Rotate for 5 minutes at 4°C. c. Repeat the wash step. d. Perform a high-salt wash with Wash Buffer 2 (e.g., PBS, 500 mM NaCl, 0.1% Tween-20). e. Perform a final wash with Wash Buffer 1 to remove residual high-salt buffer.

7. Elution: a. After the final wash, remove the supernatant. b. Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer containing β-mercaptoethanol or DTT. c. Boil the sample at 95-100°C for 5-10 minutes to release the proteins from the beads. d. Place the tube on the magnetic rack and carefully collect the supernatant (eluate), which is now ready for analysis by SDS-PAGE, Western blot, or mass spectrometry.

References

Technical Support Center: Improving 8-Azidoadenosine Metabolic Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-azidoadenosine (8-N3-Ado) for metabolic labeling of RNA in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it incorporated into cellular RNA?

This compound is a modified analog of adenosine that contains a photoreactive azido group at the 8th position of the adenine ring. When introduced to mammalian cells, it is metabolized through the purine salvage pathway. Cellular enzymes convert this compound into its triphosphate form, this compound triphosphate (8-N3-ATP). RNA polymerases can then recognize and incorporate 8-N3-ATP into newly synthesized RNA transcripts in place of natural ATP.[1][2][3] This incorporation allows for the subsequent detection and analysis of nascent RNA.

Q2: What are the main applications of this compound metabolic labeling?

The primary application of this compound metabolic labeling is the study of newly synthesized RNA. The incorporated azide group serves as a bioorthogonal handle for "click" chemistry reactions. This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin for enrichment and subsequent analysis by mass spectrometry or sequencing. This technique is valuable for investigating RNA synthesis rates, localization, and RNA-protein interactions.[4][5]

Q3: What are the critical parameters to optimize for efficient this compound labeling?

Several factors influence the efficiency of this compound labeling. Key parameters to optimize include:

  • Concentration of this compound: The optimal concentration can vary between cell types and experimental goals. It is crucial to perform a dose-response experiment to determine the highest concentration that provides robust labeling without inducing significant cytotoxicity.

  • Incubation Time: The duration of exposure to this compound will affect the extent of its incorporation into RNA. A time-course experiment is recommended to identify the optimal labeling window.

  • Cell Health and Density: Healthy, actively dividing cells will exhibit higher rates of RNA synthesis and therefore, more efficient incorporation of this compound. It is important to ensure cells are in the logarithmic growth phase and at an appropriate confluency.

Q4: Can this compound affect cellular processes?

Yes, as a modified nucleoside, this compound and its metabolites can have effects on cellular processes. 8-azido-ATP can act as a competitive inhibitor of RNA polymerase with respect to ATP. High concentrations or prolonged exposure can lead to a decrease in overall RNA synthesis and may induce cytotoxicity. It is essential to perform cytotoxicity assays to determine a non-toxic working concentration for your specific cell line. Furthermore, this compound can influence purine metabolism and signaling pathways.

Troubleshooting Guides

This section addresses common issues encountered during this compound metabolic labeling experiments.

Problem 1: Low or No Detectable Labeled RNA Signal

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Cellular Uptake or Metabolism Ensure cells are healthy and metabolically active. Optimize cell culture conditions. Some cell types may have lower expression of the necessary nucleoside transporters or kinases.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 10 µM to 100 µM.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the optimal labeling duration. Incorporation can be slow, with detectable signals sometimes appearing after 5 hours.
Degradation of this compound 8-azido compounds can be sensitive to light and temperature. Store the compound protected from light at -20°C or below. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Inefficient Click Chemistry Reaction See the troubleshooting guide for click chemistry below.
Low RNA Yield or Degradation during Extraction Use a high-quality RNA extraction kit and follow the protocol carefully. Include RNase inhibitors during the extraction process. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Problem 2: High Background Signal or Non-Specific Labeling

Possible Causes and Solutions:

Possible CauseRecommended Solution
Residual Unincorporated this compound or Click Reagents Thoroughly wash cells with PBS after the labeling step and before cell lysis or fixation. After the click chemistry reaction, ensure all excess reagents are removed by appropriate washing steps or purification methods.
Non-Specific Binding of Detection Reagents Include a blocking step (e.g., with BSA) before adding antibodies or streptavidin conjugates. Titrate the concentration of your detection reagents to find the optimal signal-to-noise ratio.
Autofluorescence of Cells Include an unlabeled, unstained control to assess the level of natural cellular autofluorescence. If problematic, consider using a fluorophore with a longer emission wavelength.
Problem 3: Observed Cytotoxicity

Possible Causes and Solutions:

Possible CauseRecommended Solution
This compound Concentration is Too High Perform a cytotoxicity assay (e.g., MTT, CCK-8, or trypan blue exclusion) to determine the maximum non-toxic concentration for your cell line over the desired incubation period.
Prolonged Incubation Time Even at sub-lethal concentrations, long exposure times can lead to cytotoxicity. Optimize for the shortest incubation time that provides a sufficient signal.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic (typically <0.5%).
Problem 4: Inefficient Copper-Catalyzed Click Chemistry (CuAAC)

Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxidation of Cu(I) Catalyst The CuAAC reaction requires Cu(I). Prepare the reducing agent (e.g., sodium ascorbate) solution fresh. Deoxygenate your reaction buffers. Consider using a Cu(I)-stabilizing ligand like THPTA or BTTAA.
Suboptimal Reagent Concentrations Optimize the concentrations of the copper source, reducing agent, and ligand. A common starting point is 50-250 µM CuSO₄, 2.5-5 mM sodium ascorbate, and a 1:1 to 5:1 ligand to copper ratio.
Incompatible Buffer Components Avoid buffers containing components that can chelate copper or react with the azide or alkyne groups. For example, reducing agents like DTT or β-mercaptoethanol can reduce the azide group.
Steric Hindrance The azide group within the folded RNA structure may be inaccessible to the click chemistry reagents. Consider performing the reaction under denaturing conditions if downstream applications permit.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for this compound Metabolic Labeling and Click Chemistry

ReagentRecommended Starting ConcentrationNotes
This compound10 - 100 µMCell line dependent; optimize with a dose-response experiment.
Copper (II) Sulfate (CuSO₄)50 - 250 µMFor CuAAC reaction.
Sodium Ascorbate2.5 - 5 mMPrepare fresh; use in excess to maintain Cu(I) state.
Cu(I)-Stabilizing Ligand (e.g., THPTA)50 µM - 1.25 mMA 1:1 to 5:1 ligand to copper ratio is often recommended.
Alkyne-Probe10 - 50 µMConcentration depends on the specific probe and application.

Table 2: Kinetic Parameters of 8-Azido-ATP

ParameterValueEnzymeConditions
Kᵢ (Inhibition Constant)42 µME. coli DNA-dependent RNA polymeraseCompetitive inhibitor with respect to ATP.

Experimental Protocols

Protocol 1: this compound Metabolic Labeling of Mammalian Cells
  • Cell Seeding: Plate mammalian cells on an appropriate culture vessel and grow to 70-80% confluency.

  • Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a 10-50 mM stock solution. Store protected from light at -20°C.

  • Metabolic Labeling: Thaw the this compound stock solution and dilute it in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM). Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove unincorporated this compound. The cells are now ready for downstream applications such as RNA extraction or fixation for imaging.

Protocol 2: Total RNA Extraction from Labeled Cells
  • Cell Lysis: After harvesting, lyse the cells directly in the culture dish or after pelleting using a lysis buffer from a commercial RNA extraction kit (e.g., containing guanidinium thiocyanate).

  • Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer to shear genomic DNA.

  • RNA Precipitation: Add chloroform, mix vigorously, and centrifuge to separate the aqueous and organic phases. Transfer the upper aqueous phase containing the RNA to a new tube. Precipitate the RNA by adding isopropanol.

  • RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by running an aliquot on a denaturing agarose gel or using a Bioanalyzer.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA
  • Prepare Reagents:

    • Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore) stock solution (10 mM in DMSO).

    • Copper (II) sulfate (CuSO₄) stock solution (50 mM in water).

    • Reducing agent: Sodium ascorbate stock solution (100 mM in water, prepare fresh).

    • Cu(I)-stabilizing ligand (e.g., THPTA) stock solution (50 mM in water).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Up to 10 µg of this compound labeled total RNA in RNase-free water.

    • Alkyne-probe to a final concentration of 25 µM.

    • Premix of CuSO₄ and ligand. Add CuSO₄ to a final concentration of 250 µM and the ligand to a final concentration of 1.25 mM (5:1 ratio).

    • Add sodium ascorbate to a final concentration of 2.5 mM.

    • Adjust the final volume with RNase-free water.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • RNA Purification: Purify the click-labeled RNA from the reaction components using an RNA clean-up kit or by ethanol precipitation. The labeled RNA is now ready for downstream analysis.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Downstream Analysis cell_culture 1. Mammalian Cell Culture metabolic_labeling 2. Incubate with this compound cell_culture->metabolic_labeling rna_extraction 3. Total RNA Extraction metabolic_labeling->rna_extraction click_chemistry 4. Click Chemistry with Alkyne-Probe rna_extraction->click_chemistry imaging Fluorescence Imaging click_chemistry->imaging enrichment Biotin-Streptavidin Enrichment click_chemistry->enrichment sequencing High-Throughput Sequencing enrichment->sequencing mass_spec Mass Spectrometry enrichment->mass_spec purine_pathway 8_N3_Ado This compound (extracellular) 8_N3_Ado_in This compound (intracellular) 8_N3_Ado->8_N3_Ado_in Nucleoside Transporters 8_N3_AMP 8-Azido-AMP 8_N3_Ado_in->8_N3_AMP Adenosine Kinase 8_N3_ADP 8-Azido-ADP 8_N3_AMP->8_N3_ADP AMP Kinase 8_N3_ATP 8-Azido-ATP 8_N3_ADP->8_N3_ATP NDP Kinase RNA Nascent RNA 8_N3_ATP->RNA RNA Polymerase Inhibition Inhibition of Transcription 8_N3_ATP->Inhibition

References

Technical Support Center: Troubleshooting 8-Azidoadenosine Monophosphate (8-N3-AMP) Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low labeling efficiency and other common issues during experiments with 8-azidoadenosine monophosphate (8-N3-AMP).

Frequently Asked Questions (FAQs)

Q1: What is this compound monophosphate (8-N3-AMP) and what is it used for?

A1: this compound monophosphate (8-N3-AMP) is a photo-reactive analog of adenosine monophosphate (AMP).[1][2] It is primarily used as a photoaffinity label to identify and characterize nucleotide-binding proteins.[3][4] The key feature of 8-N3-AMP is the azido group at the 8th position of the adenine ring. Upon exposure to ultraviolet (UV) light, this azido group forms a highly reactive nitrene intermediate, which then covalently bonds to nearby amino acid residues within the binding site of a target protein. This permanent crosslinking enables the identification and isolation of previously unknown nucleotide-binding proteins.

Q2: I am observing very low or no labeling of my target protein. What are the potential causes?

A2: Low or no labeling is a common issue in photoaffinity experiments. Several factors could be contributing to this problem, including:

  • Suboptimal concentration of 8-N3-AMP.

  • Inefficient UV cross-linking (e.g., incorrect wavelength, duration, or distance from the light source).

  • Inappropriate buffer composition (e.g., incorrect pH or presence of reducing agents).

  • Degradation of the 8-N3-AMP probe.

  • Issues with the target protein itself, such as incorrect folding, inactivity, or an inaccessible binding site.

Q3: What is the optimal UV wavelength for activating 8-N3-AMP?

A3: The azide group of 8-N3-AMP is typically activated by UV light at a wavelength of 254 nm. It is crucial to ensure you are using the correct wavelength for photoactivation.

Q4: Can I use reducing agents like DTT or β-mercaptoethanol in my buffer?

A4: It is strongly advised to avoid reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in your reaction buffer. These reagents can reduce the azide group on the 8-N3-AMP molecule, rendering it inactive for photoaffinity labeling.

Q5: How should I store my 8-N3-AMP?

A5: 8-azido compounds are sensitive to light and temperature. It is recommended to store 8-N3-AMP as a solid at -20°C or below, protected from light. If you need to store it in solution, prepare fresh solutions for critical experiments, or store aliquots at -80°C and protect them from light to minimize degradation and avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Low Labeling Efficiency

Low labeling efficiency is a frequent challenge. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal 8-N3-AMP Concentration The optimal concentration can vary depending on the binding affinity of your target protein. Typical concentrations range from the low micromolar to millimolar range. Perform a concentration-response experiment to determine the optimal 8-N3-AMP concentration for your specific target.
Inefficient UV Cross-linking Wavelength: Ensure your UV source emits at 254 nm. Duration: Perform a time-course experiment to find the optimal irradiation time. Too short an exposure leads to incomplete cross-linking, while prolonged exposure can cause protein damage and non-specific labeling. Optimal times typically range from 5-20 minutes. Distance & Intensity: Optimize the distance of your sample from the UV lamp to ensure efficient cross-linking.
Buffer Composition Issues pH: The optimal pH is typically close to physiological pH (7.0-8.0), but may need to be optimized for your specific protein. Reducing Agents: Avoid DTT and other thiol-containing reagents as they can inactivate the probe. Ionic Strength: Both excessively low and high salt concentrations can reduce binding affinity. The optimal ionic strength is protein-dependent and may require empirical determination.
8-N3-AMP Instability Store the compound protected from light and at the recommended low temperature. Prepare fresh solutions when possible and avoid multiple freeze-thaw cycles.
Protein-Specific Factors Folding & Activity: Confirm that your target protein is correctly folded and active under the experimental conditions. Binding Site Accessibility: The nucleotide-binding site may be sterically hindered. Consider limited proteolysis to potentially expose the binding site.
High Background Signal

High background, often due to non-specific binding, can obscure true signals.

Potential Cause Troubleshooting Steps & Recommendations
Excessive 8-N3-AMP Concentration An overly high concentration of the probe can lead to an increase in low-affinity, non-specific interactions. Titrate the 8-N3-AMP concentration to find the lowest effective concentration.
Inappropriate Buffer Conditions Non-specific binding can be driven by electrostatic or hydrophobic interactions. Optimize buffer components, such as salt concentration and the addition of non-ionic detergents (e.g., Tween-20, Triton X-100), to reduce non-specific interactions.
Ineffective Blocking For experiments involving membranes or complex lysates, use blocking agents like Bovine Serum Albumin (BSA) to minimize non-specific binding.
Non-specific Cross-linking Reduce UV irradiation time to the minimum required for specific labeling to decrease the chances of non-specific covalent attachment.

Experimental Protocols

General Photoaffinity Labeling Protocol

This protocol provides a general workflow. Optimization of probe concentration and UV exposure is recommended for each specific target.

  • Preparation: Prepare your target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Incubation: Add 8-N3-AMP to the protein solution to a final concentration typically ranging from 1-100 µM. For competition experiments, pre-incubate the protein with a 100-fold excess of a non-photoreactive competitor (e.g., AMP) for 15 minutes before adding 8-N3-AMP. Incubate the mixture on ice for 15-30 minutes in the dark.

  • UV Irradiation: Place the sample on ice and irradiate with UV light at 254 nm for 5-20 minutes. The optimal time should be determined empirically.

  • Analysis: Add SDS-PAGE loading buffer to the samples and separate the proteins by SDS-PAGE. Labeled proteins can be detected by methods such as autoradiography (if using a radiolabeled probe) or subsequent click chemistry with a reporter tag.

Click Chemistry Reaction (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This protocol follows photoaffinity labeling and is used to attach a reporter molecule (e.g., a fluorophore or biotin) for detection or enrichment.

  • Reagent Preparation: Prepare stock solutions of an alkyne-fluorophore/biotin probe, Copper(II) Sulfate (CuSO₄), and a reducing agent like sodium ascorbate.

  • Reaction: To the photo-labeled protein sample, add the alkyne probe, CuSO₄, and sodium ascorbate. The final concentrations will need optimization but can be in the range of 20-100 µM for the alkyne probe and 1 mM for CuSO₄ and the reducing agent.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • Analysis/Enrichment: The labeled protein can now be visualized by in-gel fluorescence or enriched using streptavidin beads if a biotin tag was used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis p Target Protein inc Incubation (Binding) p->inc amp 8-N3-AMP amp->inc uv UV Cross-linking (254 nm) inc->uv sds SDS-PAGE uv->sds detect Detection sds->detect troubleshooting_workflow cluster_c1 cluster_c2 cluster_c3 cluster_c4 cluster_c5 rect_node rect_node start Low Labeling Efficiency? c1 Optimize 8-N3-AMP Concentration start->c1 Yes c2 Check UV Cross-linking Conditions c1->c2 Still Low c1_sol Perform concentration- response experiment. c1->c1_sol c3 Verify Buffer Composition c2->c3 Still Low c2_sol Verify 254 nm wavelength. Optimize irradiation time and distance. c2->c2_sol c4 Assess Probe Integrity c3->c4 Still Low c3_sol Check pH (7.0-8.0). Remove reducing agents (e.g., DTT). c3->c3_sol c5 Confirm Protein Activity c4->c5 Still Low c4_sol Use fresh probe. Store properly (dark, -20°C). c4->c4_sol c5_sol Confirm protein is folded and active. c5->c5_sol signaling_pathway cluster_cell Cellular Environment cluster_downstream Downstream Analysis probe 8-N3-AMP target AMP-Binding Protein (e.g., Kinase) probe->target Binding labeled_target Covalently Labeled Target Protein target->labeled_target Cross-linking uv UV Light (254 nm) uv->target enrich Enrichment labeled_target->enrich ms Mass Spectrometry enrich->ms id Target Identification ms->id

References

Technical Support Center: Minimizing Protein Damage During UV Cross-linking with 8-Azidoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 8-azidoadenosine for UV-induced protein cross-linking. Below you will find troubleshooting guides and frequently asked questions designed to help you mitigate protein damage and achieve optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of UV cross-linking with this compound?

A1: this compound is a photo-reactive analog of adenosine. Its 8-azido group, an aryl azide, is converted into a highly reactive nitrene intermediate upon exposure to UV light, typically in the 254-310 nm range.[1] This nitrene can then form a covalent bond with nearby amino acid residues within a protein's binding pocket, effectively capturing the interaction.[1][2]

Q2: What is the optimal UV wavelength for activating this compound?

A2: Aryl azides are most efficiently activated by short-wave UV light, with absorption maxima often around 260-280 nm.[1] However, a broader range of UV wavelengths (254-365 nm) can be effective.[1] For optimal activation while minimizing the protein damage that can be more severe at shorter wavelengths, a UV source emitting in the 254-310 nm range is recommended.

Q3: How can I minimize protein damage during UV irradiation?

A3: To minimize protein damage, it is crucial to use the lowest effective UV dose. This can be achieved by:

  • Optimizing Irradiation Time: Conduct a time-course experiment to determine the shortest exposure time that yields a detectable cross-linking signal.

  • Using Appropriate Filters: If your UV source has a broad emission spectrum, use filters to block shorter, more damaging wavelengths if they are not essential for activating your probe.

  • Including Scavengers: In some instances, the addition of free radical scavengers can help reduce non-specific oxidative damage.

Q4: What are some critical considerations for designing a successful this compound cross-linking experiment?

A4: Key considerations include ensuring the purity of your protein, selecting an appropriate buffer free of interfering substances, and optimizing the concentration of this compound and the UV exposure time. It is also important to perform control experiments, such as irradiating the sample in the absence of the probe, to identify any non-specific effects of UV light on your protein.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Cross-Linking Efficiency Inadequate UV activation.Ensure the UV lamp emits at a wavelength that can efficiently activate the aryl azide group (typically 254-310 nm). Verify the lamp's output and age, as intensity decreases over time. Increase irradiation time or decrease the distance between the lamp and the sample.
Suboptimal this compound concentration.Titrate the concentration of this compound. A typical starting point is in the low micromolar to millimolar range, which should be optimized for your specific protein.
Presence of interfering substances in the buffer.Buffers containing primary amines (e.g., Tris) or nucleophiles like DTT and other thiol-containing reducing agents can quench the reactive nitrene intermediate. Use buffers such as HEPES, PBS, or MOPS.
High Background or Non-Specific Cross-Linking The reactive intermediate has a relatively long half-life.The generated nitrene can react non-specifically with the solvent or other molecules if it does not immediately encounter a binding partner. To minimize this, ensure a high local concentration of the target protein.
Hydrophobic aggregation of the probe.This compound, like other hydrophobic molecules, may aggregate and interact non-specifically with proteins. Ensure the probe is fully solubilized. The inclusion of a low percentage of a non-ionic detergent might be necessary for some proteins.
Protein Aggregation or Precipitation High concentration of this compound.High probe concentrations can lead to protein precipitation. Reduce the concentration of this compound or optimize the protein-to-probe molar ratio.
Protein instability under experimental conditions.Ensure the protein is stable in the chosen buffer and at the working concentration. The addition of glycerol or other stabilizing agents may be beneficial.
Excessive UV Exposure.Can cause protein damage and degradation, leading to aggregation. Optimize the UV energy dose and exposure time.

Experimental Protocols & Data

General Experimental Workflow

The following diagram outlines the typical workflow for a UV cross-linking experiment using this compound.

G cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_analysis Analysis prep_protein Prepare purified protein in appropriate buffer add_probe Add this compound to the protein solution prep_protein->add_probe incubate Incubate in the dark to allow binding add_probe->incubate uv_irradiate Expose sample to UV light (e.g., 254-310 nm) incubate->uv_irradiate Covalent bond formation sds_page SDS-PAGE uv_irradiate->sds_page western_blot Western Blotting sds_page->western_blot mass_spec Mass Spectrometry sds_page->mass_spec G cluster_mechanism Photocrosslinking Mechanism start This compound uv_light UV Light (254-310 nm) nitrene Reactive Nitrene Intermediate uv_light->nitrene Activation protein Nearby Amino Acid Residue nitrene->protein Reaction covalent_bond Covalent Bond Formation crosslinked_product Cross-linked Protein-Adenosine Complex covalent_bond->crosslinked_product G start Experiment Start problem Problem Encountered? start->problem no_crosslinking Low/No Cross-linking problem->no_crosslinking Yes high_background High Background problem->high_background Yes aggregation Protein Aggregation problem->aggregation Yes success Successful Cross-linking problem->success No check_uv Check UV Source & Irradiation Time no_crosslinking->check_uv check_protein_conc Optimize Protein Concentration high_background->check_protein_conc check_uv_dose Reduce UV Dose aggregation->check_uv_dose check_probe_conc Optimize Probe Concentration check_uv->check_probe_conc check_buffer Check Buffer Composition check_probe_conc->check_buffer check_protein_conc->check_probe_conc check_uv_dose->check_probe_conc

References

Technical Support Center: 8-Azidoadenosine Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully employing 8-azidoadenosine and its derivatives for photoaffinity labeling experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound photoaffinity labeling?

A1: The ideal buffer for photoaffinity labeling should be compatible with your protein of interest and the photoreactive this compound probe. While the optimal pH is typically in the physiological range of 7.0-8.0, this may require optimization for your specific target protein.[1] Buffers like HEPES and phosphate are generally recommended. It is crucial to avoid primary amine-containing buffers, such as Tris, as they can quench the reactive nitrene intermediate generated upon UV activation.[2]

Q2: Which reagents are incompatible with this compound photoaffinity labeling?

A2: Certain reagents can interfere with the experiment by reacting with the azido group. Reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol are known to reduce the azide group, rendering the probe inactive.[1][3] If a reducing agent is necessary for your protein's stability, its compatibility must be carefully evaluated, or the labeling step should be performed in its absence.[1]

Q3: What is the recommended wavelength for UV cross-linking?

A3: The azide group of this compound is typically activated by UV light at a wavelength of 254 nm. It is essential to ensure you are using the correct wavelength for efficient photoactivation.

Q4: How can I be sure that the labeling I observe is specific to the binding site?

A4: To confirm the specificity of the labeling, it is crucial to perform competition control experiments. This involves adding a large molar excess (e.g., 50-100 fold) of a non-photoreactive competitor, such as the corresponding non-azido nucleotide (e.g., ATP or AMP), to the reaction. A significant reduction in labeling in the presence of the competitor indicates specific binding to the target site.

Troubleshooting Guides

Problem: Low or No Labeling of the Target Protein

Low or no labeling is a frequent issue in photoaffinity labeling experiments. The following guide provides a systematic approach to troubleshooting this problem.

Potential Causes and Solutions

  • Suboptimal Probe Concentration: The concentration of this compound may be too low for effective binding.

    • Recommendation: Perform a concentration-response experiment to determine the optimal probe concentration for your target. Typical concentrations range from the low micromolar to the millimolar range.

  • Inefficient UV Cross-linking: The UV irradiation conditions may not be optimal for activating the azide group.

    • Recommendations:

      • Wavelength: Confirm that your UV lamp is emitting at the correct wavelength (254 nm).

      • Light Source and Distance: Ensure your UV lamp is functioning correctly and optimize the distance between the lamp and your sample.

      • Irradiation Time: The duration of UV exposure is critical. Too short an exposure will lead to incomplete cross-linking, while prolonged exposure can cause protein damage and non-specific labeling. Conduct a time-course experiment to find the optimal irradiation time.

  • Buffer Incompatibility: Components in your reaction buffer may be interfering with the labeling process.

    • Recommendations:

      • Reducing Agents: Avoid reducing agents like DTT and β-mercaptoethanol in your buffer, as they can inactivate the this compound probe.

      • Primary Amines: Avoid buffers containing primary amines, such as Tris, which can quench the reactive species. Consider using HEPES or phosphate buffers instead.

  • Inactive Probe: The this compound probe may have degraded.

    • Recommendation: Check the integrity of your probe. It is advisable to prepare fresh stock solutions and store them protected from light at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Problem: High Background or Non-Specific Labeling

High background can obscure the specific labeling of your target protein. Here are some common causes and solutions.

Potential Causes and Solutions

  • Probe Concentration is Too High: An excessive concentration of the this compound probe can lead to non-specific binding.

    • Recommendation: Perform a dose-response experiment to identify the lowest effective concentration of the probe.

  • UV Irradiation Time is Too Long: Overexposure to UV light can induce non-specific cross-linking.

    • Recommendation: Reduce the UV exposure time.

  • Insufficient Washing: Inadequate removal of the unbound probe before UV irradiation can result in non-specific labeling.

    • Recommendation: Improve the stringency of the washing steps after incubation with the probe and before UV exposure.

Data Presentation

Table 1: Buffer and Reagent Compatibility for this compound Photoaffinity Labeling

Component Compatibility Concentration/Notes
Buffers
HEPESCompatibleRecommended for use.
PhosphateCompatibleRecommended for use.
TrisIncompatibleContains primary amines that can quench the reactive nitrene.
Reducing Agents
Dithiothreitol (DTT)IncompatibleReduces the azide group, inactivating the probe.
β-mercaptoethanolIncompatibleReduces the azide group, inactivating the probe.
Additives
NaClCompatibleCommonly used to adjust ionic strength.
MgCl₂CompatibleOften included as a cofactor for nucleotide-binding proteins.
Competitors
ATP, AMP, ADPCompatibleUsed in excess for competition experiments to demonstrate specificity.

Experimental Protocols

General Protocol for Photoaffinity Labeling of a Purified Protein
  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing your purified target protein (e.g., 1-10 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).

    • Add this compound to the desired final concentration (e.g., 1-100 µM). A good starting point is a concentration 10-fold higher than the expected dissociation constant (Kd).

    • For competition controls, prepare a separate reaction tube containing a 100-fold molar excess of the corresponding non-azido nucleotide (e.g., ATP or AMP).

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature or on ice for 15-30 minutes to allow for the binding of this compound to the target protein.

  • UV Cross-linking:

    • Place the open tubes on ice and irradiate with a UV lamp at 254 nm.

    • The distance from the lamp and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a distance of 5 cm.

  • Sample Analysis:

    • After irradiation, the sample is ready for analysis by methods such as SDS-PAGE, autoradiography (if a radiolabeled probe is used), Western blotting, or mass spectrometry to identify the labeled protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Probe) incubation Incubation (Dark) prep_reagents->incubation prep_protein Prepare Protein Sample prep_protein->incubation uv_crosslinking UV Cross-linking (254 nm) incubation->uv_crosslinking analysis Sample Analysis (SDS-PAGE, MS, etc.) uv_crosslinking->analysis

Caption: General experimental workflow for photoaffinity labeling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Labeling cause1 Buffer Incompatibility? start->cause1 cause2 Inefficient UV Cross-linking? start->cause2 cause3 Suboptimal Probe Conc.? start->cause3 solution1 Check for reducing agents and primary amines. Use HEPES or Phosphate buffer. cause1->solution1 Yes solution2 Optimize UV wavelength, time, and distance. cause2->solution2 Yes solution3 Perform concentration- response experiment. cause3->solution3 Yes

Caption: Troubleshooting decision tree for low or no labeling.

References

Quenching unreacted 8-azidoadenosine to reduce background

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 8-azidoadenosine in applications such as photoaffinity labeling and click chemistry. The primary focus is on strategies to quench unreacted this compound to minimize background signal and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background signal in experiments involving this compound?

High background signal in experiments utilizing this compound can stem from several factors:

  • Unreacted this compound: Excess this compound that has not been covalently linked to its target or captured in a click reaction can non-specifically bind to surfaces or other biomolecules, leading to a high background signal.

  • Non-specific binding of detection reagents: The detection reagents, such as antibodies or streptavidin conjugates, may bind non-specifically to the substrate or other components in the sample.

  • Insufficient washing: Inadequate washing steps can leave behind unbound reagents, contributing to elevated background.

  • Hydrolysis of downstream reagents: In click chemistry applications, the alkyne-modified reporter tag (e.g., a DBCO-fluorophore) can hydrolyze over time, leading to non-specific signals.

Q2: Why is it important to quench unreacted this compound?

Quenching unreacted this compound is a critical step to reduce non-specific signal and improve the signal-to-noise ratio of an assay. By deactivating the excess azide, you ensure that the subsequent detection steps are specific to the this compound that has successfully reacted with its intended target.

Q3: What are the recommended quenching agents for this compound?

The most effective and commonly cited quenching agent for this compound and its derivatives is dithiothreitol (DTT) . Thiols, particularly dithiols, react with the 8-azido group in the dark at room temperature to yield the corresponding 8-aminoadenosine derivative, which is no longer reactive in click chemistry or photoaffinity labeling.[1][2][3] Another potential, though less documented, strategy is to use a small, non-biologically relevant cyclooctyne to "scavenge" the excess this compound through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Q4: Can I use other common quenching agents like Tris or glycine?

Tris and glycine are effective for quenching reactions involving N-hydroxysuccinimide (NHS) esters, which are often used to attach alkyne handles like DBCO to proteins.[4] However, they do not react with the azide group of this compound and are therefore not suitable for quenching this specific reagent.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background across the entire blot/plate Incomplete quenching of unreacted this compound.Implement a dedicated quenching step with Dithiothreitol (DTT) after the labeling/incubation step. See the detailed protocol below.
Insufficient blocking.Optimize your blocking protocol. Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the incubation time.
Inadequate washing.Increase the number and duration of wash steps after each incubation. Consider adding a mild detergent like Tween-20 to your wash buffers.
High background in negative control Non-specific binding of the detection reagent.Run a control with the detection reagent alone to assess its non-specific binding. Consider using a different blocking buffer or a different detection reagent.
Contamination of reagents.Ensure all buffers and reagents are freshly prepared and filtered.
Weak or no specific signal Quenching agent interfering with the primary reaction.Ensure the quenching step is performed after the reaction of this compound with its target is complete.
Degradation of this compound.Store this compound and its stock solutions protected from light and at the recommended temperature.
Inefficient click reaction (if applicable).Optimize the concentration of the alkyne-modified reporter and the reaction time for the click chemistry step.

Quantitative Data: Quenching of 8-Azido-AMP with Dithiothreitol (DTT)

The following table summarizes the second-order rate constants for the reaction of this compound monophosphate (z8AMP) with DTT under different conditions, demonstrating the efficiency of DTT as a quenching agent.[2]

Quenching AgentSolventpHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
Dithiothreitol (DTT)Methanol-25~1.15
Dithiothreitol (DTT)0.1 M Borate-Phosphate Buffer8.925~7.41

Note: The reaction is base-catalyzed, showing a significantly faster rate at a higher pH.

Experimental Protocols

Protocol 1: Quenching Unreacted this compound with Dithiothreitol (DTT)

This protocol describes the general steps for quenching excess this compound after a labeling reaction.

  • Complete the Labeling Reaction: Perform the incubation of your biological sample with this compound under your established experimental conditions.

  • Prepare DTT Quenching Solution: Prepare a fresh solution of DTT in a suitable buffer (e.g., PBS). A final concentration of 1-10 mM DTT in the reaction mixture is typically sufficient.

  • Quenching Step: Add the DTT solution to your sample containing the unreacted this compound.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • Washing: Proceed with your standard washing protocol to remove the quenched 8-aminoadenosine and excess DTT before proceeding to the detection steps.

Protocol 2: General Workflow for a Click Chemistry Experiment with a Quenching Step

This protocol outlines a typical workflow for labeling a target with this compound followed by detection using a cyclooctyne-bearing reporter, incorporating the crucial quenching step.

  • Metabolic Labeling/Incubation: Incubate cells or biomolecules with this compound for the desired period.

  • Wash: Wash the sample thoroughly with an appropriate buffer (e.g., PBS) to remove the bulk of the unincorporated this compound.

  • Quenching of Unreacted this compound:

    • Add a freshly prepared solution of DTT (final concentration 1-10 mM) to the sample.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Wash: Wash the sample again to remove the DTT and the resulting 8-aminoadenosine.

  • Click Reaction:

    • Add the cyclooctyne-conjugated detection reagent (e.g., DBCO-fluorophore) to the sample.

    • Incubate for the recommended time (typically 30-60 minutes) at room temperature.

  • Final Washes: Perform a final series of washes to remove any unbound detection reagent.

  • Analysis: Proceed with your imaging or detection method (e.g., fluorescence microscopy, flow cytometry, or Western blot).

Visualizations

Quenching_Reaction Unreacted_8_Azidoadenosine Unreacted This compound (Active Azide) Quenched_Product 8-Aminoadenosine Derivative (Inactive) Unreacted_8_Azidoadenosine->Quenched_Product Reaction in the dark DTT Dithiothreitol (DTT) (Quenching Agent) DTT->Quenched_Product Reduces Azide

Caption: Chemical quenching of this compound with DTT.

Experimental_Workflow cluster_protocol Experimental Protocol Start Start: Sample + this compound Incubation 1. Labeling Incubation Start->Incubation Wash1 2. Wash Step Incubation->Wash1 Quenching 3. Quenching with DTT Wash1->Quenching Wash2 4. Wash Step Quenching->Wash2 Click_Reaction 5. Click Reaction with Alkyne-Reporter Wash2->Click_Reaction Wash3 6. Final Wash Steps Click_Reaction->Wash3 Analysis 7. Analysis Wash3->Analysis

Caption: Workflow with an integrated quenching step.

References

Technical Support Center: 8-Azidoadenosine Photoactivation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal selection of UV wavelength for activating 8-azidoadenosine and its derivatives in photoaffinity labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating this compound?

A1: The optimal UV wavelength for activating the 8-azido group of this compound is in the short-wave UV range, typically around 254 nm.[1][2] However, a broader range of UV wavelengths, from 254 nm to 310 nm, can be used for activation.[3] The choice of wavelength is a critical parameter to consider for successful photoaffinity labeling.

Q2: What is the mechanism of photoactivation of this compound?

A2: Upon exposure to UV light, the azido group at the 8-position of the adenine ring in this compound is converted into a highly reactive nitrene intermediate.[3][4] This nitrene can then rapidly form a covalent bond with nearby amino acid residues (by inserting into C-H, N-H, or O-H bonds) within the binding pocket of a target protein, resulting in irreversible cross-linking. Interestingly, studies have shown that the initial singlet nitrene formed upon photolysis rapidly tautomerizes to a more stable intermediate, a closed adenosine diazaquinodimethane, which is the key reactive species in most photolabeling studies.

Q3: Can UV irradiation damage my protein of interest?

A3: Yes, prolonged exposure to short-wavelength UV light can cause damage to proteins. To minimize protein damage, it is crucial to use the lowest effective UV dose. This can be achieved by optimizing the irradiation time and the distance between the UV lamp and the sample. Shorter wavelengths are generally more efficient for activating the aryl azide but also have a higher potential to cause protein damage.

Q4: What are common interfering substances in the reaction buffer?

A4: Buffers containing primary amines (e.g., Tris) or nucleophiles such as dithiothreitol (DTT) and other thiol-containing reducing agents can quench the reactive nitrene intermediate, leading to low or no cross-linking efficiency. It is recommended to use buffers like HEPES, PBS, or MOPS.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Cross-Linking Efficiency Inadequate UV activation: The UV lamp may not be emitting at the optimal wavelength or its intensity may have decreased over time.Ensure the UV lamp emits efficiently in the 254-310 nm range. Verify the lamp's output and age. Consider increasing the irradiation time or decreasing the distance between the lamp and the sample.
Suboptimal this compound concentration: The concentration may be too low for effective cross-linking or too high, leading to non-specific labeling.Titrate the concentration of this compound. A typical starting range is in the low micromolar to millimolar range, which should be optimized for your specific protein.
Presence of interfering substances in the buffer: Primary amines or reducing agents can quench the reactive intermediate.Use buffers that are free of primary amines and reducing agents, such as HEPES, PBS, or MOPS.
Non-Specific Cross-Linking Long half-life of the reactive intermediate: The generated nitrene can react non-specifically with the solvent or other molecules if it does not immediately find a binding partner.To minimize this, ensure a high local concentration of the target protein.
Hydrophobic aggregation of the probe: this compound can aggregate and interact non-specifically with proteins.Ensure the probe is fully solubilized. The addition of a low percentage of a non-ionic detergent might be necessary for some proteins.
Protein Aggregation or Precipitation High concentration of this compound: High probe concentrations can lead to protein precipitation.Reduce the concentration of this compound or optimize the protein-to-probe molar ratio.
Protein instability: The protein may be unstable under the experimental conditions.Ensure the protein is stable in the chosen buffer and at the working concentration. The addition of glycerol or other stabilizing agents may be beneficial.

Experimental Protocols & Data

General Protocol for Photoaffinity Labeling
  • Sample Preparation: Prepare the purified protein of interest in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) that is free of primary amines and reducing agents.

  • Incubation with this compound: Add this compound to the protein solution to the desired final concentration (e.g., 10-100 µM). Incubate the mixture on ice or at room temperature in the dark for a sufficient time to allow for binding (e.g., 15-30 minutes).

  • UV Irradiation: Place the sample in a UV-transparent vessel (e.g., quartz cuvette). Irradiate the sample with a UV lamp at a wavelength of 254 nm. The optimal irradiation time (typically 1-30 minutes) and distance from the lamp should be empirically determined.

  • Analysis: After irradiation, the covalently labeled protein can be analyzed by various methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the cross-linked products.

Quantitative Data for Experimental Parameters
ParameterRecommended Value/RangeNotes
UV Wavelength 254 - 310 nmShorter wavelengths are generally more efficient but can cause more protein damage.
UV Irradiation Time 1 - 30 minutesHighly dependent on the UV source intensity and distance to the sample.
UV Energy 0.1 - 2 J/cm²If your UV cross-linker allows for energy setting, this is a good starting range.
This compound Concentration 10 µM - 1 mMShould be optimized. Start with a molar excess relative to the protein.
Reaction Buffer HEPES, PBS, MOPSMust be free of primary amines and reducing agents.
pH 7.0 - 8.0Optimal pH should be determined empirically.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_activation Activation & Cross-linking cluster_analysis Analysis prep_protein Prepare Target Protein incubation Incubate Protein with Probe (in dark) prep_protein->incubation prep_probe Prepare this compound prep_probe->incubation uv_irradiation UV Irradiation (254-310 nm) incubation->uv_irradiation analysis SDS-PAGE / Western Blot / Mass Spectrometry uv_irradiation->analysis

Caption: Experimental workflow for photoaffinity labeling using this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol receptor GPCR g_protein G Protein receptor->g_protein Ligand Binding ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (Target for 8-N3-Ado) camp->pka Activation substrate Substrate Protein pka->substrate Phosphorylation phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate

Caption: Hypothetical cAMP signaling pathway studied with this compound analogs.

References

Technical Support Center: Optimizing 8-Azidoadenosine Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific labeling in 8-azidoadenosine-based photoaffinity experiments. The strategic use of scavenger reagents is a key focus for enhancing the specificity of target identification.

Frequently Asked Questions (FAQs)

Q1: What is non-specific labeling in the context of this compound photoaffinity experiments?

A1: Non-specific labeling occurs when the reactive nitrene, generated from the photoactivation of the 8-azido group on this compound, covalently binds to proteins or other biomolecules that are not the intended biological target. This can happen if the probe is present in excess, or if the highly reactive nitrene diffuses from the binding site and reacts with abundant, nearby molecules, leading to false-positive results and high background signals.

Q2: How do scavenger reagents help in reducing non-specific this compound labeling?

A2: Scavenger reagents are compounds added to the reaction mixture to quench the highly reactive nitrene intermediates that are not in the immediate vicinity of the target binding site.[1] By reacting with these unbound, diffusing nitrenes, scavengers prevent them from covalently attaching to non-target proteins, thereby reducing background signal and improving the specificity of the experiment.

Q3: What are some commonly used scavenger reagents for this purpose?

A3: Common scavenger reagents include thiols, such as dithiothreitol (DTT), and other nucleophilic compounds like p-aminobenzoic acid (PABA).[1] The choice of scavenger and its optimal concentration must be empirically determined to ensure it effectively reduces non-specific binding without interfering with the specific labeling of the target protein.

Q4: Can the scavenger reagent affect the integrity or activity of my target protein?

A4: Yes, it is possible. For instance, DTT is a reducing agent that can break disulfide bonds within proteins, potentially altering their structure and function.[2] It is crucial to assess the compatibility of the chosen scavenger with your target protein and the overall experimental system. If protein function is critical, alternative scavengers or lower concentrations of DTT should be tested.

Troubleshooting Guide: High Non-Specific Labeling

High background or non-specific labeling is a frequent issue in photoaffinity experiments. Here is a systematic guide to troubleshoot and mitigate this problem:

Potential Cause Troubleshooting Steps & Recommendations
Excessive this compound Concentration Optimize the probe concentration by performing a dose-response experiment. Using the lowest effective concentration of the this compound probe can significantly minimize non-specific interactions.[1]
Prolonged UV Irradiation Time Excessive UV exposure can lead to protein damage and increased non-specific labeling.[1] Perform a time-course experiment to determine the optimal irradiation time that maximizes specific labeling while minimizing background.
Suboptimal Buffer Composition The pH and composition of the reaction buffer can influence non-specific binding. Avoid buffers containing primary amines, like Tris, if possible, as they can quench the reactive nitrene. Buffers like HEPES or phosphate are often preferred.
Absence or Inefficient Scavenging The lack of a scavenger reagent can lead to high background from unbound, photoactivated probes. Introduce a scavenger into your protocol and optimize its concentration.

Quantitative Data on Scavenger Reagent Concentrations

The optimal concentration of a scavenger reagent should be determined empirically for each experimental system. The following table provides typical starting concentration ranges for common scavengers used to reduce non-specific this compound labeling.

Scavenger Reagent Typical Starting Concentration Range Notes and Considerations
Dithiothreitol (DTT) 1 mM - 10 mMDTT is a strong reducing agent. Concentrations at the lower end of this range (1-5 mM) are often sufficient to scavenge reactive nitrenes without significantly affecting protein disulfide bonds. Higher concentrations may be more effective for scavenging but increase the risk of protein denaturation.
p-Aminobenzoic Acid (PABA) 1 mM - 20 mMPABA is a less reactive nucleophile than thiols and may require higher concentrations to be effective. It is generally less likely to interfere with protein structure compared to DTT. Compatibility with the specific protein of interest should still be verified.
2-Mercaptoethanol (β-ME) 5 mM - 20 mMSimilar to DTT, β-ME is a reducing agent. It is generally less potent than DTT.

Experimental Protocols

Protocol 1: General Photoaffinity Labeling with this compound

This protocol provides a general framework for a photoaffinity labeling experiment.

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing the purified target protein (e.g., 1-10 µM) or cell lysate (e.g., 100-500 µg total protein) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).

    • Add this compound to the desired final concentration (e.g., 1-100 µM).

  • Incubation:

    • Incubate the reaction mixture in the dark (to prevent premature photoactivation) on ice for 15-30 minutes to allow for binding of the probe to the target.

  • UV Cross-linking:

    • Place the samples on ice and irradiate with UV light at a wavelength of 254 nm. The distance from the UV source and the irradiation time (typically 5-20 minutes) should be optimized.

  • Sample Analysis:

    • After irradiation, add SDS-PAGE loading buffer to the samples to quench the reaction.

    • Separate the proteins by SDS-PAGE and visualize them using appropriate detection methods (e.g., autoradiography for radiolabeled probes, Western blot, or subsequent mass spectrometry).

Protocol 2: Optimization of Scavenger Reagent Concentration

This protocol is designed to determine the optimal concentration of a scavenger reagent to reduce non-specific labeling.

  • Experimental Setup:

    • Prepare a series of reaction mixtures as described in Protocol 1.

    • To each tube, add a different concentration of the scavenger reagent (e.g., DTT at 0, 1, 2, 5, 10 mM).

    • Include a "no UV" control for each scavenger concentration to assess background binding.

    • Also, include a competition control where a 100-fold molar excess of a non-photoreactive competitor (e.g., adenosine) is added before the this compound probe to demonstrate labeling specificity.

  • Incubation and UV Cross-linking:

    • Follow the incubation and UV cross-linking steps as outlined in Protocol 1.

  • Analysis:

    • Analyze all samples by SDS-PAGE and the chosen detection method.

    • Compare the intensity of the specifically labeled target protein band to the background labeling across the different scavenger concentrations. The optimal scavenger concentration will be the one that provides the highest signal-to-noise ratio (strong specific band with minimal background).

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental processes and logical relationships, the following diagrams are provided.

G cluster_workflow Photoaffinity Labeling Workflow cluster_troubleshooting Troubleshooting Logic Prepare Reaction Mix Prepare Reaction Mix Incubate (Dark) Incubate (Dark) Prepare Reaction Mix->Incubate (Dark) UV Cross-linking UV Cross-linking Incubate (Dark)->UV Cross-linking Analyze Results Analyze Results UV Cross-linking->Analyze Results High Background High Background Optimize Probe [ ] Optimize Probe [ ] High Background->Optimize Probe [ ] Cause Optimize UV Time Optimize UV Time High Background->Optimize UV Time Cause Add/Optimize Scavenger Add/Optimize Scavenger High Background->Add/Optimize Scavenger Solution

Caption: General photoaffinity labeling workflow and troubleshooting logic.

G This compound This compound Reactive Nitrene Reactive Nitrene This compound->Reactive Nitrene UV Light Target Protein Target Protein Specific Labeling Specific Labeling Target Protein->Specific Labeling Non-Target Protein Non-Target Protein Non-Specific Labeling Non-Specific Labeling Non-Target Protein->Non-Specific Labeling Scavenger (e.g., DTT) Scavenger (e.g., DTT) Quenched Nitrene Quenched Nitrene Scavenger (e.g., DTT)->Quenched Nitrene UV Light UV Light Reactive Nitrene->Specific Labeling Binds Target Reactive Nitrene->Non-Specific Labeling Binds Non-Target Reactive Nitrene->Quenched Nitrene Reacts with Scavenger

Caption: Mechanism of scavenger action in reducing non-specific labeling.

References

Titrating 8-azidoadenosine concentration to avoid protein aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 8-azidoadenosine. The focus is on optimizing experimental conditions to avoid common pitfalls such as protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in experiments?

This compound is a photoactivatable analog of adenosine. It is widely used in biochemical and cellular research as a photoaffinity label to identify and characterize nucleotide-binding proteins. The key feature of this compound is the azido group at the 8-position of the adenine ring. This group is chemically inert in the dark, but upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate. This intermediate can then form a stable covalent bond with nearby amino acid residues within the binding site of a target protein, effectively crosslinking the this compound molecule to its binding partner. This property is leveraged in techniques like photoaffinity labeling to irreversibly capture protein-ligand interactions for subsequent analysis.

Q2: Why might high concentrations of this compound lead to protein aggregation?

High concentrations of this compound can contribute to protein aggregation through a few mechanisms:

  • Non-Specific Cross-Linking: At elevated concentrations, the highly reactive nitrene intermediate generated upon UV activation may not only react with the intended target protein but also with other nearby proteins, leading to the formation of non-specific protein-protein cross-links and subsequent aggregation.

  • Increased Probe-to-Protein Ratio: A high molar excess of the probe relative to the target protein can lead to multiple probe molecules binding to a single protein, potentially altering its conformation and promoting aggregation.

  • Protein Precipitation: High concentrations of the probe itself can sometimes lead to protein precipitation, a form of aggregation.

Q3: What is a recommended starting concentration range for this compound in my experiments?

The optimal concentration of this compound is highly dependent on the specific experimental system, including the affinity of the target protein for the probe and the protein concentration. However, a general starting point for optimization is in the low micromolar to millimolar range. For instance, in photoaffinity labeling experiments with cell lysates, a starting concentration range of 10-100 µM for this compound monophosphate (8-N3-AMP) is often recommended. It is crucial to empirically determine the optimal concentration for each specific biological system through titration experiments.

Q4: What are the common indicators of protein aggregation in my experiment?

Protein aggregation can manifest in several ways during your experiment. Visually, you might observe turbidity or precipitation in your sample after the addition of this compound or after UV irradiation. During analysis by SDS-PAGE, protein aggregation can appear as high molecular weight smears or distinct bands that fail to enter the resolving gel. In pull-down assays, significant non-specific binding or difficulty in eluting the target protein can also be indicative of aggregation issues.

Troubleshooting Guide

Problem: I'm observing significant protein precipitation or sample turbidity after adding this compound or upon UV irradiation.

  • Potential Cause: The concentration of this compound is too high, leading to protein precipitation.

  • Recommended Solution: Perform a dose-response experiment to determine the optimal probe concentration. Start with a broad range and narrow it down based on the labeling signal and the absence of precipitation. It is often beneficial to work with the lowest effective concentration of the probe to minimize non-specific interactions and aggregation.

  • Potential Cause: The buffer conditions are not optimal for your protein's stability in the presence of the probe.

  • Recommended Solution: Ensure that the buffer composition, pH, and ionic strength are suitable for maintaining the stability of your target protein. Consider adding stabilizing agents such as glycerol to your buffer. Also, avoid buffers containing primary amines (e.g., Tris) or nucleophiles like DTT, as they can quench the reactive nitrene intermediate. Buffers like HEPES or PBS are generally preferred.

Problem: My pull-down assay results show high background and numerous non-specific bands.

  • Potential Cause: The concentration of this compound is too high, causing non-specific cross-linking to abundant proteins.

  • Recommended Solution: Titrate the this compound concentration downwards. A lower probe concentration can significantly improve the specificity of the labeling. Additionally, including a competition control by pre-incubating your sample with an excess of a non-photoreactive competitor (e.g., adenosine) can help to verify the specificity of the observed interactions.

  • Potential Cause: Insufficient washing steps during the pull-down procedure.

  • Recommended Solution: Increase the number and stringency of your wash steps to remove non-specifically bound proteins. You can try increasing the salt concentration or adding a low concentration of a non-ionic detergent to the wash buffer.

Problem: My SDS-PAGE analysis shows a smear at the top of the gel or high molecular weight bands that do not correspond to my target protein.

  • Potential Cause: Excessive UV exposure is causing extensive cross-linking and protein aggregation.

  • Recommended Solution: Reduce the UV irradiation time and/or intensity. It is important to optimize the UV exposure to achieve efficient cross-linking of the target protein while minimizing protein damage and non-specific cross-linking.

  • Potential Cause: The protein concentration in the sample is too high, promoting aggregation.

  • Recommended Solution: Try reducing the total protein concentration in your sample. Maintaining a lower protein concentration can help to minimize intermolecular interactions that lead to aggregation.

Data Presentation

Table 1: Recommended Parameters for this compound Experiments

ParameterRecommended RangeNotes
This compound Concentration
Purified Protein1 - 100 µMStart with a 10-fold molar excess over the protein concentration.
Cell Lysate10 - 100 µMOptimization is critical due to the complexity of the sample.
In-Cell Labeling1 - 50 µMLower concentrations are often used to minimize cytotoxicity.
UV Cross-linking
Wavelength254 nmOptimal for activating the azide group of this compound.
Irradiation Time5 - 20 minutesHighly dependent on the UV lamp intensity and sample distance.
TemperatureOn ice or at 4°CTo minimize protein degradation and non-specific reactions.

Experimental Protocols

Protocol 1: Titrating this compound Concentration to Minimize Protein Aggregation

Objective: To determine the optimal concentration of this compound that provides efficient labeling of the target protein while minimizing non-specific protein aggregation.

Materials:

  • Purified protein or cell lysate containing the target protein

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2)

  • UV cross-linker with a 254 nm lamp

  • SDS-PAGE reagents and equipment

  • Western blot reagents and antibodies against the target protein

  • Filter trap assay materials (cellulose acetate membrane, 0.22 µm pore size)

Methodology:

  • Prepare a Dilution Series of this compound: Prepare a series of dilutions of the this compound stock solution in the reaction buffer to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Set Up Labeling Reactions: In separate microcentrifuge tubes, mix your protein sample (purified protein or cell lysate) with each concentration of this compound. Include a "no probe" control. Incubate the reactions in the dark on ice for 30 minutes to allow for binding.

  • UV Cross-linking: Place the tubes in a UV cross-linker on ice and irradiate with 254 nm UV light for a predetermined optimal time (e.g., 10 minutes). Include a "-UV" control for one of the concentrations to check for non-photoinducible binding.

  • Assess Labeling Efficiency by Western Blot: a. Take an aliquot from each reaction and add SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with an antibody against your target protein. d. Efficient labeling may be observed as a band shift or a decrease in the intensity of the unmodified protein band.

  • Assess Protein Aggregation by Filter Trap Assay: a. Take another aliquot from each reaction and add an equal volume of SDS buffer (2% SDS in PBS). b. Load the samples onto a pre-wetted cellulose acetate membrane in a dot blot apparatus. c. Wash the membrane with SDS buffer. Aggregated proteins will be retained on the membrane. d. Detect the trapped protein aggregates by staining the membrane with a total protein stain or by performing a Western blot for your target protein.

  • Data Analysis: Compare the results from the Western blot and the filter trap assay. The optimal concentration of this compound will be the one that gives a good labeling signal with minimal protein aggregation.

Mandatory Visualizations

experimental_workflow Titration of this compound Concentration cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome prep_probe Prepare this compound Dilution Series incubation Incubate Protein with This compound Dilutions (Dark, on ice) prep_probe->incubation prep_sample Prepare Protein Samples (Lysate or Purified) prep_sample->incubation uv_crosslink UV Cross-linking (254 nm, on ice) incubation->uv_crosslink wb_analysis Western Blot for Labeling Efficiency uv_crosslink->wb_analysis fta_analysis Filter Trap Assay for Protein Aggregation uv_crosslink->fta_analysis optimization Determine Optimal Concentration wb_analysis->optimization fta_analysis->optimization

Caption: Experimental workflow for optimizing this compound concentration.

purinergic_signaling Purinergic Signaling Pathway ATP_ext Extracellular ATP P2R P2 Receptors (P2X, P2Y) ATP_ext->P2R Activates CD39 CD39 (Ectonucleotidase) ATP_ext->CD39 Hydrolyzes ADP ADP ADP->CD39 Hydrolyzes AMP AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolyzes Adenosine Adenosine (this compound Analog) AdoR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->AdoR Activates Cell_response1 Cellular Response (e.g., Ion flux, PLC activation) P2R->Cell_response1 Cell_response2 Cellular Response (e.g., cAMP modulation) AdoR->Cell_response2 CD39->ADP CD39->AMP CD73->Adenosine

Caption: Overview of the Purinergic Signaling Pathway.

Validation & Comparative

Validating 8-Azidoadenosine Photoaffinity Labeling: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 8-azidoadenosine (8-N₃-Ado) photoaffinity labeling, rigorous validation is paramount to ensure the specificity and biological relevance of identified protein targets. This guide provides a comparative overview of essential control experiments, complete with detailed protocols and data presentation, to distinguish genuine interactors from non-specific binders and experimental artifacts.

Photoaffinity labeling (PAL) with 8-N₃-Ado is a powerful technique to identify and study protein-ligand interactions.[1] This method employs an this compound analog that, upon UV irradiation, forms a covalent bond with interacting proteins, enabling their identification and characterization.[2] However, the high reactivity of the generated nitrene intermediate can lead to non-specific labeling.[2] Therefore, a series of well-designed control experiments are crucial for validating the results.

Comparison of Key Control Experiments

To ensure the reliability of 8-N₃-Ado photoaffinity labeling, several control experiments should be performed in parallel with the primary labeling experiment. The following table summarizes the purpose and expected outcomes of these essential controls.

Control Experiment Principle Purpose Expected Outcome for a Specific Interaction Potential Issues & Considerations
Competition Assay Pre-incubation with an excess of a non-photoreactive competitor (e.g., adenosine, ATP).[2]To demonstrate the specificity of the labeling at the binding site.[2]Significant reduction or complete elimination of the labeled protein band.The competitor must have a higher or similar affinity for the target protein than the 8-N₃-Ado probe.
No UV Irradiation The sample containing the 8-N₃-Ado probe is not exposed to UV light.To identify proteins that bind non-covalently to the probe or the support matrix.Absence of the labeled protein band.Some non-covalent interactions may be strong enough to persist through washing steps.
No Probe Control The sample is subjected to the entire experimental procedure, including UV irradiation, but without the 8-N₃-Ado probe.To identify endogenous proteins that might be detected by the downstream analysis method (e.g., antibodies, mass spectrometry).Absence of any signal corresponding to a labeled protein.Important for mass spectrometry-based approaches to filter out background proteins.
Inactive Analog Control Use of a structurally similar adenosine analog that lacks the photoreactive azido group.To control for non-specific interactions of the adenosine moiety itself.Absence of the labeled protein band.The inactive analog should have similar binding properties to 8-N₃-Ado, which can be difficult to ascertain.

Experimental Protocols

Detailed methodologies for the key control experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific target and experimental system.

Protocol 1: Competition Assay
  • Preparation of Reaction Mixtures:

    • Test Sample: Prepare a reaction mixture containing the target protein (e.g., in cell lysate or as a purified protein) and the 8-N₃-Ado probe at the desired concentration.

    • Competition Sample: Prepare an identical reaction mixture, but pre-incubate it with a 100-fold molar excess of a non-photoreactive competitor (e.g., adenosine, ATP, or a known non-photoreactive ligand) for 15-30 minutes at room temperature or on ice before adding the 8-N₃-Ado probe.

  • Incubation: Incubate both the test and competition samples in the dark for 15-60 minutes to allow the probe to bind to its target.

  • UV Crosslinking: Irradiate the samples with UV light (typically 254 nm) for an optimized duration.

  • Analysis: Analyze the samples by SDS-PAGE followed by autoradiography (if a radiolabeled probe is used), Western blotting, or mass spectrometry to compare the labeling intensity between the test and competition samples. A significant decrease in the labeling of a specific protein in the competition sample indicates a specific interaction.

Protocol 2: No UV Irradiation Control
  • Sample Preparation: Prepare two identical reaction mixtures containing the target protein and the 8-N₃-Ado probe.

  • Incubation: Incubate both samples in the dark for the standard duration to allow for binding.

  • UV Crosslinking (Test Sample Only): Expose one sample to UV light as in the standard protocol. Keep the second sample (the "No UV" control) in the dark for the same duration.

  • Analysis: Process and analyze both samples in parallel. The absence of a labeled band in the "No UV" control confirms that the covalent linkage is UV-dependent.

Protocol 3: No Probe Control
  • Sample Preparation: Prepare two samples. One sample (the "Test Sample") will contain the target protein and the 8-N₃-Ado probe. The second sample (the "No Probe" control) will contain only the target protein and the reaction buffer.

  • Procedure: Subject both samples to the entire experimental procedure, including the incubation and UV irradiation steps.

  • Analysis: Analyze both samples. This control is particularly important for mass spectrometry-based identification to subtract proteins that are non-specifically pulled down or endogenously present at high levels.

Visualizing Experimental Workflows

To further clarify the experimental design, the following diagrams illustrate the logical flow of a photoaffinity labeling experiment and the rationale behind the key control experiments.

G cluster_0 Photoaffinity Labeling Workflow Incubate Target with 8-N3-Ado Incubate Target with 8-N3-Ado UV Irradiation (254 nm) UV Irradiation (254 nm) Incubate Target with 8-N3-Ado->UV Irradiation (254 nm) Covalent Crosslinking Covalent Crosslinking UV Irradiation (254 nm)->Covalent Crosslinking Protein Enrichment/Separation Protein Enrichment/Separation Covalent Crosslinking->Protein Enrichment/Separation Identification (MS or Western Blot) Identification (MS or Western Blot) Protein Enrichment/Separation->Identification (MS or Western Blot)

Caption: General workflow for an this compound photoaffinity labeling experiment.

G cluster_1 Logic of Control Experiments Primary Experiment Target + 8-N3-Ado + UV Specific + Non-specific Labeling Specific + Non-specific Labeling Primary Experiment->Specific + Non-specific Labeling Competition Control Target + Competitor + 8-N3-Ado + UV Non-specific Labeling Only Non-specific Labeling Only Competition Control->Non-specific Labeling Only [Competitor blocks specific binding] No UV Control Target + 8-N3-Ado (No UV) Non-covalent Binding Non-covalent Binding No UV Control->Non-covalent Binding [No covalent crosslinking] No Probe Control Target + UV (No Probe) Background Background No Probe Control->Background [Endogenous signals]

Caption: Logical relationships of control experiments in photoaffinity labeling.

Off-Target Effects of this compound Analogs

It is important to be aware of the potential off-target effects of this compound and its derivatives. As an adenosine analog, 8-N₃-Ado can be incorporated into nascent RNA and DNA, potentially leading to cytotoxicity or inhibition of DNA synthesis. These effects are generally independent of the photoaffinity labeling process itself but should be considered when interpreting cellular phenotypes observed upon treatment with 8-N₃-Ado. When possible, comparing the effects of 8-N₃-Ado with a non-azido adenosine analog can help to distinguish between photoaffinity labeling-dependent and -independent effects.

By implementing these rigorous control experiments, researchers can confidently validate their 8-N₃-Ado photoaffinity labeling results, leading to a more accurate and reliable identification of novel protein-ligand interactions.

References

Confirming Specific Binding of 8-Azidoadenosine Derivatives: A Comparative Guide to Competition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 8-azidoadenosine and its derivatives represent invaluable tools for the identification and characterization of nucleotide-binding proteins. As photoaffinity labels, these analogs of adenosine covalently bind to their target proteins upon UV irradiation, enabling detailed investigation of protein structure and function. However, demonstrating the specificity of this binding is a critical step in validating experimental findings. This guide provides a comprehensive overview of competition assays as a means to confirm the specific binding of this compound, comparing its performance with other common ATP analogs and providing detailed experimental protocols.

The core principle of a competition assay is to demonstrate that the binding of the photoaffinity label (e.g., this compound triphosphate, 8-N3-ATP) to its target protein can be displaced by an excess of the natural, unlabeled ligand (e.g., ATP). This displacement indicates that both molecules are competing for the same binding site, thus confirming the specificity of the interaction.

Performance Comparison of ATP Analogs

The choice of an ATP analog is critical for the success of experiments aimed at studying ATP-binding proteins. 8-azido-ATP is a photoreactive analog that forms a covalent bond with the ATP-binding site upon UV irradiation, making it ideal for identifying and mapping these sites.[1] Other commonly used analogs include non-hydrolyzable or slowly hydrolyzable ATP derivatives like AMP-PNP and ATP-γ-S, which are useful for studying the conformational changes and kinetics of ATP-dependent enzymes.[1] The following table summarizes key binding affinity and inhibition constants for this compound derivatives and other ATP analogs against various protein targets.

AnalogTarget ProteinParameterValue
This compound Derivatives
8-N3-ATPCreatine Kinase (MM isoform)Half-maximal Saturation12 µM[2]
8-N3-cAMPcAMP-dependent Protein Kinase IApparent Kd~10-17 nM[3]
8-N3-cAMPProtein Kinase (Regulatory Subunit)Half-maximal Incorporation7 x 10⁻⁸ M[4]
Alternative ATP Analogs
2-Azido-ATPCreatine Kinase (MM isoform)Half-maximal Saturation5 µM
AMP-PNPUncoating ATPaseKd~10⁻⁶ M
AMP-PNPP4 hexameric ATPaseKi (competitive)Varies with conditions
ATP-γ-SProtein Kinase AKmVaries with substrate
ATPUncoating ATPaseKd~10⁻⁸ M
ADPUncoating ATPaseKd~10⁻⁸ M

Experimental Protocols

A meticulously executed experimental protocol is essential for obtaining reliable and reproducible results in a competition assay.

Detailed Protocol for Competition Photoaffinity Labeling

This protocol describes a general procedure for a competition photoaffinity labeling experiment using this compound triphosphate ([γ-32P]8-N3-ATP) and a purified protein or cell lysate.

Materials:

  • Purified target protein or cell lysate

  • [γ-32P]8-N3-ATP (or other this compound analog)

  • Unlabeled ATP (or the corresponding natural ligand) as a competitor

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • UV lamp (e.g., 254 nm or 365 nm, depending on the specific azido-analog)

  • SDS-PAGE reagents and equipment

  • Autoradiography film or phosphorimager

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare at least three sets of reaction mixtures in microcentrifuge tubes on ice.

    • Total Binding: Add the binding buffer, the target protein/lysate, and [γ-32P]8-N3-ATP at the desired concentration (typically in the low micromolar range).

    • Competition: Add the binding buffer, the target protein/lysate, [γ-32P]8-N3-ATP, and a 100 to 1000-fold molar excess of unlabeled ATP.

    • No UV Control: Prepare a reaction mixture identical to the "Total Binding" sample, but this sample will not be exposed to UV light.

  • Incubation:

    • Incubate all reaction mixtures in the dark at 4°C or room temperature for 15-30 minutes to allow for binding equilibrium to be reached.

  • UV Irradiation:

    • Place the "Total Binding" and "Competition" tubes on ice and expose them to UV light for a predetermined optimal time (typically 5-20 minutes). The "No UV Control" tube should remain in the dark.

  • SDS-PAGE Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer to all tubes and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • Detection:

    • Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled protein bands.

Expected Results:

  • A distinct radioactive band corresponding to the molecular weight of the target protein should be visible in the "Total Binding" lane.

  • The intensity of this band should be significantly reduced or absent in the "Competition" lane, demonstrating specific binding.

  • No significant radioactive band should be observed in the "No UV Control" lane, confirming that labeling is UV-dependent.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were created using the Graphviz (DOT language) to depict the experimental workflow of a competition assay and a relevant signaling pathway.

CompetitionAssayWorkflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_uv 3. UV Crosslinking cluster_analysis 4. Analysis TotalBinding Total Binding: Target + [³²P]8-N₃-ATP Incubate Incubate in Dark (Allow Binding) TotalBinding->Incubate Competition Competition: Target + [³²P]8-N₃-ATP + Excess ATP Competition->Incubate NoUV No UV Control: Target + [³²P]8-N₃-ATP NoUV->Incubate UV Expose to UV Light (Covalent Bonding) Incubate->UV Total Binding & Competition Samples NoUV_dark Keep in Dark Incubate->NoUV_dark No UV Control SDSPAGE SDS-PAGE UV->SDSPAGE NoUV_dark->SDSPAGE Autorad Autoradiography SDSPAGE->Autorad

Caption: Experimental Workflow for a Competition Photoaffinity Labeling Assay.

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP  AC PKA_inactive Inactive PKA cAMP->PKA_inactive binds & activates PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Substrate Protein Substrate PKA_active->Substrate phosphorylates CREB CREB PKA_active->CREB phosphorylates Substrate_P Phosphorylated Protein Substrate->Substrate_P Gene Target Gene Expression CREB->Gene Ligand Hormone/ Neurotransmitter Ligand->GPCR binds Probe 8-N₃-cAMP (Photoaffinity Probe) Probe->PKA_inactive  competes with cAMP  for binding

Caption: The cAMP Signaling Pathway and the Role of 8-N3-cAMP as a Competitive Probe.

Conclusion

Competition assays are an indispensable tool for validating the specific binding of this compound photoaffinity probes to their target proteins. By demonstrating displacement of the probe with its natural counterpart, researchers can confidently identify and characterize nucleotide-binding proteins. The choice of the appropriate ATP analog and the adherence to a well-defined experimental protocol are paramount for obtaining conclusive results. The data and protocols presented in this guide offer a framework for designing and executing robust competition assays to ensure the reliability of findings in the fields of biochemistry, pharmacology, and drug discovery.

References

A Researcher's Guide: 8-azido-ATP Versus Other ATP Analogs for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor discovery, the choice of analytical tools is paramount. Adenosine triphosphate (ATP) analogs are indispensable reagents for elucidating kinase function and for screening potential inhibitors. Among these, 8-azido-ATP has emerged as a powerful tool for photoaffinity labeling, allowing for the covalent capture of ATP-binding proteins. This guide provides an objective comparison of 8-azido-ATP with other commonly used ATP analogs, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their kinase inhibitor screening workflows.

Performance Comparison of ATP Analogs

The utility of an ATP analog in kinase inhibitor screening is determined by its biochemical properties, including its binding affinity for the target kinase and its suitability for the chosen assay format. 8-azido-ATP is primarily a photoaffinity label, designed to form a covalent bond with the ATP-binding site upon UV irradiation, thus enabling the identification of ATP-binding proteins and the mapping of their binding pockets.[1][2] In contrast, other ATP analogs are designed to be non-hydrolyzable, slowly hydrolyzable, or fluorescent, each offering distinct advantages for different types of kinase assays.

Quantitative Data on ATP Analog Performance

The following tables summarize key quantitative parameters for 8-azido-ATP and other ATP analogs. It is important to note that a direct comparison of binding affinities across different studies can be challenging due to variations in experimental conditions.

Table 1: Binding Affinity (Kd) and Inhibition Constants (Ki) of ATP Analogs

ATP AnalogTarget ProteinKd / KiComments
8-azido-ATPrecA proteinKd = 4 µM[3]Demonstrates good binding affinity.
8-azido-ATPKir6.2 K+ channelKi = 2.8 ± 0.4 mM[4]Significantly lower affinity compared to ATP (Ki = 172 ± 7 µM) for this channel.
ATP-γ-SrecA proteinHigher affinity than ATP[3]Binds with high affinity, making it a potent competitor.
AMP-PNPrecA proteinLower affinity than ATPA commonly used non-hydrolyzable analog.
2-azido-ATPCreatine KinaseHalf-maximal saturation at 5 µMHigher apparent affinity than 8-azido-ATP for this enzyme.
8-azido-ATPCreatine KinaseHalf-maximal saturation at 12 µM

Table 2: Substrate Efficiency of Photoreactive ATP Analogs

ATP AnalogTarget KinaseConversion EfficiencyComments
ATP-benzophenoneCasein Kinase 2 (CK2)71%Demonstrates high efficiency as a substrate.
ATP-arylazideCasein Kinase 2 (CK2)51%Another effective photoreactive analog.

Mechanism of Action and Experimental Workflows

The distinct mechanisms of action of 8-azido-ATP and other ATP analogs dictate their application in different experimental setups.

8-azido-ATP: Photoaffinity Labeling

8-azido-ATP acts as a photoaffinity label. Upon binding to the ATP pocket of a kinase, UV irradiation triggers the conversion of the azido group into a highly reactive nitrene intermediate. This nitrene then forms a stable covalent bond with nearby amino acid residues, permanently tagging the protein.

Mechanism of 8-azido-ATP Photoaffinity Labeling cluster_0 Binding cluster_1 Photolysis cluster_2 Covalent Labeling Kinase Kinase Binding_Complex Kinase::8-azido-ATP Complex Kinase->Binding_Complex Non-covalent binding 8_azido_ATP 8-azido-ATP 8_azido_ATP->Binding_Complex Nitrene_Formation Nitrene Intermediate Formation Binding_Complex->Nitrene_Formation Covalent bond formation UV_Light UV Light (254 nm) UV_Light->Nitrene_Formation Covalent_Complex Covalently Labeled Kinase Nitrene_Formation->Covalent_Complex Covalent bond formation

Caption: Mechanism of 8-azido-ATP photoaffinity labeling.

General Experimental Workflow for Kinase Inhibitor Screening

A typical workflow for identifying kinase inhibitors involves incubating the kinase with a library of compounds and an appropriate ATP analog, followed by detection of kinase activity.

Kinase Inhibitor Screening Workflow Start Start Assay_Setup Assay Setup: - Kinase - Inhibitor Library - ATP Analog Start->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Detection of Kinase Activity Incubation->Detection Data_Analysis Data Analysis: - IC50 Determination Detection->Data_Analysis Hit_Identification Hit Compound Identification Data_Analysis->Hit_Identification

Caption: General workflow for kinase inhibitor screening.

Application in a Signaling Pathway Context: PKA Signaling

Protein Kinase A (PKA) is a key enzyme in the cAMP signaling pathway, which is involved in numerous cellular processes. ATP analogs are crucial for studying PKA activity and for screening for its inhibitors.

cAMP/PKA Signaling Pathway GPCR GPCR G_Protein G Protein GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Catalysis ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Substrate Substrate Protein PKA_active->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response

Caption: The cAMP/PKA signaling pathway.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of a Kinase with 8-azido-ATP

This protocol outlines the general steps for covalently labeling an ATP-binding protein using 8-azido-ATP.

Materials:

  • Purified kinase

  • 8-azido-ATP

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂)

  • UV lamp (254 nm)

  • SDS-PAGE reagents and equipment

  • Detection method (e.g., autoradiography if using [γ-³²P]8-azido-ATP, or Western blot with an antibody against the kinase)

Procedure:

  • Binding Reaction: In a microcentrifuge tube on ice, combine the purified kinase (typically 1-10 µM) with the desired concentration of 8-azido-ATP (a starting concentration of 10-100 µM is common) in binding buffer. For competition controls, pre-incubate the kinase with a 100-fold molar excess of ATP for 15 minutes before adding 8-azido-ATP.

  • Incubation: Incubate the reaction mixture on ice in the dark for 10-15 minutes to allow for binding.

  • UV Cross-linking: Place the open tubes on ice and irradiate with a 254 nm UV lamp at a close distance for 5-20 minutes. The optimal irradiation time should be determined empirically.

  • Analysis: Quench the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

  • Detection: Visualize the labeled kinase using the appropriate detection method. A band shift corresponding to the molecular weight of the kinase plus the ATP analog may be observed.

Protocol 2: Kinase Activity Assay Using ATP-γ-S

This non-radioactive assay measures kinase activity by detecting the thiophosphorylated substrate.

Materials:

  • Purified kinase

  • Kinase-specific peptide substrate

  • ATP-γ-S

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • PNBM (p-nitrobenzyl mesylate) to alkylate the thiophosphate

  • Thio-phosphate specific antibody

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection reagent (e.g., TMB for HRP)

  • Microplate reader

Procedure:

  • Kinase Reaction: In a microplate well, combine the kinase, peptide substrate, and ATP-γ-S in the kinase reaction buffer. Incubate at 30°C for a time sufficient to allow for substrate phosphorylation (e.g., 30-60 minutes).

  • Alkylation: Add PNBM to each well to alkylate the thiophosphorylated substrate. Incubate as required.

  • Immunodetection:

    • Wash the plate to remove excess reagents.

    • Add the thio-phosphate specific primary antibody and incubate.

    • Wash the plate and add the secondary antibody. Incubate.

    • Wash the plate and add the detection reagent.

  • Measurement: Read the signal (e.g., absorbance at 450 nm for TMB) using a microplate reader. The signal intensity is proportional to the kinase activity.

Protocol 3: Fluorescence Polarization (FP) Based Kinase Inhibition Assay

This assay measures the displacement of a fluorescent ATP analog from the kinase by a potential inhibitor.

Materials:

  • Purified kinase

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂)

  • Test compounds (inhibitors)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a microplate, add the kinase and the fluorescent ATP analog to the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a control with no inhibitor.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Measurement: Measure the fluorescence polarization in each well using a microplate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ATP analog by the inhibitor. The IC50 value of the inhibitor can be calculated by plotting the change in polarization against the inhibitor concentration.

Conclusion

The selection of an ATP analog for kinase inhibitor screening is a critical decision that depends on the specific research question and the assay platform. 8-azido-ATP is an invaluable tool for identifying and characterizing ATP-binding proteins through photoaffinity labeling. For quantitative measurements of inhibitor potency in high-throughput screening, non-hydrolyzable, slowly hydrolyzable, or fluorescent ATP analogs are often more suitable. By understanding the distinct properties and applications of these reagents, researchers can design more effective and informative kinase inhibitor screening campaigns.

References

Validating 8-Azidoadenosine-Protein Interactions: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein targets are critical for advancing our understanding of biological processes and developing novel therapeutics. 8-Azidoadenosine, a photo-reactive analog of adenosine, has emerged as a powerful chemical probe for identifying and characterizing adenosine triphosphate (ATP)-binding proteins. Upon UV irradiation, the azido group forms a covalent bond with interacting proteins, enabling their capture and identification. However, relying solely on this photoaffinity labeling (PAL) approach can be fraught with challenges, including non-specific interactions and false positives. Therefore, rigorous validation using orthogonal (independent) methods is paramount to ensure the biological relevance of putative interactions.

This guide provides a comprehensive comparison of key orthogonal methods used to validate this compound-protein interactions. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to assist researchers in designing robust validation strategies.

Quantitative Comparison of Validation Methods

The choice of an orthogonal method depends on the specific research question, available resources, and the nature of the protein of interest. Each method provides a different type of quantitative data, offering a more complete picture of the interaction when used in combination.

Method Principle Quantitative Output Typical Values/Observations Key Advantages Limitations
Photoaffinity Labeling (PAL) with 8-Azido-ATP Covalent cross-linking of 8-azido-ATP to interacting proteins upon UV irradiation.Half-Maximal Saturation (Ksat) 5 µM for 2-N3ATP and 12 µM for 8-N3ATP with creatine kinase[1][2]Directly captures interactions in a native-like state; Temporal control via UV light.Potential for non-specific labeling; UV irradiation can damage proteins.
Western Blotting Immuno-detection of a specific protein of interest after enrichment of this compound-labeled proteins.Relative Band Intensity Qualitative or semi-quantitative confirmation of the target protein's presence in the pull-down.Confirms the identity of a specific protein target; Widely accessible.Not inherently quantitative; Depends on antibody specificity and availability.
SILAC-based Quantitative Proteomics Metabolic labeling with "heavy" and "light" amino acids to differentiate specific interactors from background.Heavy/Light (H/L) Ratio High H/L ratio indicates specific interaction.[1]High-throughput and quantitative; Can distinguish specific binders from non-specific contaminants.Requires metabolic labeling, which is not suitable for all cell types or organisms; Complex data analysis.
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding events by measuring changes in refractive index at a sensor surface.Dissociation Constant (Kd) , Association (ka) and Dissociation (kd) rates Kd values can range from nM to µM, providing a measure of binding affinity.Provides detailed kinetic information (on- and off-rates); Label-free.Requires purified protein immobilized on a sensor chip, which may affect its conformation and activity; Not suitable for in-cellulo studies.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Dissociation Constant (Kd) , Enthalpy (ΔH) , Entropy (ΔS) Provides a complete thermodynamic profile of the interaction.Gold standard for measuring binding affinity in solution; Label-free.Requires large amounts of purified, soluble protein; Low throughput.
Competitive Binding Assay Measures the ability of a non-labeled ligand (e.g., ATP) to compete with the this compound probe for binding to the target protein.IC50 The concentration of competitor that inhibits 50% of probe binding. Can be related to the inhibition constant (Ki).Validates the specificity of the interaction for the adenosine binding site.IC50 is dependent on assay conditions and is not a direct measure of affinity.[3][4]

Visualizing the Validation Workflow and Signaling Pathways

Understanding the experimental workflow and the biological context of the target protein is crucial. The following diagrams, generated using Graphviz, illustrate a general workflow for validating this compound-protein interactions and a representative signaling pathway involving an ATP-binding protein.

G cluster_incubation Probe Incubation & Crosslinking cluster_enrichment Enrichment cluster_validation Identification & Orthogonal Validation start Incubate Cells/Lysate with this compound Probe uv UV Irradiation (e.g., 254 nm) to Induce Covalent Crosslinking start->uv lysis Cell Lysis & Protein Solubilization uv->lysis enrich Affinity Purification of Labeled Proteins (e.g., Streptavidin beads or Click Chemistry) lysis->enrich ms LC-MS/MS Analysis (Protein Identification) enrich->ms wb Western Blot (Target Confirmation) ms->wb spr Surface Plasmon Resonance (SPR) (Binding Kinetics with Purified Protein) ms->spr silac SILAC-based Proteomics (Quantitative Specificity) ms->silac AMPK_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Activation cluster_downstream Downstream Effects LowATP Low Cellular Energy (High AMP:ATP Ratio) AMPK AMPK (α, β, γ subunits) LowATP->AMPK Allosteric Activation CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates α-subunit LKB1 LKB1 LKB1->AMPK Phosphorylates α-subunit pAMPK Phosphorylated AMPK (Active) AMPK->pAMPK Activation Anabolic Anabolic Pathways (e.g., Protein Synthesis) pAMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic Activates Probe 8-Azido-ATP (Photoaffinity Probe) Probe->AMPK Covalently binds to ATP-binding site (upon UV irradiation)

References

A Head-to-Head Comparison: 8-Azidoadenosine and Photoreactive Amino Acids for Illuminating Biomolecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular signaling and molecular interactions, the choice of a photo-reactive probe is a critical determinant of experimental success. This guide provides a comprehensive comparative analysis of 8-azidoadenosine, a widely used photo-reactive nucleotide analog, and other prominent photo-reactive amino acids. By presenting key performance metrics, detailed experimental protocols, and visual representations of their applications, this document aims to empower researchers to make informed decisions for their specific research needs.

Photoaffinity labeling (PAL) is a powerful technique that utilizes light-activated probes to covalently capture and identify transient and stable biomolecular interactions.[1] This method relies on the incorporation of a photoreactive moiety into a molecule of interest, which, upon UV irradiation, forms a highly reactive intermediate that crosslinks to interacting partners. This guide focuses on a comparative analysis of this compound and a selection of commonly used photo-reactive amino acids: p-Azidophenylalanine (AzF), p-Benzoylphenylalanine (Bpa), photo-Leucine (pLeu), and photo-Methionine (pMet).

Performance Comparison: A Quantitative Overview

The ideal photo-crosslinker exhibits high crosslinking efficiency, minimal non-specific binding, and is activated by a wavelength of light that does not induce significant photodamage to biological samples. The following table summarizes the key characteristics and performance metrics of this compound and other photo-reactive amino acids. Direct, head-to-head quantitative comparisons of crosslinking efficiency under identical experimental conditions are limited in the scientific literature; however, the data presented below is compiled from various studies to provide a relative understanding of their performance.

FeatureThis compoundp-Azidophenylalanine (AzF)p-Benzoylphenylalanine (Bpa)photo-Leucine (pLeu) & photo-Methionine (pMet)
Photoreactive Group Aryl AzideAryl AzideBenzophenoneDiazirine
Reactive Intermediate Nitrene[2]NitreneTriplet DiradicalCarbene
Activation Wavelength ~254-300 nm~260-300 nm~350-365 nm~340-370 nm
Crosslinking Efficiency ModerateModerate to High[3]High[3]High[4]
Specificity Can exhibit non-specific binding due to the high reactivity of the nitrene intermediate. Specificity is enhanced by the intrinsic affinity of the adenosine moiety for its binding partners.Can exhibit non-specific binding.Generally more specific than aryl azides due to the longer lifetime of the triplet diradical, allowing for more selective reactions with C-H bonds.High specificity due to the short lifetime of the carbene intermediate, which reacts with proximal molecules.
Stability Sensitive to reducing agents like DTT.Sensitive to reducing agents.Generally stable.Stable under typical laboratory conditions.
Incorporation Method Typically used as a synthetic analog in in vitro assays or cell-permeable derivatives for in vivo studies.Genetically encoded via amber stop codon suppression.Genetically encoded via amber stop codon suppression.Incorporated into proteins using the endogenous mammalian translation machinery in leucine/methionine-deficient media.
Reported Yield Labeling efficiency can be up to 80% of available sites under optimal conditions.Crosslinking efficiency can be influenced by the local environment.Can achieve high crosslinking yields, with some studies reporting up to 70% of the target protein being derivatized.Incorporation rates of up to 34% have been reported for photo-leucine.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for the successful implementation of photoaffinity labeling experiments. Below are representative protocols for utilizing this compound and genetically encoded photo-reactive amino acids.

Protocol 1: Photoaffinity Labeling with this compound

This protocol provides a general framework for identifying nucleotide-binding proteins using this compound derivatives (e.g., 8-N₃-ATP, 8-N₃-cAMP).

Materials:

  • This compound analog (e.g., 8-N₃-[α-³²P]ATP for detection)

  • Purified protein or cell lysate

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

  • UV lamp (e.g., 254 nm or 300 nm)

  • SDS-PAGE equipment and reagents

  • Autoradiography film or phosphorimager

Methodology:

  • Binding Reaction:

    • Incubate the protein sample (10-50 µg) with the this compound probe (1-50 µM) in binding buffer for 15-30 minutes on ice in the dark.

    • Include a competition control by pre-incubating the protein with a 100-fold molar excess of the corresponding non-photoreactive nucleotide (e.g., ATP) for 15 minutes before adding the 8-azido probe.

  • UV Irradiation:

    • Place the samples on ice and irradiate with a UV lamp at a distance of 5-10 cm for 5-20 minutes. The optimal irradiation time and wavelength should be determined empirically.

  • Analysis:

    • Quench the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the crosslinked proteins by autoradiography or phosphorimaging. A specifically labeled protein should show a radioactive band that is diminished in the competition control lane.

Protocol 2: Incorporation and Crosslinking of Photo-Reactive Amino Acids (pAzF, pBpa)

This protocol outlines the general steps for site-specific incorporation of pAzF or pBpa into a protein of interest in mammalian cells for subsequent photo-crosslinking.

Materials:

  • Expression plasmid for the protein of interest with an amber codon (TAG) at the desired incorporation site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the specific unnatural amino acid (UAA).

  • Mammalian cell line (e.g., HEK293T).

  • Cell culture medium supplemented with the photo-crosslinkable UAA (e.g., 1 mM pBpa or 0.1-1 mM pAzF).

  • UV lamp (e.g., 365 nm for pBpa).

  • Lysis buffer and antibodies for immunoprecipitation and Western blotting.

Methodology:

  • Cell Transfection and UAA Incorporation:

    • Co-transfect the mammalian cells with the expression plasmid for the protein of interest and the synthetase/tRNA plasmid.

    • Culture the transfected cells in a medium supplemented with the photo-crosslinkable UAA for 24-48 hours to allow for protein expression and UAA incorporation.

  • UV Irradiation:

    • Wash the cells to remove excess UAA.

    • Irradiate the cells with UV light for 15-60 minutes on ice.

  • Lysis and Analysis:

    • Lyse the cells and perform immunoprecipitation to isolate the protein of interest and its crosslinked partners.

    • Analyze the crosslinked complexes by SDS-PAGE and Western blotting.

Protocol 3: Metabolic Labeling with Photo-Leucine and Photo-Methionine

This protocol describes the metabolic labeling of proteins with pLeu and pMet in living cells.

Materials:

  • L-Photo-Leucine and L-Photo-Methionine.

  • DMEM minus Leucine and Methionine (DMEM-LM).

  • Dialyzed fetal bovine serum (dFBS).

  • Mammalian cells.

  • UV lamp (~365 nm).

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to 60-70% confluency.

    • Wash the cells twice with PBS.

    • Replace the standard medium with DMEM-LM supplemented with dFBS, 4 mM L-Photo-Leucine, and 2 mM L-Photo-Methionine.

    • Incubate the cells for 24 hours to allow for incorporation of the photo-amino acids.

  • UV Irradiation:

    • Wash the cells with PBS.

    • Irradiate the cells with UV light for 5-15 minutes on ice.

  • Analysis:

    • Harvest the cells and lyse them.

    • Analyze the crosslinked protein complexes by SDS-PAGE and Western blotting.

Visualizing Molecular Interactions: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of these photo-reactive probes.

experimental_workflow cluster_step1 Step 1: Probe Introduction cluster_step2 Step 2: Binding cluster_step3 Step 3: Photo-activation cluster_step4 Step 4: Crosslinking cluster_step5 Step 5: Analysis a Introduce Photo-reactive Probe (this compound or Photo-Amino Acid) b Probe binds non-covalently to target protein a->b c Irradiate with UV light b->c d Reactive intermediate forms covalent bond with target c->d e Isolate and identify crosslinked complex (SDS-PAGE, Mass Spec) d->e

General workflow for photoaffinity labeling experiments.

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Simplified EGFR signaling pathway, a target for PAL.

gpcr_signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein G Protein (αβγ) GPCR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger

General G-Protein Coupled Receptor (GPCR) signaling.

Conclusion

The selection of a photo-reactive probe is a multifaceted decision that depends on the specific biological question, the nature of the target molecule, and the experimental system. This compound remains a valuable tool for probing nucleotide-binding proteins, particularly in in vitro settings. For in vivo studies requiring high specificity and the ability to probe interactions within a native cellular context, the genetically encoded photo-reactive amino acids, especially diazirine-containing analogs like photo-leucine and photo-methionine, offer significant advantages. The higher crosslinking efficiency of benzophenone-based probes like Bpa makes them an attractive option when signal strength is a primary concern. By carefully considering the comparative data and protocols presented in this guide, researchers can better strategize their experiments to successfully capture and characterize the dynamic molecular interactions that govern cellular life.

References

A Comparative Guide to Metabolic Labeling of Nascent RNA: 4-Thiouridine vs. 8-Azidoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to distinguish newly synthesized RNA from the pre-existing RNA pool is critical for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs that are incorporated into RNA during transcription is a powerful technique for this purpose. This guide provides an objective comparison of two such analogs: the widely-used 4-thiouridine (4sU) and the photo-reactive 8-azidoadenosine (8-N3-A), offering insights into their mechanisms, applications, and experimental workflows.

Metabolic labeling of RNA allows for the temporal tracking of transcription, RNA processing, and degradation. By introducing modified nucleosides into cell culture, researchers can tag and subsequently isolate newly transcribed RNA. 4-thiouridine has become a gold standard for this approach, with a wealth of established protocols and a deep understanding of its behavior in cellular systems. In contrast, this compound, while a valuable tool in biochemistry, presents a different set of opportunities and challenges for the study of nascent RNA.

Overview of 4-Thiouridine (4sU) Labeling

4-thiouridine is a uridine analog that is readily taken up by cells and incorporated into elongating RNA chains by RNA polymerases in place of uridine.[1] The key feature of 4sU is the substitution of the oxygen atom at the C4 position with a sulfur atom, creating a thiol group. This chemical handle allows for the specific biotinylation of the 4sU-containing RNA, typically through a disulfide exchange reaction with reagents like HPDP-biotin or the more efficient methane thiosulfonate (MTS) chemistry.[2] The biotinylated RNA can then be enriched using streptavidin-coated beads, separating nascent transcripts from the unlabeled, pre-existing RNA pool. This enrichment is reversible, allowing for the elution and subsequent analysis of the captured RNA by methods such as next-generation sequencing (a technique often referred to as 4sU-seq).

Alternatively, a method known as SLAM-seq involves the alkylation of the incorporated 4sU with iodoacetamide. This chemical modification induces a T-to-C conversion during reverse transcription, allowing for the computational identification of nascent transcripts without the need for physical enrichment.[3]

However, it is important to note that high concentrations or prolonged exposure to 4sU can have cytotoxic effects and may perturb cellular processes. For instance, elevated levels of 4sU have been shown to inhibit the synthesis and processing of ribosomal RNA (rRNA).[4]

The Profile of this compound (8-N3-A) in RNA Labeling

This compound is an adenosine analog featuring a photoreactive azido group at the C8 position of the adenine ring. While it can be metabolized to 8-azido-ATP (8-N3-ATP), its incorporation into nascent RNA is less efficient than that of its natural counterpart, ATP.[5] Critically, studies have shown that a related compound, 8-amino-adenosine, leads to transcription termination upon incorporation, suggesting that modifications at this position can interfere with RNA polymerase processivity. This characteristic makes this compound fundamentally different from 4sU for the purpose of profiling full-length nascent transcripts.

The primary utility of this compound and its derivatives in molecular biology has been as a photoaffinity label to identify and study ATP-binding proteins. Upon exposure to UV light, the azido group forms a highly reactive nitrene intermediate that can covalently crosslink to nearby molecules, such as proteins in a binding pocket.

For RNA-related applications, the azido group serves as a chemical handle for bioorthogonal "click" chemistry. If incorporated into RNA, the azide can be ligated to an alkyne-containing reporter molecule, such as biotin or a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the detection and potential enrichment of the labeled RNA. While other azido-modified nucleosides, such as 2'-azidoadenosine, have shown more robust incorporation into RNA without causing chain termination, the use of this compound for metabolic labeling of RNA for sequencing remains less established.

Comparative Data

The following table summarizes the key features and performance metrics of 4-thiouridine and this compound for nascent RNA labeling.

Feature4-Thiouridine (4sU)This compound (8-N3-A)
Mechanism of Incorporation Incorporated into elongating RNA chain in place of uridine.Incorporated in place of adenosine; may cause transcription termination.
Incorporation Efficiency Generally efficient, but can vary by cell type.Less efficient than ATP; can be enhanced in vitro with Mn2+.
Primary Application Metabolic labeling and sequencing of nascent RNA (4sU-seq, SLAM-seq).Primarily used as a photoaffinity label for ATP-binding proteins.
Enrichment Chemistry Thiol-specific biotinylation (e.g., HPDP-biotin, MTS-biotin).Bioorthogonal click chemistry (CuAAC or SPAAC).
Effect on RNA Transcript Incorporated internally without chain termination.May lead to truncated RNA transcripts.
Potential Biases/Toxicity Can inhibit rRNA synthesis and processing at high concentrations.Less studied for RNA labeling; potential for UV-induced crosslinking.
Established Protocols Well-established and widely documented for various cell types.Limited established protocols for nascent RNA sequencing.

Experimental Protocols

Protocol 1: Metabolic Labeling and Enrichment of Nascent RNA with 4-Thiouridine (4sU)

This protocol is a generalized procedure for labeling nascent RNA in cultured mammalian cells with 4sU, followed by biotinylation and enrichment.

1. Metabolic Labeling:

  • Culture mammalian cells to the desired confluency (typically 70-80%).

  • Prepare a stock solution of 4-thiouridine (e.g., 100 mM in DMSO).

  • Add 4sU to the cell culture medium to a final concentration of 100-500 µM.

  • Incubate the cells for a desired period (e.g., 15-60 minutes) to label nascent RNA. The labeling time will depend on the specific experimental goals.

  • Harvest the cells and immediately proceed to RNA extraction to minimize RNA degradation.

2. Total RNA Isolation:

  • Isolate total RNA from the labeled cells using a standard method, such as TRIzol reagent or a column-based kit.

  • Quantify the RNA and assess its integrity using a spectrophotometer and gel electrophoresis.

3. Biotinylation of 4sU-labeled RNA:

  • Prepare a solution of Biotin-HPDP in DMF (e.g., 1 mg/mL).

  • In a typical reaction, combine 50-100 µg of total RNA with Biotin-HPDP and a biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Incubate the reaction at room temperature for 1.5 hours with gentle rotation.

  • Remove unincorporated Biotin-HPDP by chloroform extraction followed by isopropanol precipitation of the RNA.

4. Enrichment of Biotinylated RNA:

  • Resuspend the biotinylated RNA pellet in an appropriate buffer.

  • Heat the RNA to 65°C for 10 minutes to denature, then place on ice.

  • Add streptavidin-coated magnetic beads to the RNA solution and incubate at room temperature for 15-30 minutes with rotation to allow binding.

  • Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

  • Elute the captured nascent RNA from the beads by adding a solution containing a reducing agent, such as dithiothreitol (DTT), which cleaves the disulfide bond between the biotin and the 4sU.

5. Downstream Analysis:

  • The enriched nascent RNA can be purified and used for downstream applications such as RT-qPCR or library preparation for next-generation sequencing.

Protocol 2: Conceptual Workflow for Labeling and Detection of RNA with this compound (8-N3-A)

This protocol outlines a conceptual workflow for the incorporation and detection of 8-N3-A in RNA, primarily based on in vitro studies and click chemistry principles.

1. RNA Labeling (In Vitro Transcription):

  • Set up an in vitro transcription reaction using a DNA template, RNA polymerase (e.g., T7), and a mixture of ATP, CTP, GTP, UTP, and 8-azido-ATP (8-N3-ATP).

  • The presence of Mn2+ (e.g., 2.5 mM) in the transcription buffer may enhance the incorporation of 8-N3-AMP.

  • Incubate the reaction at 37°C for the desired time.

  • Purify the resulting RNA to remove unincorporated nucleotides.

2. Click Chemistry-based Detection:

  • Prepare a click chemistry reaction cocktail containing the azide-labeled RNA, an alkyne-biotin conjugate, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Incubate the reaction at room temperature.

  • Purify the biotinylated RNA to remove excess click chemistry reagents.

  • The biotinylated RNA can then be detected or enriched using streptavidin-conjugated probes or beads.

Visualizing the Workflows

Metabolic_Labeling_Workflows cluster_4sU 4-Thiouridine (4sU) Workflow cluster_8N3A This compound (8-N3-A) Conceptual Workflow sU_label Cell Labeling with 4sU sU_iso Total RNA Isolation sU_label->sU_iso sU_bio Biotinylation (Thiol-specific) sU_iso->sU_bio sU_slam Alkylation (IAA) (SLAM-seq) sU_iso->sU_slam sU_enrich Streptavidin Enrichment sU_bio->sU_enrich sU_elute Elution (DTT) sU_enrich->sU_elute sU_seq Sequencing (4sU-seq) sU_elute->sU_seq sU_rt Reverse Transcription (T>C conversion) sU_slam->sU_rt sU_slam_seq Sequencing sU_rt->sU_slam_seq N3A_label RNA Labeling with 8-N3-ATP (e.g., in vitro) N3A_click Click Chemistry with Alkyne-Biotin N3A_label->N3A_click N3A_enrich Streptavidin Enrichment N3A_click->N3A_enrich N3A_detect Detection/ Analysis N3A_enrich->N3A_detect

Caption: Comparative workflows for 4sU and 8-N3-A RNA labeling and enrichment.

Signaling Pathway Context: Studying Transcriptional Regulation

Metabolic labeling techniques are invaluable for dissecting the dynamics of signaling pathways that impact gene expression. For instance, the MAPK/ERK pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival, often by modulating the activity of transcription factors.

MAPK_ERK_Pathway cluster_nucleus cluster_nucleus_content Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Target Gene Expression TF->Gene Nucleus Nucleus NascentRNA Nascent RNA Labeling (4sU incorporation) Gene->NascentRNA

Caption: MAPK/ERK pathway leading to transcriptional activation and nascent RNA synthesis.

By applying 4sU labeling in cells stimulated to activate the MAPK/ERK pathway, researchers can specifically capture and quantify the immediate transcriptional output, providing a dynamic view of how signaling events translate into changes in gene expression.

Conclusion and Recommendations

The choice between 4-thiouridine and this compound for RNA labeling depends heavily on the experimental objective.

4-Thiouridine is the clear choice for researchers aiming to profile the dynamics of full-length nascent transcripts on a transcriptome-wide scale. Its efficient incorporation into elongating RNA chains and the well-established protocols for enrichment (4sU-seq) and computational identification (SLAM-seq) make it a robust and reliable tool.

This compound , on the other hand, is not a direct substitute for 4sU in nascent RNA sequencing due to its potential to cause transcription termination. Its utility in the context of RNA biology is more aligned with specialized applications, such as photo-crosslinking studies to investigate RNA-protein interactions at ATP binding sites or as a tool for generating azide-modified RNA for specific downstream chemical biology applications.

For professionals in drug development and research, a thorough understanding of the mechanisms and limitations of these molecular tools is essential for designing experiments that will yield clear and interpretable results. For the vast majority of applications aimed at understanding the dynamics of RNA synthesis and degradation, 4-thiouridine remains the superior and more validated choice.

References

A Researcher's Guide to ATP Analogs: A Quantitative Comparison of Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ATP analog is a critical decision that can significantly impact the outcome of experimental studies. This guide provides an objective comparison of the binding affinities of various ATP analogs to common ATP-binding proteins, supported by quantitative experimental data. Detailed methodologies for the key experiments cited are also included to ensure reproducibility and aid in experimental design.

The binding affinity of an ATP analog to its target protein is a key determinant of its utility in research and drug discovery. A high affinity can ensure effective competition with endogenous ATP, while a lower affinity might be desirable for studies requiring reversible binding. This guide summarizes the binding affinities, represented by the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), of several widely used ATP analogs for various protein kinases and ATPases.

Quantitative Comparison of Binding Affinities

The following tables provide a consolidated view of the binding affinities of common ATP analogs for a selection of protein kinases and ATPases. These values have been compiled from various studies and are intended to serve as a comparative reference. It is important to note that binding affinities can be influenced by experimental conditions such as buffer composition, pH, temperature, and the presence of divalent cations.

Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of specific substrates. The ATP-binding site of kinases is a primary target for the development of therapeutic inhibitors.

ATP AnalogProtein KinaseOrganism/SystemBinding Affinity (Kd/Ki/IC50)Experimental Method
TNP-ATP Epidermal Growth Factor Receptor (EGFR)Human~100-fold tighter than ATPFluorescence Spectroscopy
TNP-ATP CheA (Histidine Kinase)Escherichia coliKd < 0.01 µM (high-affinity site)[1]Fluorescence Spectroscopy
TNP-ATP CASK (Ca2+/calmodulin-dependent serine protein kinase)Human-Fluorescence Spectroscopy[2]
ATPγS Protein Kinase A (PKA)Bovine--
AMP-PNP Protein Kinase A (PKA)Bovine--
ADP Protein Kinase A (PKA)Bovine--
ATPases

ATPases are a class of enzymes that catalyze the hydrolysis of ATP to release energy, which is then used to drive various cellular processes. This family includes transmembrane ion pumps and motor proteins.

ATP AnalogATPaseOrganism/SystemBinding Affinity (Kd)Experimental Method
MgTNP-ATP F1-ATPase (non-catalytic sites)Escherichia coli0.2 µM[3]Tryptophan Fluorescence
MgTNP-ADP F1-ATPase (non-catalytic sites)Escherichia coli6.5 µM[3]Tryptophan Fluorescence
TNP-ATP Na+/K+-ATPase (H4-H5 loop)Canine3.1 µMFluorescence Spectroscopy[1]
ATP Na+/K+-ATPase (H4-H5 loop)Canine6.2 mMFluorescence Spectroscopy
TNP-ATP H+-ATPase (hydrophilic domains)Yeast>400-fold tighter than ATPFluorescence Spectroscopy
TNP-ATP H+,K+-ATPaseHog< 25 nMFluorescence Spectroscopy
AMP-PNP Na+/K+-ATPase (high-affinity site)Canine4.2 µM (no Mg2+), 2.2 µM (50 µM Mg2+)Centrifugation Assay
ADP Mitochondrial F1-ATPase (high-affinity sites)Bovine Heart50 nM (one site), 3 µM (two sites)Fluorescence/Isotope Binding
ATP Uncoating ATPase (Hsc70)Bovine Brain~10 nMNot specified
ADP Uncoating ATPase (Hsc70)Bovine Brain~10 nMNot specified
AMP-PNP Uncoating ATPase (Hsc70)Bovine BrainBinds 2-3 orders of magnitude weaker than ATPNot specified

Experimental Protocols

Accurate determination of binding affinity relies on robust experimental design and execution. Below are detailed methodologies for three common techniques used to quantify protein-ligand interactions.

Fluorescence Competition Assay

This method is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by measuring its ability to compete with a fluorescent analog (e.g., TNP-ATP) for the same binding site on a protein.

Principle: The binding of a fluorescent ATP analog, such as TNP-ATP, to a protein often results in an increase in its fluorescence intensity. When a non-fluorescent competitor like ATP is introduced, it displaces the fluorescent analog from the binding pocket, leading to a decrease in fluorescence. The extent of this decrease is dependent on the concentration and affinity of the competitor.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.5).

    • Prepare stock solutions of the fluorescent ATP analog (e.g., TNP-ATP) and the non-fluorescent competitor (ATP) in the same buffer.

  • Determination of Fluorescent Analog's Kd:

    • In a fluorometer cuvette, add a fixed concentration of the target protein.

    • Titrate with increasing concentrations of the fluorescent ATP analog and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (for TNP-ATP, excitation is typically around 408 nm and emission around 540 nm).

    • Plot the change in fluorescence against the concentration of the fluorescent analog and fit the data to a one-site binding equation to determine the dissociation constant (Kd) of the fluorescent analog.

  • Competition Assay:

    • To separate cuvettes, add a fixed concentration of the target protein and a fixed concentration of the fluorescent ATP analog (typically at or below its Kd).

    • Add increasing concentrations of the non-fluorescent ATP analog to the cuvettes.

    • Incubate the mixtures to reach equilibrium.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the Ki or IC50 of the non-fluorescent ATP analog.

G Fluorescence Competition Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution mix_protein_tnp Mix Protein and TNP-ATP prep_protein->mix_protein_tnp prep_tnp_atp Prepare Fluorescent Analog (TNP-ATP) prep_tnp_atp->mix_protein_tnp prep_atp Prepare Competitor (ATP) add_atp Add Increasing Concentrations of ATP mix_protein_tnp->add_atp incubate Incubate to Equilibrium add_atp->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence plot_data Plot Fluorescence vs. [ATP] measure_fluorescence->plot_data fit_curve Fit to Competition Binding Model plot_data->fit_curve determine_ki Determine Ki for ATP fit_curve->determine_ki

Caption: Workflow for a fluorescence competition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic information (association and dissociation rates) in addition to binding affinity.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the ligand, e.g., the protein) is immobilized on the sensor surface. The other molecule (the analyte, e.g., the ATP analog) is flowed over the surface. Binding of the analyte to the ligand causes an increase in mass on the sensor surface, which results in a change in the refractive index that is proportional to the amount of bound analyte.

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution over the activated surface to immobilize it via covalent linkage to primary amines.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection and Data Collection:

    • Equilibrate the sensor surface with running buffer.

    • Inject a series of concentrations of the ATP analog over the immobilized protein surface.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Regenerate the sensor surface between analyte injections, if necessary, using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) that removes the bound analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

G Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis activate_chip Activate Sensor Chip immobilize_protein Immobilize Protein activate_chip->immobilize_protein deactivate_chip Deactivate Surface immobilize_protein->deactivate_chip inject_analyte Inject ATP Analog (Analyte) deactivate_chip->inject_analyte measure_association Measure Association inject_analyte->measure_association buffer_wash Wash with Buffer measure_association->buffer_wash measure_dissociation Measure Dissociation buffer_wash->measure_dissociation generate_sensorgram Generate Sensorgram measure_dissociation->generate_sensorgram fit_model Fit to Kinetic Model generate_sensorgram->fit_model calculate_constants Calculate ka, kd, and Kd fit_model->calculate_constants

Caption: Workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction (enthalpy, entropy, and Gibbs free energy) in a single experiment.

Principle: ITC measures the heat released or absorbed when one molecule (the ligand, in the syringe) is titrated into a solution of another molecule (the macromolecule, in the sample cell). The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the protein and the ATP analog in the same, well-matched buffer to minimize heats of dilution. Dialysis of both components against the same buffer is highly recommended.

    • Degas the solutions to prevent the formation of air bubbles in the calorimeter.

    • Accurately determine the concentrations of the protein and ATP analog solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ATP analog solution into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the ATP analog into the protein solution.

    • The heat change associated with each injection is measured by a sensitive thermopile.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • The area under each peak is integrated to determine the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the ATP analog to the protein.

    • The isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), the binding affinity (Ka, from which Kd is calculated as 1/Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

G Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prepare_samples Prepare Protein and ATP Analog in Matched Buffer degas_samples Degas Solutions prepare_samples->degas_samples load_cell Load Protein into Sample Cell degas_samples->load_cell load_syringe Load ATP Analog into Syringe degas_samples->load_syringe inject_ligand Inject ATP Analog into Protein load_cell->inject_ligand load_syringe->inject_ligand measure_heat Measure Heat Change inject_ligand->measure_heat integrate_peaks Integrate Heat Peaks measure_heat->integrate_peaks plot_isotherm Plot Binding Isotherm integrate_peaks->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model determine_thermo Determine Kd, n, ΔH, ΔS fit_model->determine_thermo

Caption: Workflow for an ITC experiment.

Signaling Pathway Involving ATP

ATP is the primary energy currency of the cell and a key substrate for kinases in signal transduction pathways. The following diagram illustrates a simplified generic kinase signaling cascade.

G Simplified Kinase Signaling Pathway cluster_input Input Signal cluster_cascade Kinase Cascade cluster_output Cellular Response Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates ADP ADP Kinase1->ADP ATP -> ADP Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates Kinase2->ADP ATP -> ADP TargetProtein Target Protein Kinase3->TargetProtein Phosphorylates Kinase3->ADP ATP -> ADP Response Cellular Response (e.g., Gene Expression, Cell Growth) TargetProtein->Response ATP ATP

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 8-Azidoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of 8-Azidoadenosine, a potent chemical compound utilized in various research and development applications, is critical for ensuring laboratory safety and environmental protection. Adherence to established protocols is essential to mitigate risks of exposure and ensure regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and associated waste materials.

Immediate Safety and Handling Protocols

All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety protocols. Engineering controls, such as a chemical fume hood or biological safety cabinet, should be utilized when handling the solid compound or preparing solutions.

A comprehensive Personal Protective Equipment (PPE) regimen is mandatory and includes:

  • Gloves: Chemically resistant gloves, such as nitrile, are required. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A dedicated lab coat should be worn.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary when handling large quantities of the powder or if there is a risk of aerosolization.

In the event of a spill, the area should be immediately evacuated and secured. Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. The spilled material should be absorbed with an inert material, collected in a sealed container for hazardous waste disposal, and the area must then be decontaminated.[1]

Step-by-Step Disposal Procedures

The disposal of this compound and contaminated materials must be managed as hazardous chemical waste.[1][2] Do not dispose of this compound down the drain or in regular trash.[1][3]

1. Waste Segregation and Containment:

  • Bulk/Unused this compound:

    • Contain the original vial or a securely sealed, chemically compatible container.

    • The container must be in good condition with no rust or leaks and have a secure, leak-proof screw-on cap.

    • Clearly label the container with "Hazardous Waste: this compound".

  • Contaminated Labware (Trace Waste):

    • Items with minimal residual contamination (e.g., used vials, pipette tips, gloves, bench paper) are considered "trace" chemotherapy waste.

    • Double-bag this waste in clear plastic bags to allow for visual inspection.

    • Sharps, such as pipette tips and broken glass, require a designated sharps container.

  • Liquid Waste (Solutions):

    • Aqueous solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

2. Storage of Hazardous Waste:

  • Store all hazardous waste in a designated "Satellite Accumulation Area" (SAA).

  • Ensure secondary containment is used to capture any potential spills or leaks. The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.

  • Segregate waste containers according to their contents (e.g., keep acids and bases separate).

3. Disposal Arrangement:

  • Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for disposal.

  • Hazardous waste is typically disposed of via incineration at a licensed hazardous waste facility.

  • Request a hazardous waste collection before time or quantity limits are reached (e.g., within 90 days of the first addition of waste to the container).

Chemical Deactivation (for liquid waste, where permissible):

A potential chemical deactivation method for nucleoside analogs involves deamination. This procedure should only be performed by trained personnel, must be validated for this compound by the end-user, and requires approval from your institution's EH&S department before implementation.

  • Slowly add a 20% excess of sodium nitrite to the solution while stirring.

  • Continue stirring for at least 2 hours.

  • Carefully neutralize the solution by adding sodium hydroxide until the pH is between 6.0 and 8.0.

  • Collect the neutralized solution as hazardous waste for EH&S pickup.

Quantitative Data Summary

For the safe handling and disposal of hazardous chemicals, certain quantitative limits and parameters are crucial. The following table summarizes key data points relevant to the disposal of this compound.

ParameterValue/GuidelineSource
Waste Accumulation Time Limit Must be collected within 90 days from when waste is first put into containers.
Maximum Accumulation Quantity Up to 55 gallons of any individual hazardous waste may be stored.
pH for Neutralized Liquid Waste Between 6.0 and 8.0
Secondary Containment Volume Must hold 110% of the volume of the primary container.
Decontamination Contact Time For spills, allow bleach solution to remain on the surface for at least 10 minutes.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Storage cluster_3 Disposal A Bulk/Unused this compound D Labeled, Sealed, Compatible Container A->D B Contaminated Labware (Trace Waste) E Double-Bagged in Clear Plastic B->E C Liquid Waste (Solutions) F Labeled, Sealed Waste Container C->F G Designated Satellite Accumulation Area (SAA) D->G E->G F->G H Secondary Containment G->H I Contact EH&S for Pickup H->I J Incineration at Licensed Facility I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azidoadenosine
Reactant of Route 2
Reactant of Route 2
8-Azidoadenosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.